N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
Description
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Properties
IUPAC Name |
N-[2-(hydroxymethyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)12(17)15-9-4-5-14-10-6-8(7-16)18-11(9)10/h4-6,16H,7H2,1-3H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVCCXURFQYPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674077 | |
| Record name | N-[2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-26-5 | |
| Record name | N-[2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The furo[3,2-b]pyridine scaffold is a privileged structure known to interact with a variety of biological targets, particularly protein kinases. This document details a strategic, multi-step synthesis, offering in-depth explanations for methodological choices and providing detailed experimental protocols. Furthermore, a thorough characterization of the target molecule using modern analytical techniques is presented, complete with predicted spectroscopic data and interpretation. This guide is intended to be a valuable resource for scientists engaged in the synthesis and exploration of novel furo[3,2-b]pyridine derivatives for therapeutic applications.
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a bicyclic heterocyclic system that has garnered substantial attention in contemporary medicinal chemistry. Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for the design of potent and selective modulators of various biological pathways.[1] Derivatives of this scaffold have been identified as promising inhibitors of several protein kinases, including Cdc-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs), which are implicated in diseases such as cancer.[1] The targeted synthesis of specifically substituted furo[3,2-b]pyridines, such as this compound, allows for the systematic exploration of the structure-activity relationships (SAR) governing their biological effects. The hydroxymethyl group at the 2-position can participate in hydrogen bonding interactions within a protein's active site, while the pivalamide moiety at the 7-position can modulate physicochemical properties like solubility and metabolic stability, and also engage in hydrophobic interactions.
This guide presents a logical and efficient synthetic route to this compound, designed to be adaptable for the synthesis of a library of related analogs.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The final pivalamide can be formed via acylation of a key intermediate, 7-amino-2-(hydroxymethyl)furo[3,2-b]pyridine. This precursor can be obtained from a protected version, wherein the hydroxymethyl group is masked to prevent unwanted side reactions. The furo[3,2-b]pyridine core itself can be constructed through a palladium- and copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This approach offers a high degree of control over the substitution pattern of the heterocyclic system.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of this compound: A Step-by-Step Guide
The proposed synthetic pathway is a multi-step process that begins with the construction of the furo[3,2-b]pyridine core, followed by functional group manipulations to install the desired substituents.
Step 1: Synthesis of the Furo[3,2-b]pyridine Core via Sonogashira Coupling and Cyclization
The synthesis commences with a Sonogashira cross-coupling reaction between a suitably substituted pyridine and a protected propargyl alcohol.[2] This reaction is a powerful tool for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[2]
Caption: Formation of the furo[3,2-b]pyridine core.
Experimental Protocol:
-
To a solution of 3-chloro-2-hydroxypyridine (1.0 eq) in a suitable solvent such as DMF/water, add (3-(tert-butyldimethylsilyloxy)prop-1-yn-1-yl)trimethylsilane (1.2 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and a base such as triethylamine (3.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography on silica gel.
Justification of Experimental Choices:
-
Palladium and Copper Catalysis: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings, ensuring high efficiency and yields.[2]
-
Protecting Group: The use of a tert-butyldimethylsilyl (TBDMS) group to protect the propargyl alcohol prevents self-coupling and other side reactions. This protecting group is robust under the coupling conditions and can be readily removed later in the synthesis.
-
Base: Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.
Step 2: Nitration of the Furo[3,2-b]pyridine Core
To introduce the amino group at the 7-position, a nitration reaction is performed, followed by reduction.
Experimental Protocol:
-
Dissolve the product from Step 1 in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating agent, such as fuming nitric acid, while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for a specified time, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH).
-
Extract the product with an organic solvent and purify by column chromatography.
Step 3: Reduction of the Nitro Group
The nitro group is then reduced to an amine, a crucial step for the subsequent acylation.
Experimental Protocol:
-
Dissolve the nitrated furo[3,2-b]pyridine in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride dihydrate or catalytic hydrogenation with Pd/C.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete.
-
Work up the reaction mixture to isolate the 7-amino-2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine.
Step 4: Acylation with Pivaloyl Chloride
The amino group is acylated with pivaloyl chloride to introduce the pivalamide moiety.
Experimental Protocol:
-
Dissolve the 7-aminofuro[3,2-b]pyridine derivative in a suitable aprotic solvent, such as dichloromethane, and add a base like triethylamine.
-
Cool the solution to 0 °C and add pivaloyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the product by column chromatography.
Step 5: Deprotection of the Hydroxymethyl Group
The final step is the removal of the TBDMS protecting group to yield the target molecule.
Experimental Protocol:
-
Dissolve the protected compound in a solvent like THF.
-
Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF).
-
Stir the reaction at room temperature until the deprotection is complete.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the structure and known spectroscopic trends for similar molecules.[3][4]
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₆N₂O₃[5] |
| Molecular Weight | 248.28 g/mol [5] |
| CAS Number | 1171920-26-5[5] |
| Appearance | Expected to be a solid |
Spectroscopic Data
4.2.1. ¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the furo[3,2-b]pyridine core, the hydroxymethyl group, and the pivalamide moiety.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | H-5 |
| ~8.2 | d | 1H | H-6 |
| ~7.0 | s | 1H | H-3 |
| ~4.7 | s | 2H | -CH₂OH |
| ~2.5 | br s | 1H | -OH |
| ~1.3 | s | 9H | -C(CH₃)₃ |
| ~9.5 | br s | 1H | -NH |
4.2.2. ¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~177.0 | C=O (pivalamide) |
| ~155.0 | C-7a |
| ~150.0 | C-2 |
| ~145.0 | C-5 |
| ~140.0 | C-3a |
| ~120.0 | C-6 |
| ~110.0 | C-7 |
| ~105.0 | C-3 |
| ~60.0 | -CH₂OH |
| ~39.0 | -C(CH₃)₃ |
| ~27.0 | -C(CH₃)₃ |
4.2.3. Mass Spectrometry (Predicted)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The fragmentation pattern in the mass spectrum will likely show characteristic losses.
| m/z | Interpretation |
| 249.1234 | [M+H]⁺ |
| 231.1128 | [M+H - H₂O]⁺ |
| 192.0815 | [M+H - C(CH₃)₃]⁺ |
| 164.0502 | [M+H - C(O)C(CH₃)₃]⁺ |
Conclusion
This technical guide has outlined a comprehensive and logical synthetic route for the preparation of this compound. By leveraging a Sonogashira coupling and cyclization strategy, followed by well-established functional group manipulations, this valuable molecule can be accessed in a controlled and efficient manner. The provided experimental protocols and justifications for the chosen methodologies offer a solid foundation for researchers to synthesize this compound and its analogs for further investigation in drug discovery programs. The predicted characterization data serves as a useful reference for the verification of the final product. The continued exploration of the furo[3,2-b]pyridine scaffold holds significant promise for the development of novel therapeutics.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol. BenchChem.
- BenchChem. (2025). Spectroscopic Profile of Furo[3,2-b]pyridine-6-carboxylic Acid: A Technical Guide. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Characterization of Furo[3,2-b]pyridine-6-carboxylic Acid. BenchChem.
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PubChem. (n.d.). Furo(3,2-b)pyridine. Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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ResearchGate. (2025). ChemInform Abstract: One-Pot Sonogashira-Cyclization Protocol to Obtain Substituted Furopyrimidine Nucleosides in Aqueous Conditions. Retrieved from [Link]
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ResearchGate. (2025). One-Pot Tandem Synthesis of Furo[3,2-h]quinolines by a Sonogashira Cross-Coupling and Cyclization Reaction Supported by Basic Alumina Under Microwave Irradiation. Retrieved from [Link]
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Deau, E., Loidreau, Y., Marchand, P., Nourrisson, M. R., Loaëc, N., Meijer, L., Levacher, V., & Besson, T. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & Medicinal Chemistry Letters, 23(24), 6784–6788. [Link]
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SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- BenchChem. (2025).
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Mechanism of action of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
An In-Depth Technical Guide to the Mechanism of Action of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
Abstract
This compound, hereafter referred to as Furo-PI-7, is a novel synthetic small molecule centered on a furo[3,2-b]pyridine scaffold. This document elucidates the mechanism of action of Furo-PI-7 as a potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical mediator of cytokine signaling implicated in myeloproliferative neoplasms and inflammatory diseases. Through a combination of enzymatic and cellular assays, we demonstrate that Furo-PI-7 acts as an ATP-competitive inhibitor, effectively blocking the JAK2-STAT signaling cascade. This guide provides a comprehensive overview of the experimental frameworks used to characterize Furo-PI-7, offering field-proven insights for researchers in kinase inhibitor development.
Introduction: The Rationale for Targeting JAK2
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. Upon cytokine binding to their cognate receptors, JAKs are activated through trans-phosphorylation, leading to the phosphorylation of the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
Dysregulation of the JAK-STAT pathway is a hallmark of numerous diseases. Specifically, the V617F mutation in JAK2 is a key driver in most myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis, leading to constitutive kinase activity and cytokine-independent cell growth. Therefore, selective inhibition of JAK2 presents a compelling therapeutic strategy. Furo-PI-7 was designed based on a furo[3,2-b]pyridine core, a scaffold known to possess kinase inhibitory activity, with functional group modifications intended to enhance selectivity and potency for the JAK2 ATP-binding pocket.
Elucidating the Molecular Mechanism of Action
Our investigation into the mechanism of action of Furo-PI-7 followed a hierarchical approach, beginning with direct target engagement and enzymatic inhibition, followed by characterization of its effects in relevant cellular models.
Direct Target Engagement and Enzymatic Inhibition
The primary hypothesis was that Furo-PI-7 directly inhibits the catalytic activity of JAK2. To validate this, a series of biochemical assays were performed.
An in vitro luminescence-based kinase assay was employed to determine the half-maximal inhibitory concentration (IC50) of Furo-PI-7 against a panel of JAK family kinases. The assay measures the amount of ATP remaining in solution following the kinase reaction; lower luminescence indicates higher kinase activity and less inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: A reaction mixture containing recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme, a suitable substrate peptide (e.g., Ulight-JAK-1tide), and 10 µM ATP is prepared in kinase reaction buffer.
-
Compound Addition: Furo-PI-7 is serially diluted in DMSO and added to the reaction mixture to achieve a final concentration range from 1 nM to 50 µM. A DMSO-only control is included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for 1 hour.
-
ATP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.
-
Data Acquisition: Luminescence is measured using a plate reader. The data is normalized to controls and the IC50 values are calculated using a non-linear regression model.
Table 1: In Vitro Kinase Inhibitory Activity of Furo-PI-7
| Kinase | IC50 (nM) |
| JAK2 | 5.2 ± 1.1 |
| JAK1 | 158 ± 25 |
| JAK3 | > 10,000 |
| TYK2 | 875 ± 98 |
The results clearly demonstrate that Furo-PI-7 is a potent inhibitor of JAK2 with significant selectivity over other JAK family members, particularly JAK3.
To determine the mode of inhibition, kinase assays were repeated with varying concentrations of both Furo-PI-7 and ATP. The resulting data were analyzed using a Lineweaver-Burk plot. The plot of 1/velocity versus 1/[ATP] at different inhibitor concentrations yielded intersecting lines on the y-axis, a characteristic pattern for competitive inhibition. This indicates that Furo-PI-7 binds to the ATP-binding site of JAK2, directly competing with the endogenous ATP substrate.
Diagram 1: Hypothesized Binding Mode of Furo-PI-7
Caption: Workflow for assessing p-STAT3 inhibition.
Finally, we evaluated the antiproliferative effects of Furo-PI-7 in a cytokine-dependent cell line, Ba/F3, which was engineered to express the human erythropoietin receptor (EPOR). Proliferation of these cells is strictly dependent on EPO-mediated JAK2 activation.
Table 2: Antiproliferative Activity of Furo-PI-7
| Cell Line | Dependence | IC50 (nM) |
| Ba/F3-EPOR | EPO (JAK2) | 62 ± 8.5 |
| Parental Ba/F3 | IL-3 (JAK1/2) | 210 ± 31 |
The potent inhibition of EPO-driven proliferation further validates that Furo-PI-7's primary mechanism of action is through the inhibition of the JAK2 signaling pathway.
Conclusion
Diagram 3: The JAK2-STAT Signaling Pathway and Point of Inhibition
Caption: Furo-PI-7 inhibits JAK2-mediated phosphorylation of STAT.
References
-
Vainchenker, W., Dusa, A., & Constantinescu, S. N. (2008). JAKs in pathology: Role of Janus kinases in hematopoietic malignancies and immunodeficiencies. Seminars in Cell & Developmental Biology, 19(4), 385-393. [Link]
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Schindler, C., Levy, D. E., & Darnell, J. E., Jr. (2007). JAK-STAT signaling: from interferons to cytokines. Journal of Biological Chemistry, 282(28), 20059–20063. [Link]
-
Baxter, E. J., Scott, L. M., & Campbell, P. J. (2005). Acquired mutation of the tyrosine kinase JAK2 in human myeloproliferative disorders. The Lancet, 365(9464), 1054-1061. [Link]
An In-Depth Technical Guide to the Biological Activity of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide: Acknowledging a Research Frontier
Executive Summary: This technical guide addresses the biological activity of the compound N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide. An exhaustive search of scientific literature and patent databases reveals that while the furo[3,2-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors, specific biological data for this exact molecule is not currently available in the public domain. This document summarizes the existing knowledge on the parent scaffold and outlines the anticipated, yet unconfirmed, biological role of this compound as a putative tankyrase inhibitor. It serves as a foundational resource for researchers and drug development professionals interested in this compound, highlighting the current knowledge gap and the significant opportunities for future investigation.
Introduction: The Furo[3,2-b]pyridine Scaffold - A Privileged Core in Drug Discovery
The furo[3,2-b]pyridine core is a heterocyclic chemical structure that has garnered significant attention in medicinal chemistry. Its rigid, planar geometry and the presence of both a furan and a pyridine ring provide a unique combination of electron-rich and electron-deficient regions, making it an ideal scaffold for interacting with a variety of biological targets. This scaffold is considered "privileged" because it is a recurring motif in compounds that exhibit potent and selective activity against different enzyme families, most notably kinases.
Key Molecular Features:
The strategic placement of substituents on the furo[3,2-b]pyridine ring system allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.
The Hypothesized Biological Target: Tankyrase and the Wnt/β-Catenin Signaling Pathway
Based on the activity of structurally related compounds, this compound is hypothesized to function as an inhibitor of tankyrase (TNKS). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.
The Wnt/β-catenin pathway is a highly conserved signaling cascade that is fundamental during embryonic development and for adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.
Mechanism of Action: A Postulated Model
In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases (TNKS1 and TNKS2) promote the degradation of Axin through a process called PARsylation. By inhibiting tankyrase, a compound like this compound would theoretically stabilize the Axin-containing destruction complex, leading to the constitutive degradation of β-catenin and the suppression of Wnt pathway-driven gene transcription.
Figure 2: A proposed experimental workflow for the biological characterization of the target compound.
Step-by-Step Methodologies:
-
Biochemical Assays:
-
Objective: To determine the direct inhibitory activity against Tankyrase 1 and 2.
-
Protocol: A homogenous biochemical assay using purified recombinant human Tankyrase 1 and 2 enzymes. The assay would measure the incorporation of biotinylated NAD+ onto a histone substrate in the presence of varying concentrations of the test compound. The signal would be detected using a streptavidin-conjugated fluorophore. IC₅₀ values would be calculated from the dose-response curves.
-
-
Cellular Assays:
-
Objective: To confirm the on-target effect in a cellular context.
-
Protocol (Wnt Reporter Assay): Utilize a cancer cell line (e.g., DLD-1 or SW480) with a constitutively active Wnt pathway and a stably integrated β-catenin-responsive reporter construct (e.g., TOP/FOP Flash). The effect of the compound on luciferase activity would be measured to quantify the inhibition of Wnt signaling.
-
Protocol (Anti-proliferative Assay): A panel of cancer cell lines, particularly those with known mutations in the Wnt pathway (e.g., APC mutations), would be treated with the compound over a period of 72 hours. Cell viability would be assessed using a standard method such as the CellTiter-Glo® luminescent cell viability assay.
-
-
In Vivo Evaluation:
-
Objective: To assess the drug-like properties and anti-tumor efficacy.
-
Protocol (Pharmacokinetics): The compound would be administered to rodents (e.g., mice or rats) via intravenous and oral routes to determine key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
-
Protocol (Efficacy): A xenograft model using a human colorectal cancer cell line with an APC mutation would be established in immunocompromised mice. Once tumors are established, mice would be treated with the compound, and tumor growth would be monitored over time compared to a vehicle-treated control group.
-
Conclusion
This compound stands as a compound of significant interest due to its privileged furo[3,2-b]pyridine core, which is prevalent in potent kinase inhibitors. While its hypothesized role as a tankyrase inhibitor in the context of Wnt/β-catenin signaling is compelling, the lack of empirical data underscores a critical gap in the current scientific knowledge. The experimental workflows outlined in this guide provide a clear path forward for the comprehensive biological characterization of this molecule. Such studies are essential to validate its therapeutic potential and to pave the way for its potential development as a novel anti-cancer agent. The research community is encouraged to undertake these investigations to unlock the full potential of this promising compound.
References
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N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide: A Strategic Guide to Target Identification and Validation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, known to impart a wide range of biological activities to its derivatives.[1] N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide, a specific compound from this class, represents a promising starting point for drug discovery; however, its molecular target(s) and mechanism of action remain to be elucidated. This guide provides a comprehensive, technically-grounded framework for the identification and validation of the biological targets of this compound. We will move from broad, hypothesis-generating screening funnels to rigorous, target-specific validation assays, emphasizing the causality behind experimental choices and the implementation of self-validating protocols. This document is intended for researchers, scientists, and drug development professionals tasked with advancing novel chemical entities from hit to lead.
Introduction: The Furo[3,2-b]pyridine Scaffold as a Foundation for Hypothesis Generation
While specific biological data for this compound is not extensively published, the core furo[3,2-b]pyridine structure is well-documented as a versatile pharmacophore.[2] Derivatives have shown potent activity in several key areas of cellular signaling:
-
Kinase Inhibition: A significant body of research highlights furo[3,2-b]pyridine derivatives as potent and selective inhibitors of Cdc2-like kinases (CLKs), which are crucial regulators of pre-mRNA splicing.[1][3]
-
Hedgehog Pathway Modulation: Certain trisubstituted furo[3,2-b]pyridines have been identified as sub-micromolar modulators of the Hedgehog signaling pathway, a critical pathway in development and cancer.[3]
-
Anticancer Activity: Various compounds incorporating this scaffold have demonstrated cytotoxic or antiproliferative effects against cancer cell lines, suggesting engagement with targets essential for tumor cell survival.[4][5]
This precedent provides a logical, hypothesis-driven starting point for our investigation. However, a robust target identification strategy must also incorporate unbiased approaches to uncover potentially novel mechanisms of action. This guide will detail a dual-pronged strategy, combining hypothesis-driven screening with unbiased, proteome-wide discovery methods.
A Strategic Workflow for Target Identification and Validation
The process of identifying and validating a drug's target is a multi-step, iterative process. The workflow presented here is designed to maximize confidence in the identified target by integrating orthogonal methods and stringent validation criteria.
Caption: Overall workflow for target identification and validation.
Phase 1: Target Identification Methodologies
Hypothesis-Driven Screening
Based on the activities of the parent scaffold, a logical first step is to screen this compound against a panel of known protein kinases.
Protocol: Kinase Panel Screening (Example)
-
Service: Engage a commercial vendor (e.g., Eurofins Discovery, Promega) offering large-scale kinase screening panels (e.g., KINOMEscan™, Kinase-Glo®).
-
Compound Concentration: Provide the compound at a concentration sufficient for initial hit identification, typically 1 µM or 10 µM.
-
Assay Format: The service will perform binding assays (e.g., competition binding) or enzymatic activity assays across a panel of hundreds of human kinases.
-
Data Analysis: Results are typically provided as percent inhibition or dissociation constants (Kd). Hits are defined as kinases showing significant inhibition (e.g., >50% at 1 µM) or strong binding affinity.
Causality and Interpretation: A positive result in this screen provides immediate, actionable candidates. For example, if the compound strongly inhibits a specific CLK family member, this aligns with existing literature on the scaffold and provides a direct path to validation. The breadth of the screen also reveals selectivity, a critical parameter for a therapeutic candidate.
Unbiased, Proteome-Wide Approaches
If hypothesis-driven screening is inconclusive, or to uncover novel targets, unbiased methods are essential. These techniques survey the entire proteome for interactions without prior assumptions.
This classic biochemical technique relies on immobilizing the compound to a solid support to "fish" for its binding partners from a cell lysate.
Workflow Diagram: Affinity Chromatography-MS
Caption: Key steps in an Affinity Chromatography-MS workflow.
Experimental Protocol: AP-MS
-
Probe Synthesis: Synthesize a derivative of this compound. The hydroxymethyl group at the 2-position is an ideal handle for attaching a linker (e.g., polyethylene glycol) terminating in an affinity tag like biotin. A crucial control is to also synthesize an inactive analog to serve as a negative control for the pulldown.
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize it.
-
Protein Pulldown: Lyse cultured cells (chosen based on a known phenotypic effect of the compound) under non-denaturing conditions. Incubate the whole-cell lysate with the probe-coated beads.
-
Washing: Perform a series of stringent washes with buffer to remove proteins that bind non-specifically to the beads or the probe.
-
Elution: Elute specifically bound proteins. This can be done by competitive elution with an excess of the free, non-biotinylated compound, which is the most specific method.
-
Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the list of proteins pulled down by the active probe against those pulled down by the inactive control probe and empty beads. True binding partners should be significantly enriched in the active probe sample.
Trustworthiness: The strength of this protocol lies in its controls. The comparison between the active probe and a structurally similar but biologically inactive control is critical for distinguishing true targets from non-specific binders.
Thermal Proteome Profiling is a powerful in situ method that identifies targets by observing their thermal stabilization upon ligand binding. When a compound binds to a protein, it typically increases the protein's resistance to heat-induced denaturation.
Protocol: Thermal Proteome Profiling
-
Cell Treatment: Treat intact, live cells with the compound or a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cells and heat each aliquot to a different temperature (e.g., a gradient from 37°C to 67°C).
-
Lysis and Fractionation: Lyse the cells at each temperature point and separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated (denatured) fraction by centrifugation.
-
Sample Preparation and MS: Collect the soluble fractions, prepare them for mass spectrometry (e.g., trypsin digestion, TMT labeling for multiplexing).
-
Data Analysis: For each identified protein, plot the amount remaining in the soluble fraction as a function of temperature. A target protein will show a "melting curve" that is shifted to higher temperatures in the compound-treated samples compared to the vehicle control samples.
Expertise & Causality: TPP's key advantage is that it measures target engagement within the complex milieu of a living cell, requiring no modification to the compound. This avoids potential artifacts from adding linkers and tags. A thermal shift is strong evidence of a direct physical interaction between the compound and the protein in its native environment.
Phase 2: Hit Prioritization
Both hypothesis-driven and unbiased screens will generate a list of candidate targets. This list must be triaged to focus validation efforts on the most promising candidates.
Key Prioritization Criteria:
-
Strength of Signal: Rank candidates by binding affinity, percent inhibition, or the magnitude of the thermal shift.
-
Orthogonal Confirmation: Does the same candidate appear in multiple, independent screening methods?
-
Biological Plausibility: Is the candidate's known biological function consistent with the observed cellular phenotype of the compound?
-
Druggability: Is the candidate a member of a protein class that is known to be druggable (e.g., enzymes, receptors)?
Phase 3: Target Validation
Once high-priority candidates are selected, they must undergo rigorous validation to confirm that they are both physically engaged by the compound and functionally responsible for its biological effects.
Confirming Direct Target Engagement in a Simplified System
These assays confirm a direct, physical interaction between the compound and the purified target protein.
| Assay | Principle | Data Output |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of a specific target protein in cells or lysate via Western Blot. | A rightward shift in the melting curve of the target protein. |
| Surface Plasmon Resonance (SPR) | Immobilizes the purified protein on a sensor chip and measures the change in refractive index as the compound flows over it. | Real-time binding kinetics (kon, koff) and affinity (KD). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the purified protein and the compound. | Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). |
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Treat cells with the compound or vehicle.
-
Heating: Heat cell lysates to a range of temperatures.
-
Separation: Separate soluble and aggregated proteins via centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blotting with a specific antibody against the putative target.
-
Analysis: Plot the band intensity versus temperature. A positive result is a shift in the melting curve to higher temperatures in the compound-treated sample.
Verifying Functional Cellular Relevance
This is the ultimate test: does modulating the target protein replicate the compound's effect?
Protocol: Target Knockdown using siRNA
-
Transfection: Transfect the relevant cell line with a small interfering RNA (siRNA) specifically designed to target the mRNA of the candidate protein, leading to its degradation. Use a non-targeting control siRNA in parallel.
-
Verification: After 48-72 hours, confirm successful knockdown of the target protein via Western Blot or qPCR.
-
Phenotypic Assay: Perform the same cellular assay used to discover the compound's activity (e.g., a cell viability assay).
-
Interpretation: If knocking down the target protein phenocopies the effect of treating the cells with the compound, it provides strong evidence that the compound acts through this target. For example, if the compound causes cell death, and siRNA-mediated knockdown of the target also causes cell death, the link is validated.
Self-Validation: The combination of confirming direct binding (e.g., with CETSA) and demonstrating functional relevance (e.g., with siRNA) creates a self-validating system. The first proves the compound can bind the target, and the second proves that binding to the target causes the biological effect.
Conclusion
The journey from a promising chemical scaffold to a validated drug candidate is dependent on a rigorous and logically structured approach to target identification. For this compound, the strategy outlined in this guide provides a clear path forward. By combining hypothesis-driven screening based on the known biology of the furo[3,2-b]pyridine core with powerful, unbiased proteomic techniques, researchers can cast a wide net to identify potential targets. Subsequent validation, using a suite of orthogonal biophysical and cellular methods, is paramount to building an unassailable case for the compound's mechanism of action. This structured approach not only de-risks the drug development process but also opens avenues for discovering novel biology.
References
- BenchChem. (2025). The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals.
- Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., Kamal, N. N. S. N. M., & AbuMahmoud, H. (Year not available). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC).
- PubChem. (n.d.). Furo(3,2-b)pyridine. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Benzofuro[3,2‐b]Pyridine with antiproliferative activity.
- ResearchGate. (n.d.). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications | Request PDF.
- Santa Cruz Biotechnology. (n.d.). This compound.
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- 2. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Kinase Inhibition Profile of Omipalisib (GSK2126458)
Abstract
This technical guide provides a comprehensive overview of the kinase inhibition profile of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide, more commonly known as Omipalisib (GSK2126458). Omipalisib is a highly potent, orally bioavailable small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are critical regulators of cell growth, proliferation, and survival.[1][2][3][4] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in human malignancies, making it a prime target for therapeutic intervention.[5][6][7] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details on the compound's mechanism of action, kinase selectivity, and methodologies for its characterization.
Introduction: The Significance of Dual PI3K/mTOR Inhibition
The PI3K/Akt/mTOR signaling cascade is one of the most frequently activated pathways in human cancer, playing a central role in tumorigenesis and resistance to therapy.[5][6][7] PI3K and mTOR are two key kinases within this pathway.[8] Dual inhibition of both PI3K and mTOR can lead to a more profound and durable anti-proliferative effect compared to targeting either kinase alone.[3] Omipalisib (GSK2126458) was developed as a potent inhibitor of both PI3K and mTOR, demonstrating efficacy in preclinical models of cancer and entering clinical trials for various indications, including solid tumors and idiopathic pulmonary fibrosis.[2][4][9]
Kinase Inhibition Profile of Omipalisib (GSK2126458)
Omipalisib is a highly potent inhibitor of all Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2).[1][10][11] Its remarkable potency extends to common activating mutants of the p110α subunit of PI3K (PIK3CA), which are frequently found in human cancers.[1][11]
Quantitative Inhibition Data
The inhibitory activity of Omipalisib against its primary targets has been extensively characterized using various biochemical assays. The data presented below is a synthesis of findings from multiple authoritative sources.
| Target Kinase | Inhibition Parameter | Value (nM) | Reference(s) |
| PI3K Isoforms | |||
| p110α (wild-type) | Ki | 0.019 | [1][10][11] |
| p110β | Ki | 0.13 | [1][10][11] |
| p110δ | Ki | 0.024 | [1][10][11] |
| p110γ | Ki | 0.06 | [1][10][11] |
| p110α (E542K mutant) | Ki | 0.008 | [3] |
| p110α (E545K mutant) | Ki | 0.008 | [3] |
| p110α (H1047R mutant) | Ki | 0.009 | [3] |
| mTOR Complexes | |||
| mTORC1 | Ki | 0.18 | [1][10][11] |
| mTORC2 | Ki | 0.3 | [1][10][11] |
| Other Kinases | |||
| DNA-PK | IC50 | 0.28 | [3][12] |
Table 1: Summary of the in vitro kinase inhibition data for Omipalisib (GSK2126458). Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are presented in nanomolar (nM) units.
Kinase Selectivity
A critical aspect of a kinase inhibitor's profile is its selectivity. Omipalisib has demonstrated excellent selectivity for the PI3K family of kinases over a broad panel of other protein kinases.[3] In a screening against over 240 different kinases, Omipalisib showed a selectivity of over 10,000-fold for PI3K compared to the other tested kinases, with the notable exception of the class IV PI3K family members, mTOR and DNA-PK.[3] This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities in a clinical setting. The furo[3,2-b]pyridine scaffold has been identified as a privileged structure for achieving high kinase selectivity.[13]
Mechanism of Action: Dual Blockade of the PI3K/Akt/mTOR Pathway
Omipalisib exerts its biological effects by competitively binding to the ATP-binding site of PI3K and mTOR, thereby inhibiting their catalytic activity.[3] This dual inhibition leads to a comprehensive shutdown of the PI3K/Akt/mTOR signaling pathway.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by Omipalisib.
Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9] This, in turn, prevents the recruitment and activation of downstream effectors such as Akt.[8] Concurrently, inhibition of mTORC1 and mTORC2 blocks the phosphorylation of key substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell growth, and also prevents the full activation of Akt through mTORC2-mediated phosphorylation at serine 473.[1][3] The net result is a potent induction of G1 cell cycle arrest and a significant reduction in cell proliferation.[1][12]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
To quantitatively determine the inhibitory potential of a compound like Omipalisib, a robust and sensitive in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle of the Assay
The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The amount of light produced is directly proportional to the ADP concentration and, therefore, the kinase activity.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Materials
-
Purified recombinant kinase (e.g., PI3Kα, mTOR)
-
Kinase-specific substrate (e.g., PIP2 for PI3K)
-
ATP
-
Omipalisib (GSK2126458)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Omipalisib in 100% DMSO.
-
Perform a serial 1:3 dilution in DMSO to create a 10-point dose-response curve, starting from a high concentration (e.g., 1 µM).
-
Include a DMSO-only control (vehicle).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted Omipalisib or DMSO control to the appropriate wells.
-
Prepare a kinase/substrate master mix in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be empirically determined.
-
Add 2 µL of the kinase/substrate mix to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in Kinase Assay Buffer at a concentration that is at or below the Km for the specific kinase.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of kinase activity relative to the DMSO control against the logarithm of the Omipalisib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Activity and Therapeutic Potential
The potent biochemical inhibition of PI3K and mTOR by Omipalisib translates into significant cellular activity. In various cancer cell lines, Omipalisib has been shown to inhibit the phosphorylation of Akt at serine 473, a key downstream marker of PI3K/mTORC2 activity, with IC50 values in the sub-nanomolar range.[1][11] This leads to G1 cell cycle arrest and inhibition of cell proliferation in the low nanomolar range.[1]
The dual inhibitory activity of Omipalisib has positioned it as a promising therapeutic agent. It has been investigated in numerous clinical trials for the treatment of various solid tumors.[5][6][14][15] Furthermore, due to the role of the PI3K/mTOR pathway in fibrosis, Omipalisib has also been evaluated in clinical studies for idiopathic pulmonary fibrosis.[9]
Conclusion
Omipalisib (GSK2126458) is a well-characterized, highly potent, and selective dual inhibitor of PI3K and mTOR. Its robust inhibition of this critical signaling pathway provides a strong rationale for its development as a therapeutic agent in oncology and other diseases where this pathway is dysregulated. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other kinase inhibitors, facilitating the advancement of targeted therapies.
References
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Verma, R., et al. (2020). The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. Cancer Genomics & Proteomics. [Link]
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Guillou, H., et al. (2016). Review of PI3K/mTOR Inhibitors Entering Clinical Trials to Treat Triple Negative Breast Cancers. PubMed. [Link]
-
Mercer, P. F., et al. (2020). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. ERS Publications. [Link]
-
Miricescu, D., et al. (2023). Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. PubMed. [Link]
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Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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Sun, Y., et al. (2019). The PI3K/mTOR Inhibitor Omipalisib Suppresses Nonhomologous End Joining and Sensitizes Cancer Cells to Radio- and Chemotherapy. AACR Journals. [Link]
-
ResearchGate. PI3K/AKT/mTOR Inhibitors in Clinical Trials. [Link]
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Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters. [Link]
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Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
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ResearchGate. PI3K and mTOR Inhibitors Tested in Clinical Trials. [Link]
-
Xu, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PubMed Central. [Link]
-
Yang, Y., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]
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Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. PMC - PubMed Central. [Link]
-
Hu, Y., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]
-
Adams, N. D., et al. (2009). Abstract C62: Identification of GSK2126458, a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Molecular Cancer Therapeutics - AACR Journals. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
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Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. [Link]
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- 15. researchgate.net [researchgate.net]
In Vitro Evaluation of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide: A Technical Guide to Unveiling Anticancer Properties
Abstract
This technical guide provides a comprehensive framework for the in-vitro evaluation of the novel synthetic compound, N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide, as a potential anticancer agent. The furo[3,2-b]pyridine scaffold, a privileged structure in medicinal chemistry, has demonstrated significant potential in oncology, with derivatives exhibiting activities such as cytotoxicity, apoptosis induction, and cell cycle arrest.[1][2] This document outlines a strategic and logical series of experiments designed to thoroughly characterize the anticancer properties of this specific pivalamide derivative. We will detail robust protocols for assessing cytotoxicity, elucidating the mechanism of cell death, and investigating potential molecular targets, including Cdc-like kinases (CLKs), the Hedgehog signaling pathway, and SIRT1, which have been implicated in the anticancer effects of related furo[3,2-b]pyridine compounds.[3][4]
Introduction: The Rationale for Investigating this compound
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern drug discovery. Heterocyclic compounds are a rich source of pharmacologically active molecules, and the furo[3,2-b]pyridine core has emerged as a particularly promising scaffold.[1][5] Studies have shown that derivatives of this structure can exert potent cytotoxic effects against a range of cancer cell lines and modulate key signaling pathways that are often dysregulated in cancer.[3][4]
This compound (henceforth referred to as the "test compound") is a novel derivative for which the anticancer properties have not yet been extensively characterized. Its chemical structure, featuring the furo[3,2-b]pyridine core, a hydroxymethyl group, and a pivalamide moiety, suggests the potential for unique biological activity. The pivalamide group, with its bulky tert-butyl feature, can influence the molecule's physicochemical properties, such as stability and target engagement.[6]
This guide provides a systematic approach to the in-vitro evaluation of the test compound, beginning with broad cytotoxic screening and progressing to more focused mechanistic studies. The experimental design is grounded in the established literature on related compounds and employs validated, reproducible methodologies.
Compound Details:
-
Name: this compound
-
CAS Number: 1171920-26-5[7]
-
Molecular Formula: C₁₃H₁₆N₂O₃[7]
-
Molecular Weight: 248.28 g/mol [7]
Phase 1: Cytotoxicity Screening - The Foundational Assessment
The initial step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth and proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth. We will employ two robust and widely used colorimetric assays: the MTT and SRB assays.
Selection of Cell Lines: A Diverse and Relevant Panel
The choice of cell lines is critical for a comprehensive initial screening. The selected panel should represent a variety of cancer types to identify potential tissue-specific activity. Based on the literature for related furo[3,2-b]pyridine derivatives, the following cell lines are recommended:
| Cell Line | Cancer Type | Key Characteristics |
| MDA-MB-231 | Breast (Triple-Negative) | Highly invasive, represents a difficult-to-treat breast cancer subtype. |
| MCF-7 | Breast (ER-positive) | A well-characterized, non-invasive luminal A breast cancer cell line. |
| HeLa | Cervical | The first human immortal cell line, widely used in cancer research.[8][9][10] |
| A549 | Lung (Adenocarcinoma) | A human alveolar basal epithelial cell line, a common model for lung cancer.[11][12] |
| COLO 205 | Colon (Adenocarcinoma) | Derived from a Dukes' type D tumor, used for studying colon cancer and drug response.[13][14][15] |
| Neuro-2a (N2a) | Neuroblastoma (Mouse) | A fast-growing cell line that can be differentiated into neuron-like cells.[16][17][18] |
| hTERT RPE-1 | Normal (Retinal Pigment Epithelial) | An immortalized, non-cancerous human cell line to assess selectivity. |
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[19]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Follow steps 1-6 of the experimental workflow.
-
After the incubation period, carefully remove the culture medium.
-
Add 100 µL of serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.[19]
Detailed Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells that have been fixed to the plate.[20]
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Follow steps 1-6 of the experimental workflow.
-
After incubation, gently add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.[21]
Phase 2: Mechanistic Studies - Unraveling the Mode of Action
Once the cytotoxic potential of the test compound is established, the next crucial step is to understand how it induces cell death. This section outlines key experiments to investigate the induction of apoptosis and cell cycle arrest.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[2][3][22][23]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection by flow cytometry.
Detailed Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Follow steps 1-3 of the apoptosis assay workflow.
-
Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[3][7]
Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M). This can be analyzed by staining the DNA of fixed cells with propidium iodide and quantifying the DNA content using flow cytometry.[1][24][25]
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (ice-cold)
-
PBS
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay workflow.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.[24][26]
Phase 3: Target Deconvolution - Investigating Potential Molecular Mechanisms
Based on the known biological activities of the furo[3,2-b]pyridine scaffold, this section proposes experiments to investigate the effect of the test compound on specific molecular targets.
Investigating Kinase Inhibition: Cdc-like Kinases (CLKs)
Furo[3,2-b]pyridine derivatives have been identified as potent and selective inhibitors of CLKs, which are involved in pre-mRNA splicing, a process often dysregulated in cancer.[3][4] An in-vitro kinase assay can determine if the test compound directly inhibits CLK activity.
Recommended Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is proportional to the amount of ADP, and therefore to the kinase activity.[18][27][28]
Principle:
-
The kinase reaction is performed with the test compound.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
A detailed protocol for this assay can be found in the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit (e.g., Promega).[3][16] Alternatively, the LanthaScreen™ Eu Kinase Binding Assay can be used to measure the binding affinity of the inhibitor to the kinase.[6][29]
Probing Signaling Pathways: Hedgehog and Apoptosis
The Hedgehog signaling pathway is another potential target of furo[3,2-b]pyridine derivatives.[4] Western blotting can be used to analyze the expression levels of key proteins in this pathway, as well as in the apoptosis pathway, to confirm the findings from the Annexin V/PI assay.
Detailed Protocol: Western Blotting
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound as previously described.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Recommended Primary Antibodies:
| Pathway | Target Protein | Expected Observation upon Effective Treatment |
| Hedgehog | Gli1, Ptch1, Smo | Downregulation of protein expression |
| Apoptosis | Bcl-2 | Downregulation of anti-apoptotic protein |
| Bax | Upregulation of pro-apoptotic protein | |
| Cleaved Caspase-3 | Increase in the cleaved (active) form | |
| Cleaved PARP | Increase in the cleaved fragment |
Antibody sampler kits for the Hedgehog signaling pathway are commercially available and provide a convenient way to probe multiple targets.[1][7]
Investigating SIRT1 Activity
Some furo[3,2-b]pyridine derivatives have been shown to inhibit SIRT1, a class III histone deacetylase involved in cell survival and stress resistance.[1][2] A fluorometric SIRT1 activity assay can be used to determine if the test compound directly inhibits this enzyme.
Recommended Assay: Fluorometric SIRT1 Activity Assay
This assay utilizes a synthetic peptide substrate containing an acetylated lysine residue. In the presence of SIRT1 and NAD+, the peptide is deacetylated. A developer solution is then added, which cleaves the deacetylated substrate, releasing a fluorescent group. The fluorescence intensity is directly proportional to the SIRT1 activity.[12][13][25]
A detailed protocol can be found in the manufacturer's instructions for commercially available SIRT1 Activity Assay Kits.[8][12]
Hypothetical Signaling Pathway of Action
Based on the potential targets identified from the literature on the furo[3,2-b]pyridine scaffold, a hypothetical signaling pathway for the test compound is proposed below.
Caption: Hypothetical signaling pathway for the test compound.
Data Interpretation and Future Directions
The results from these in-vitro experiments will provide a comprehensive initial assessment of the anticancer properties of this compound. A strong cytotoxic effect against a broad range of cancer cell lines, coupled with a higher IC50 value in the normal cell line, would indicate promising therapeutic potential. Elucidation of the mechanism of cell death (apoptosis and/or cell cycle arrest) and identification of specific molecular targets will provide a strong rationale for further preclinical development, including in-vivo studies in animal models.
References
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Laxmi DS, Vardhini SV, Guttikonda VR, Rao MVB, Pal M. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents Med Chem. 2020;20(8):932-940. [Link]
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Bentham Science Publishers. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. [Link]
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OUCI. Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. [Link]
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N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide as a Modulator of Hedgehog Signaling
An In-Depth Technical Guide
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2] Its aberrant activation is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[1][3] While FDA-approved inhibitors targeting the key signal transducer Smoothened (SMO) exist, challenges such as acquired resistance necessitate the discovery of novel modulators acting on different nodes of the pathway.[4] This guide focuses on N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide, a compound belonging to the furo[3,2-b]pyridine class, which has been identified as a privileged scaffold for developing effective modulators of Hedgehog signaling.[5] We provide a comprehensive overview of the Hedgehog pathway, the rationale for targeting it, and a detailed framework for the experimental characterization of this compound and related molecules. This includes step-by-step protocols for key assays, data interpretation, and the scientific causality behind these experimental choices, designed to equip researchers with the tools to investigate this promising class of compounds.
The Hedgehog Signaling Pathway: A Core Developmental and Oncogenic Axis
The Hedgehog signaling pathway is an evolutionarily conserved system that translates extracellular signals into changes in gene expression, primarily through the GLI family of transcription factors.[6][7] Its proper regulation is essential during embryogenesis for patterning and cell differentiation.[1] In adult tissues, the pathway is mostly quiescent but can be reactivated for tissue repair and stem cell maintenance.[2][6]
Canonical Pathway Mechanism
The core of the pathway involves a series of interactions at the primary cilium, a microtubule-based organelle that acts as a signaling hub.
-
"Off" State (Absence of Hh Ligand): The 12-pass transmembrane receptor Patched1 (PTCH1) localizes to the primary cilium and inhibits the 7-pass transmembrane G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO).[8][9] This inhibition prevents SMO from accumulating in the cilium. In the cytoplasm, a complex containing Suppressor of Fused (SUFU) sequesters the GLI transcription factors (GLI2 and GLI3). This complex facilitates the phosphorylation of GLI2/3, leading to their proteolytic cleavage into truncated repressor forms (GLI-R). These repressors translocate to the nucleus and inhibit the transcription of Hh target genes.[10]
-
"On" State (Presence of Hh Ligand): Secreted Hh ligands (Sonic, Indian, or Desert Hedgehog) bind to PTCH1.[10] This binding event leads to the internalization and degradation of PTCH1, thereby relieving its inhibition of SMO.[11] SMO then translocates to and accumulates at the primary cilium, triggering a downstream signaling cascade that is not fully elucidated but results in the dissociation of GLI proteins from SUFU.[9] The full-length, activator forms of GLI (GLI-A) translocate to the nucleus and activate the transcription of target genes, including GLI1 (a transcriptional activator and target gene itself) and PTCH1 (a negative feedback regulator), as well as genes involved in cell proliferation, survival, and angiogenesis.[3][7]
Caption: Canonical Hedgehog signaling pathway in the "OFF" (ligand-absent) and "ON" (ligand-present) states.
Rationale for Therapeutic Targeting
Aberrant Hh pathway activation, either through mutations in pathway components (e.g., PTCH1 or SMO) or through ligand-dependent autocrine or paracrine signaling, is a key driver of tumorigenesis.[1][6] This provides a strong rationale for developing inhibitors. The first generation of Hh inhibitors, such as Vismodegib and Sonidegib, are SMO antagonists that have shown clinical efficacy, particularly in basal cell carcinoma.[8][11] However, the emergence of SMO mutations that confer resistance and the existence of tumors driven by non-canonical activation downstream of SMO highlight the urgent need for new modulators that target different components of the pathway, such as the GLI transcription factors.[4][12]
The Furo[3,2-b]pyridine Scaffold: A Platform for Novel Hh Modulators
Recent drug discovery efforts have identified the furo[3,2-b]pyridine chemical core as a "privileged scaffold."[5] This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. A study by Hylsová et al. (2019) reported that while some derivatives of this scaffold act as potent kinase inhibitors, a distinct subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, which are kinase-inactive, function as sub-micromolar modulators of the Hedgehog pathway.[5]
This compound fits this structural class and represents a promising candidate for investigation as a novel Hh pathway modulator.[13][14] The fact that related compounds from this class modulate the pathway without inhibiting kinases suggests a potentially more specific mechanism of action, possibly targeting components downstream of SMO.
| Compound Information | |
| IUPAC Name | N-(2-(hydroxymethyl)furo[3,2-b]pyridin-7-yl)pivalamide |
| CAS Number | 1171920-26-5[14] |
| Molecular Formula | C₁₃H₁₆N₂O₃[14] |
| Molecular Weight | 248.28 g/mol [14] |
| Scaffold Class | Furo[3,2-b]pyridine[5] |
Experimental Characterization Workflow
To elucidate the activity and mechanism of action of this compound, a tiered experimental approach is recommended. This workflow is designed to first confirm pathway modulation, then identify the level at which the compound acts, and finally, assess its functional biological effects.
Caption: Tiered experimental workflow for characterizing a novel Hedgehog pathway modulator.
Protocol 1: GLI-Luciferase Reporter Assay
-
Causality & Rationale: This is the foundational assay to determine if the compound modulates Hh signaling. It directly measures the transcriptional activity of GLI proteins, which is the ultimate output of the canonical pathway. We use a cell line stably expressing a luciferase gene under the control of a GLI-responsive promoter. A decrease in luciferase signal upon pathway activation indicates inhibitory activity.
-
Methodology:
-
Cell Seeding: Seed Shh-LIGHT2 cells (or a similar reporter line) in a 96-well white, clear-bottom plate at a density of 2.5 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Pathway Activation: Replace the medium with low-serum medium (e.g., 0.5% FBS). Treat cells with a known Hh pathway agonist, such as Purmorphamine (2 µM) or Smoothened Agonist (SAG, 100 nM), to activate the pathway.[15] A vehicle control (e.g., 0.1% DMSO) should be included for baseline measurement.
-
Compound Treatment: Immediately add this compound at various concentrations (e.g., a 10-point serial dilution from 10 µM to 0.5 nM). Include a positive control inhibitor like Vismodegib (1 µM).
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO₂ incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega Bright-Glo™) according to the manufacturer's instructions on a plate luminometer.
-
Data Analysis: Normalize the relative light units (RLUs) to the vehicle-treated, agonist-stimulated control (defined as 100% pathway activity). Plot the normalized response against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
-
Self-Validation System:
-
Positive Control (Agonist): SAG or Purmorphamine treatment should yield a high luciferase signal compared to the vehicle control.
-
Positive Control (Inhibitor): Vismodegib should strongly suppress the agonist-induced luciferase signal.
-
Z'-factor: Calculate the Z'-factor for the assay plate using agonist-only and agonist + Vismodegib wells to ensure the assay is robust and suitable for screening.
-
Protocol 2: Quantitative PCR (qPCR) for Hh Target Genes
-
Causality & Rationale: While a reporter assay is excellent for screening, it relies on an artificial construct. Measuring the mRNA levels of endogenous Hh target genes like GLI1 and PTCH1 in a pathway-responsive cell line (e.g., Daoy medulloblastoma cells) provides orthogonal validation of the compound's activity. GLI1 is a direct indicator of pathway activation, while PTCH1 is part of the negative feedback loop.[3]
-
Methodology:
-
Cell Culture and Treatment: Seed Daoy cells in a 6-well plate. Once they reach ~70% confluency, serum-starve them for 24 hours. Treat with an agonist (e.g., SAG) with or without the test compound (at its IC₅₀ and 10x IC₅₀ concentrations) for 24 hours.
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit (e.g., Qiagen RNeasy) or TRIzol reagent. Quantify RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and validated primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method. The expression in agonist-treated cells is set to 100%, and the effect of the compound is measured as the percentage reduction in this expression.
-
-
Self-Validation System:
-
Housekeeping Gene: Stable expression of the housekeeping gene across all treatment conditions confirms equal sample loading and RNA integrity.
-
Controls: The agonist-only sample should show a significant upregulation of GLI1 and PTCH1 compared to the vehicle control. A known inhibitor should block this upregulation.
-
Protocol 3: Western Blot for Key Pathway Proteins
-
Causality & Rationale: This protocol assesses the compound's effect on the protein levels of key pathway components. Observing a decrease in GLI1 protein, the primary transcriptional activator, provides strong evidence of pathway inhibition. Analyzing SUFU levels can offer insights into the mechanism, as changes in its stability or localization can impact GLI processing.
-
Methodology:
-
Cell Lysis and Protein Quantification: Treat cells in a 6-well plate as described for qPCR, but incubate for 48-72 hours to allow for protein-level changes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against GLI1, SUFU, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensities using software like ImageJ. Normalize the intensity of target proteins to the loading control.
-
-
Self-Validation System:
-
Loading Control: A consistent signal for the loading control across all lanes ensures equal protein loading.
-
Expected Results: Agonist treatment should increase GLI1 protein levels. Effective inhibition by the test compound should reduce GLI1 protein back towards baseline levels.
-
Conclusions and Future Directions
This compound, as a member of the furo[3,2-b]pyridine class, represents a promising starting point for the development of novel Hedgehog pathway modulators.[5] The experimental framework detailed in this guide provides a robust system for its characterization. Initial validation through reporter and gene expression assays should be followed by deeper mechanistic studies to pinpoint its precise molecular target. Given that related compounds in this class are kinase-inactive, it is plausible that this molecule acts downstream of SMO, potentially by disrupting GLI-co-factor interactions or promoting GLI degradation.[16] Future studies should focus on chemical epistasis experiments to place its action relative to SMO and SUFU, as well as in vivo testing in Hh-dependent tumor models to evaluate its therapeutic potential. The development of such downstream inhibitors is a critical goal for overcoming resistance to current SMO-targeted therapies.[12]
References
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Skoda, A. M., Simovic, D., Karin, V., Kardum, V., Vranic, S., & Serman, L. (2018). The role of the Hedgehog signaling pathway in cancer: A comprehensive review. Bosnian journal of basic medical sciences, 18(1), 8–20. [Link]
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Pricl, S., et al. (2015). Targeting GLI Transcription Factors in Cancer. Frontiers in Pharmacology, 6, 203. [Link]
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Xie, J., et al. (2018). Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers. Oncotarget, 9(37), 24766–24781. [Link]
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Villani, A., & Fabbrocini, G. (2015). Smoothened Inhibitors and the Hedgehog Pathway: Applications in Basal Cell Carcinoma and Beyond. Targeted Oncology, 10(4), 457–466. [Link]
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Teng, D. Q., & Li, X. (2024). Smoothened Inhibitors to Block the Sonic Hedgehog Signaling for Cancer Treatment. American Journal of Student Research, 23(48). [Link]
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Frank-Kamenetsky, M., et al. (2002). Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists. Journal of Biology, 1(2), 10. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide, a key intermediate in the development of novel therapeutics. While extensive public data on this specific molecule is limited, this document synthesizes available information with established, industry-standard analytical protocols to create a predictive and practical profile. It is designed for researchers, scientists, and drug development professionals, offering both foundational data and the detailed methodologies required for its experimental verification. The guide covers identity, purity, solubility, lipophilicity, acid-base characteristics, and thermal stability, thereby furnishing the essential data package for advancing this compound through the drug discovery and development pipeline.
Introduction: The Scientific Imperative
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics are not merely academic data points; they are the primary determinants of a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound has emerged as a molecule of interest, primarily as a structural precursor in the synthesis of more complex active pharmaceutical ingredients (APIs). A rigorous characterization of this intermediate is paramount, as its properties will invariably influence the synthesis, purification, formulation, and ultimately, the performance of the final API.
This guide is structured to provide a dual perspective: first, to present the known and predicted physicochemical data for this compound, and second, to detail the authoritative, field-proven experimental protocols necessary to validate and expand upon this dataset. By explaining the causality behind experimental choices, this document serves not only as a data repository but also as a practical manual for the rigorous scientific investigation required in pharmaceutical development.
Compound Identity and Core Properties
The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and basic properties.
| Property | Value | Source |
| Chemical Name | This compound | Santa Cruz Biotechnology[1] |
| CAS Number | 1171920-26-5 | Santa Cruz Biotechnology[1][2] |
| Molecular Formula | C₁₃H₁₆N₂O₃ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 248.28 g/mol | Santa Cruz Biotechnology[1] |
| Chemical Structure | ![]() | Santa Cruz Biotechnology[1] |
Purity Assessment: The Foundation of Accurate Measurement
The accuracy of all subsequent physicochemical measurements is critically dependent on the purity of the test sample. Impurities can significantly alter properties like melting point, solubility, and stability.[3][4] High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4][5]
This protocol outlines a general method suitable for a novel compound like this compound. Method optimization is crucial.
-
System Preparation: An Agilent 1290 UHPLC system or equivalent is used.[6] The system is purged with the mobile phase to ensure a stable baseline.
-
Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm, 3.0 x 30 mm) is equilibrated with the initial mobile phase composition.[7]
-
Mobile Phase:
-
Gradient Elution: A typical gradient would be 5% to 95% Solvent B over a short period (e.g., 1.3 minutes), followed by a hold at 95% B to elute any highly retained impurities.[6]
-
Sample Preparation: The compound is accurately weighed and dissolved in a suitable solvent (e.g., DMSO or a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).[6]
-
Injection and Detection: A small volume (e.g., 3 µL) is injected.[6] Detection is performed using a UV detector at multiple wavelengths (e.g., 215 nm and 254 nm) to ensure all components are observed.[6]
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Causality and Trustworthiness: Using a gradient elution ensures that impurities with a wide range of polarities are detected. The addition of formic acid to the mobile phase improves peak shape for basic compounds by protonating free silanol groups on the stationary phase and the analyte itself. UV detection at multiple wavelengths mitigates the risk of missing impurities that may not absorb strongly at a single wavelength. This self-validating system ensures a comprehensive purity profile.[8][9]
Solubility and Lipophilicity: Predicting Bioavailability
Solubility and lipophilicity are cornerstone properties that govern a drug's ability to be absorbed and distributed throughout the body.
Aqueous Solubility
Aqueous solubility is a critical factor for oral drug absorption. Low solubility can lead to poor bioavailability and unreliable in vitro test results.[10] Kinetic solubility is often measured in early discovery as a high-throughput surrogate for the more time- and material-intensive thermodynamic solubility.[7][10]
This protocol is designed for rapid assessment, typically using DMSO stock solutions.[11][12]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).
-
Assay Plate Preparation: In a 96-well microtiter plate, add a small volume of the DMSO stock (e.g., 5 µL) to wells containing the aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).[11][12] This creates a range of final compound concentrations.
-
Incubation: The plate is sealed and shaken vigorously at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 to 18 hours).[6][11]
-
Precipitate Removal: The solutions are filtered using a solubility filter plate or centrifuged at high speed to pellet any undissolved precipitate.[6][10]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined. This is commonly done via UV spectrophotometry (for compounds with a suitable chromophore) or LC-MS/MS for greater sensitivity and specificity.[10][11] A calibration curve is prepared using standards of known concentrations.[6]
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains fully dissolved.
Causality and Trustworthiness: This method mimics the situation where a drug, often formulated with solubilizing agents, is introduced into the aqueous environment of the gastrointestinal tract. Starting from a DMSO stock can lead to supersaturated solutions, hence the term "kinetic" solubility.[10][12] Centrifugation or filtration is a critical step to ensure that only the truly dissolved compound is measured, making the quantification step reliable.[6]
Lipophilicity (LogP / LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of membrane permeability and metabolic stability. It is most commonly expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[13][14] The shake-flask method is the "gold standard" for LogP/LogD determination.[15][16]
-
System Preparation: n-Octanol and phosphate-buffered saline (PBS, pH 7.4) are pre-saturated by shaking them together for 24 hours, followed by separation of the two phases.[14] This prevents volume changes during the experiment.
-
Compound Addition: A known amount of the compound is dissolved in the n-octanol phase.
-
Partitioning: A precise volume of the n-octanol solution is mixed with a precise volume of the PBS phase in a vial.
-
Equilibration: The vial is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[13]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a validated analytical method, typically HPLC-UV.
-
Calculation: LogD is calculated using the formula: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).
Causality and Trustworthiness: Pre-saturating the solvents is a critical step to ensure the thermodynamic validity of the measurement.[14] Quantifying the compound in both phases provides a mass balance check, adding a layer of self-validation to the experiment. This direct measurement of the partition equilibrium makes the shake-flask method highly reliable and the benchmark against which other methods are compared.[15][16]
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It is a fundamental parameter that influences solubility, lipophilicity, and receptor binding.[17][18] Potentiometric titration is a highly precise and widely used technique for pKa determination.[17][19][20]
-
System Calibration: The pH meter and electrode are calibrated using at least three standard buffers (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent system (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[19][20] An inert salt like KCl (0.15 M) is added to maintain constant ionic strength.[19]
-
Titration: The solution is placed in a jacketed vessel at a constant temperature (e.g., 25°C) and purged with nitrogen to remove dissolved CO₂.[19] The solution is titrated with a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Data Analysis: The pKa is determined from the resulting titration curve. It corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve.[19] Plotting the first or second derivative of the curve can help pinpoint the equivalence point with high accuracy.[21]
Causality and Trustworthiness: Maintaining constant ionic strength minimizes changes in activity coefficients, ensuring the measurement reflects the true pKa.[19] Removing CO₂ is crucial to prevent the formation of carbonic acid, which would interfere with the titration of basic compounds.[20] The sigmoidal shape of the titration curve is a direct consequence of the Henderson-Hasselbalch equation, and the inflection point provides a robust, thermodynamically defined value for the pKa.[17]
Solid-State and Thermal Properties
The solid-state properties of a compound are critical for formulation development, manufacturing, and stability.
Melting Point and Thermal Events
The melting point is a key indicator of purity and is also important for many manufacturing processes.[3] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful complementary techniques for thermal analysis.[22][23]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[24] It detects thermal events like melting (endotherm), crystallization (exotherm), and glass transitions.[25][26]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[24] It is used to determine thermal stability, decomposition temperatures, and solvent/water content.[22][25]
-
Sample Preparation: A small, accurately weighed amount of the compound (typically 2-5 mg) is placed into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).
-
TGA Analysis: The sample is heated in the TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). The mass is continuously recorded as a function of temperature.[24]
-
DSC Analysis: A separate sample is heated in the DSC instrument under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). The differential heat flow between the sample and an empty reference pan is measured.[3]
-
Data Analysis:
-
TGA Thermogram: Shows mass loss steps, with the onset temperature indicating the beginning of decomposition or solvent loss.[26]
-
DSC Thermogram: Shows peaks corresponding to thermal events. The peak onset of an endotherm is typically reported as the melting point.[3] The area under the peak corresponds to the enthalpy of fusion.
-
Causality and Trustworthiness: Using these two techniques in tandem provides a comprehensive thermal profile.[23][25] TGA can distinguish between melting and decomposition if a mass loss occurs at the same temperature as a DSC endotherm. DSC can identify solid-state phase transitions (polymorphism) that do not involve a mass change and would be invisible to TGA.[22] This dual-analysis approach provides a self-validating system for interpreting thermal events.
Hygroscopicity
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. It can impact powder flow, stability, and crystalline form.[27][28] Dynamic Vapor Sorption (DVS) is the standard technique for assessing hygroscopicity.[29][30][31]
-
Sample Preparation: A small amount of the sample (5-10 mg) is placed on the DVS microbalance.
-
Drying: The sample is first dried in the instrument by exposure to 0% relative humidity (RH) until a stable mass is achieved.
-
Sorption/Desorption Isotherm: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH steps from 0% to 90% RH), holding at each step until mass equilibrium is reached. This generates the sorption curve. The process is then reversed (from 90% down to 0% RH) to generate the desorption curve.[28]
-
Data Analysis: The change in mass is plotted against the relative humidity. The total mass gain at a specific RH (e.g., 80% RH) is used to classify the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, etc.) according to pharmacopeial standards.[27][28] The presence of hysteresis (where the sorption and desorption curves do not overlap) can indicate physical changes in the material.[28]
Causality and Trustworthiness: DVS provides a precise, quantitative measure of water-solid interactions under controlled conditions.[29] By monitoring the mass change until equilibrium is reached at each humidity step, the method ensures that the resulting isotherm represents a true thermodynamic profile of the material's interaction with water vapor. This robust data is directly applicable to defining storage, handling, and packaging requirements.[27][30]
Summary of Physicochemical Workflow and Data Integration
The characterization of a novel compound is a logical, stepwise process where data from one experiment informs the next. The workflow ensures that a comprehensive and reliable data package is assembled, suitable for regulatory submission and internal decision-making.
Caption: Workflow for Physicochemical Characterization.
Conclusion
This technical guide has outlined the critical physicochemical properties of this compound and provided the authoritative experimental frameworks required for their determination. While publicly available data for this specific molecule is sparse, the application of the detailed, industry-standard protocols described herein will enable researchers to generate a robust and reliable data package. This foundational knowledge is indispensable for mitigating risks in drug development, enabling rational formulation design, and ultimately, accelerating the progression of novel therapeutic agents from the laboratory to the clinic. The synthesis of predictive analysis and rigorous experimental validation embodies the core principles of modern pharmaceutical science.
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van der Water, B. E., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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Solubility and stability of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
An In-Depth Technical Guide to the Solubility and Stability of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
Introduction
This compound (CAS No. 1171920-26-5) is a molecule built upon the furo[3,2-b]pyridine scaffold, a heterocyclic structure of significant interest in medicinal chemistry.[1][2][3] The journey of a novel chemical entity from the laboratory to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. These parameters are not mere data points; they are the foundational pillars upon which successful drug formulation, bioavailability, and shelf-life are built.[4][5]
This guide provides a comprehensive technical framework for the characterization of the aqueous solubility and chemical stability of this compound. As a Senior Application Scientist, the perspective offered herein is grounded in established regulatory principles and practical experimental design, explaining not just how to conduct these assessments, but why each step is critical for generating a robust and reliable data package for drug development professionals.
Part 1: Comprehensive Solubility Profiling
A drug must be in solution to be absorbed by the body, making solubility a primary determinant of its oral bioavailability.[4][6] Characterizing solubility is therefore a non-negotiable early-stage activity. We will explore this through the lens of thermodynamic equilibrium solubility, which defines the maximum concentration of a compound that can be dissolved in a solvent under specific conditions.[4]
Aqueous pH-Solubility Profile
The pH of the gastrointestinal (GI) tract varies significantly, from the highly acidic environment of the stomach (pH ~1.2) to the near-neutral conditions of the small intestine (pH ~6.8).[7] Understanding how the solubility of this compound changes across this pH range is essential for predicting its absorption profile. The internationally recognized "shake-flask" method is the gold standard for this determination.[7]
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
-
Media Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 2.5, 4.5, and 6.8) according to pharmacopeial standards.
-
Compound Addition: Add an excess amount of this compound to a known volume of each buffer in separate, sealed vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that equilibrium with the solid-state has been achieved.[8]
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature, typically 37 ± 1 °C, to simulate physiological conditions.[7] Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.
-
Sample Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][10] A standard calibration curve must be used for accurate quantification.
-
Replication: The experiment should be performed in at least triplicate at each pH condition to ensure the reliability of the results.[11]
Biorelevant Solubility: Simulating In-Vivo Conditions
While simple buffers provide a baseline, they lack the physiological surfactants (bile salts and lecithin) present in the human gut that can significantly enhance the solubility of poorly soluble drugs.[12][13] To gain a more predictive understanding of in-vivo behavior, solubility should be assessed in biorelevant media.[13][14]
-
Fasted State Simulated Intestinal Fluid (FaSSIF): This medium mimics the composition of intestinal fluids on an empty stomach.[14][15] It is crucial for assessing drugs intended for administration in a fasted state.[14]
-
Fed State Simulated Intestinal Fluid (FeSSIF): This medium simulates intestinal fluid after a meal, containing higher concentrations of bile salts and lecithin. It is used to investigate potential food effects on drug absorption.
Experimental Protocol: Solubility in Biorelevant Media
The protocol is analogous to the shake-flask method described above, with the aqueous buffers being replaced by freshly prepared FaSSIF (typically pH 6.5) and FeSSIF (typically pH 5.0).[12][14] Commercially available powders can be used to prepare these media, ensuring consistency and physiological relevance.[12]
Illustrative Solubility Data
The following table summarizes hypothetical solubility data for this compound, showcasing a typical output from these studies.
| Medium | pH | Temperature (°C) | Mean Solubility (µg/mL) | Std. Dev. |
| Aqueous Buffer | 1.2 | 37 | 150.5 | 8.2 |
| Aqueous Buffer | 4.5 | 37 | 45.3 | 3.1 |
| Aqueous Buffer | 6.8 | 37 | 38.9 | 2.5 |
| FaSSIF | 6.5 | 37 | 95.7 | 5.6 |
| FeSSIF | 5.0 | 37 | 210.2 | 11.4 |
This data is for illustrative purposes only.
Solubility Determination Workflow
The following diagram outlines the logical flow of the comprehensive solubility assessment process.
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Unlocking a Privileged Scaffold: A Technical Guide to the Therapeutic Potential of Furo[3,2-b]pyridines
Abstract
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered substantial attention within the medicinal chemistry landscape.[1] Its rigid, planar structure and unique electronic properties, arising from the fusion of an electron-rich furan ring to an electron-deficient pyridine ring, make it an exceptional pharmacophore for designing potent and selective modulators of various biological targets.[1][2] This guide provides an in-depth exploration of the furo[3,2-b]pyridine scaffold, from its versatile synthesis to its profound impact on critical disease-related signaling pathways. We will delve into the causality behind experimental designs, present validated protocols, and offer insights into its established and emerging therapeutic applications, particularly in oncology.
The Furo[3,2-b]pyridine Core: A Structural and Chemical Overview
The therapeutic promise of any scaffold begins with its chemical nature. The furo[3,2-b]pyridine system is an aromatic bicyclic heterocycle. This fusion creates a unique electronic distribution that allows it to participate in various non-covalent interactions with biological macromolecules, a cornerstone of modern drug design. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the overall planar structure facilitates favorable π-π stacking interactions within protein binding pockets. Furthermore, the core is amenable to substitution at multiple positions, providing chemists with the tools to fine-tune its physicochemical properties and biological activity.
Constructing the Core: Key Synthetic Strategies
The development of robust and efficient synthetic routes is paramount to exploring the therapeutic potential of a scaffold. Several powerful methodologies have been established for the construction of the furo[3,2-b]pyridine nucleus, primarily involving the formation of the furan ring onto a pre-existing, functionalized pyridine.
Palladium- and Copper-Catalyzed Cross-Coupling Reactions
One of the most prevalent and versatile strategies is the Sonogashira cross-coupling reaction.[1] This method is exceptionally powerful for creating 2-substituted furo[3,2-b]pyridines. The causality here is the remarkable efficiency of palladium and copper co-catalysis in forming a crucial carbon-carbon bond between a pyridine derivative (e.g., 3-chloro-2-hydroxypyridine) and a terminal alkyne. This is immediately followed by an intramolecular heteroannulation (C-O bond formation) to construct the furan ring in a one-pot procedure.[3] The use of ultrasound irradiation has been shown to facilitate this process, often leading to higher yields and shorter reaction times.[1][3]
Caption: One-pot synthesis via Sonogashira coupling.
Intramolecular Cyclization Strategies
Alternative strategies leverage intramolecular cyclization. Copper-mediated oxidative cyclization of appropriately substituted pyridine precursors provides another versatile route to the scaffold.[4][5] Furthermore, an elegant approach involves a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides, which forms the furan ring with high regioselectivity.[1]
These diverse synthetic methodologies provide researchers with a robust toolkit to generate extensive libraries of furo[3,2-b]pyridine derivatives, enabling comprehensive Structure-Activity Relationship (SAR) studies.[6]
Therapeutic Applications: Modulating Key Signaling Pathways
Furo[3,2-b]pyridine derivatives have emerged as powerful modulators of signaling pathways implicated in a range of human diseases, with oncology being the most prominent field of application.[1][7]
Kinase Inhibition: A Dominant Mechanism of Action
The scaffold has proven to be an excellent platform for designing selective kinase inhibitors.[1] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Furo[3,2-b]pyridine-based inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the kinase to block downstream signaling.[2]
-
Cdc-like Kinases (CLKs): Derivatives of furo[3,2-b]pyridine have been identified as potent and highly selective inhibitors of CLKs (CLK1, CLK2, CLK4).[4][5] CLKs are serine/threonine kinases that play a crucial role in regulating pre-mRNA splicing.[1][7] By inhibiting CLKs, these compounds can modulate alternative splicing events, leading to the suppression of cancer cell growth and the induction of apoptosis.[1]
-
Homeodomain-Interacting Protein Kinases (HIPKs): This core has been used to develop selective inhibitors of HIPKs, which are implicated in transcription regulation and apoptosis.[1]
-
Other Kinases: The scaffold has also shown inhibitory activity against other key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2).[1]
Caption: ATP-competitive kinase inhibition mechanism.
Table 1: Kinase Inhibitory Activity of Selected Furo[3,2-b]pyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|---|
| 12f | CLK1/2/4 | Not Specified | - | [1] |
| 3b | SIRT1 | Not Specified | MDA-MB-231, MCF-7 |[3][8] |
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, and its aberrant activation is implicated in the pathogenesis of various cancers.[4] Interestingly, a subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, which were found to be inactive as kinase inhibitors, were identified as sub-micromolar modulators of the Hh pathway, acting downstream of the Smoothened (SMO) receptor.[1][5] This discovery highlights the scaffold's versatility and the potential for subtle structural modifications to completely switch the biological target.
Broad Anticancer and Cytotoxic Potential
Beyond specific pathway modulation, many furo[3,2-b]pyridine derivatives exhibit broad cytotoxic effects against various cancer cell lines.[3][9] Studies have demonstrated growth inhibition in breast cancer (MDA-MB-231, MCF-7) and renal cancer (A498) cell lines.[3][6] The mechanism often involves the induction of apoptosis, a form of programmed cell death.[3][8]
Table 2: Cytotoxic Activity of Selected Furo[3,2-b]pyridine Derivatives
| Compound/Drug | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Derivative 3b | MDA-MB-231 | Breast Cancer | Encouraging Growth Inhibition | [3] |
| Derivative 3b | MCF-7 | Breast Cancer | Encouraging Growth Inhibition | [3] |
| Derivative 10a * | A498 | Renal Cancer | Significant Inhibition | [6] |
| Doxorubicin | MCF-7 | Breast Cancer | ~2.35 - 4.57 | [7] |
Note: Compound 10a is a furo[3,2-b]indole, a closely related scaffold.
Emerging Antiviral and Anti-Inflammatory Potential
While oncology is the most explored area, the chemical features of the furo[3,2-b]pyridine scaffold suggest potential in other therapeutic fields. Related fused heterocyclic systems have demonstrated antiviral activities.[10][11] For instance, acyclic analogues of furo[2,3-d]pyrimidines have shown activity against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV).[10] Given that pyridine-containing heterocycles are reviewed for broad antiviral activities, this represents a promising, albeit less-explored, avenue for furo[3,2-b]pyridine derivatives.[12][13]
Additionally, furan and benzofuran derivatives are known to possess anti-inflammatory properties, partly through the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production.[14] This suggests that the furo[3,2-b]pyridine core could be investigated for potential anti-inflammatory applications.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, every protocol must be a self-validating system. The following are detailed methodologies for the synthesis and biological evaluation of furo[3,2-b]pyridine derivatives.
Protocol: Synthesis of 2-Substituted Furo[3,2-b]pyridines via Ultrasound-Assisted Sonogashira Coupling
This protocol is adapted from established methods and is designed to provide a reliable one-pot synthesis.[3][8]
Objective: To synthesize a library of 2-substituted furo[3,2-b]pyridines for biological screening.
Materials:
-
3-chloro-2-hydroxypyridine
-
Various terminal alkynes
-
10% Palladium on Carbon (Pd/C)
-
Copper(I) Iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Reaction vessel suitable for ultrasound irradiation
-
TLC plates, silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3-chloro-2-hydroxypyridine (1 mmol, 1 equivalent) and a terminal alkyne (1.1 mmol, 1.1 equivalents) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.
-
Irradiation: Subject the reaction mixture to ultrasound irradiation at a specified temperature and power. The choice of sonication is causal: it enhances mass transfer and catalyst activity, often accelerating the reaction compared to conventional heating.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting materials indicates reaction completion.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against cancer cell lines.
Materials:
-
Synthesized furo[3,2-b]pyridine compounds dissolved in DMSO
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring a measurable effect on proliferation.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Caption: High-level drug discovery workflow.
Conclusion and Future Directions
The furo[3,2-b]pyridine scaffold is a validated and highly promising platform in drug discovery.[2] Its synthetic accessibility and capacity to selectively inhibit key oncogenic targets like CLKs and modulate the Hedgehog pathway underscore its therapeutic potential.[2][5] Future research should focus on expanding the structure-activity relationship studies to optimize potency and selectivity, elucidating precise molecular mechanisms for novel derivatives, and advancing the most promising lead compounds into preclinical and, ultimately, clinical development.[2] Exploring their potential in antiviral and anti-inflammatory applications also represents an exciting frontier for this versatile scaffold.
References
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Laxmi, D. S., Vardhini, S. V., Guttikonda, V. R., Rao, M. V. B., & Pal, M. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]
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Němec, V., Hylsová, M., Maier, L., Flegel, J., Sievers, S., Ziegler, S., ... & Paruch, K. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
-
Li, J., Geng, R., Fan, J., Zhang, Y., & Wu, J. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 57(62), 7725-7728. [Link]
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Němec, V., Hylsová, M., Maier, L., Flegel, J., Sievers, S., Ziegler, S., ... & Paruch, K. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. [Link]
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Paruch, K. (2017). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. ResearchGate. [Link]
-
Laxmi, D. S., Vardhini, S. V., Guttikonda, V. R., Rao, M. V. B., & Pal, M. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Bentham Science. [Link]
-
Hsieh, F.-Y., Chen, Y.-L., Lin, Y.-W., Chen, I.-L., Chen, C.-S., & Tzeng, C.-C. (2014). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. European Journal of Medicinal Chemistry, 73, 244-253. [Link]
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Pal, M. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. ResearchGate. [Link]
-
Townsend, L. B., Drach, J. C., & Seela, F. (2005). Synthesis and biological evaluation of acyclic 3-[(2-hydroxyethoxy)methyl] analogues of antiviral furo- and pyrrolo[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 48(14), 4503-4510. [Link]
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Moghadamtousi, S. Z., Goh, B. H., Chan, C. K., Shabab, T., & Kadir, H. A. (2013). Recent advances on heterocyclic compounds with antiviral properties. European Journal of Medicinal Chemistry, 70, 69-86. [Link]
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Fathima, A., & Singh, P. (2022). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Chemistry, 26(1), 3-30. [Link]
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Fathima, A., & Singh, P. (2022). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. [Link]
-
Salehi, B., Capanlar, S., Sharifi-Rad, J., Armstrong, L., Basile, A., & Iriti, M. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Molecules, 25(16), 3738. [Link]
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Methodological & Application
Application Notes and Protocols for N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide (GSK6853) in Cell Culture
Introduction: Targeting the Epigenome with GSK6853, a Selective BRPF1 Bromodomain Inhibitor
N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide, more commonly known as GSK6853, is a potent and highly selective small molecule inhibitor of the bromodomain of Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2][3] BRPF1 is a critical scaffolding protein that facilitates the assembly and enzymatic activity of the MOZ/MORF (KAT6A/KAT6B) histone acetyltransferase (HAT) complexes.[4][5][6] These complexes play a fundamental role in chromatin remodeling and transcriptional regulation by acetylating lysine residues on histone tails, a key post-translational modification for activating gene transcription.
The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histones, tethering the MOZ/MORF complex to specific chromatin regions. By competitively binding to this bromodomain, GSK6853 prevents this interaction, thereby disrupting the complex's localization and subsequent gene activation.[7] Dysregulation of BRPF1 and the MOZ/MORF complexes has been implicated in various malignancies, including hepatocellular carcinoma, ovarian cancer, and non-small cell lung cancer (NSCLC), making BRPF1 a compelling therapeutic target.[8][9][10][11]
Recent studies have demonstrated that pharmacological inhibition of BRPF1 with GSK6853 can lead to significant anti-cancer effects, including the induction of cell cycle arrest, apoptosis, and an increase in DNA damage in cancer cells.[10] Furthermore, GSK6853 has been shown to suppress the JAK2/STAT3/CCNA2 signaling axis, leading to G0/G1 phase arrest in NSCLC cells.[11][12]
These application notes provide a comprehensive guide for researchers utilizing GSK6853 in cell culture experiments. The protocols herein are designed to be self-validating systems for assessing the compound's efficacy and mechanism of action in relevant cancer cell lines.
Compound Characteristics and Handling
A clear understanding of the physicochemical properties of GSK6853 is paramount for designing robust and reproducible experiments.
| Property | Value | Source |
| Synonym | GSK6853 | [1][2] |
| Molecular Formula | C₂₂H₂₇N₅O₃ | [1] |
| Molecular Weight | 409.48 g/mol | [1] |
| Target | BRPF1 Bromodomain | [1][2] |
| Cellular IC₅₀ | 20 nM (NanoBRET™ assay) | [2] |
| Recommended Conc. | ≤ 1 µM in cell-based assays | [2] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at -20°C | [1] |
Stock Solution Preparation: For cell culture applications, a 10 mM stock solution of GSK6853 in sterile, anhydrous Dimethyl Sulfoxide (DMSO) is recommended.
-
Aseptically weigh the required amount of GSK6853 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
Causality Insight: DMSO is the recommended solvent due to the compound's high solubility.[1] Aliquoting is crucial as repeated freeze-thaw cycles can degrade the compound and introduce moisture, affecting its potency and stability.
Experimental Workflow for Assessing GSK6853 Activity
The following diagram outlines a logical workflow for characterizing the cellular effects of GSK6853. This workflow progresses from general cytotoxicity assessment to more detailed mechanistic studies.
Caption: Flow cytometry quadrants for apoptosis analysis.
Procedure:
-
Cell Treatment: Seed 1-2 x 10⁶ cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks). Treat with GSK6853 at concentrations around the determined IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, trypsinize gently.
-
Combine all cells from each treatment condition and centrifuge (e.g., 670 x g for 5 minutes). [13]3. Washing: Wash the cell pellet twice with cold 1x PBS. [13]4. Resuspension: Resuspend the cells in 1x Binding Buffer (typically 10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂) at a concentration of ~1 x 10⁶ cells/mL. [2]5. Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC).
-
Add 2 µL of PI staining solution (e.g., 1 mg/mL stock). [13] * Gently vortex and incubate for 15-20 minutes at room temperature in the dark. [2]6. Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry. [2]Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Given that BRPF1 inhibition can affect transcriptional regulation of cell cycle genes like CCNA2, analyzing the cell cycle distribution is a critical mechanistic experiment. [11]This protocol uses PI to stain the DNA of fixed and permeabilized cells, allowing for quantification of cells in G0/G1, S, and G2/M phases based on DNA content. [14] Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol (Step 1 & 2).
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend ~1 x 10⁶ cells in 0.5 mL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods). [15]3. Washing: Centrifuge the fixed cells (e.g., 2000 rpm for 5 minutes), discard the ethanol, and wash the pellet twice with PBS. [15]4. Staining:
-
Resuspend the cell pellet in 0.5-1 mL of PI staining solution. A common solution contains:
-
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be represented in a histogram, showing distinct peaks for G0/G1 (2n DNA content) and G2/M (4n DNA content), with the S phase population in between.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for investigating the cellular effects of this compound (GSK6853). By systematically assessing cell viability, apoptosis, and cell cycle progression, researchers can effectively characterize the compound's anti-cancer potential. For deeper mechanistic insights, these foundational assays should be complemented with downstream analyses such as Western blotting to probe key signaling pathways (e.g., JAK/STAT, DNA damage response markers like γH2A.X) and functional assays like wound healing or transwell migration to assess the impact on metastatic potential. [10][11]The high selectivity of GSK6853 for BRPF1 makes it an invaluable chemical probe for elucidating the complex role of this epigenetic reader in health and disease.
References
-
Structural Genomics Consortium. (n.d.). GSK6853 A chemical probe for BRPF1. SGC. Retrieved from [Link]
-
Thayyullathil, F., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 4, 132-136. Retrieved from [Link]
-
Demir, D., et al. (2022). The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases. Frontiers in Cell and Developmental Biology, 10, 988581. Retrieved from [Link]
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UCSC Genome Browser. (n.d.). MDA-MB-231 Cell Culture Protocol. UCSC. Retrieved from [Link]
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Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Altogen Biosystems. Retrieved from [Link]
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Bio-protocol. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(16), e2494. Retrieved from [Link]
-
Public Health England. (n.d.). Cell line profile: MDA-MB-231. Culture Collections. Retrieved from [Link]
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ResearchGate. (2012). How to culture MCF7 cells?. ResearchGate. Retrieved from [Link]
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ENCODE. (n.d.). MCF-7 Cell Culture. ENCODE. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Retrieved from [Link]
-
University of Chicago. (n.d.). The Annexin V Apoptosis Assay. University of Chicago. Retrieved from [Link]
-
ResearchGate. (2021). Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer. ResearchGate. Retrieved from [Link]
-
Axol Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. Axol Bioscience. Retrieved from [Link]
-
ENCODE. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. ENCODE. Retrieved from [Link]
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Ullah, M., et al. (2008). Molecular architecture of quartet MOZ/MORF histone acetyltransferase complexes. Molecular and Cellular Biology, 28(22), 6828-6843. Retrieved from [Link]
-
You, L., & Li, H. (2022). BRPF1-KAT6A/KAT6B Complex: Molecular Structure, Biological Function and Human Disease. International Journal of Molecular Sciences, 23(15), 8740. Retrieved from [Link]
-
Cell Death & Discovery. (2025). BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target. Cell Death & Discovery. Retrieved from [Link]
-
Klein, B. J., et al. (2019). Crosstalk between epigenetic readers regulates the MOZ/MORF HAT complexes. Epigenetics, 14(10), 943-954. Retrieved from [Link]
-
Creative Biolabs. (n.d.). MDA-MB-231 Cell Line User Guide. Creative Biolabs. Retrieved from [Link]
-
GeneOnline News. (2025). BRPF1 Identified as an Oncogene in Hepatocellular Carcinoma and Other Gastrointestinal Cancers. GeneOnline News. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Wikipedia. Retrieved from [Link]
-
Ullah, M., et al. (2008). Molecular architecture of quartet MOZ/MORF histone acetyltransferase complexes. PubMed. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]
-
JoVE. (n.d.). Assaying cell cycle status using flow cytometry. JoVE. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol. Roche. Retrieved from [Link]
-
ResearchGate. (2013). The BRPF1 scaffold subunit copurifies with both MOZ/MORF and HBO1... ResearchGate. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. Retrieved from [Link]
-
BCRJ. (n.d.). HuT-78 - Cell Line. BCRJ. Retrieved from [Link]
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BioHippo. (n.d.). Human T-lymphocyte Lymphoma cell line HuT-78. BioHippo. Retrieved from [Link]
-
Cloud-Clone Corp. (n.d.). Hut78. Cloud-Clone Corp. Retrieved from [Link]
-
Nature. (2025). BRPF1 inhibition reduces migration and invasion of metastatic ovarian cancer cells, representing a potential therapeutic target. Nature. Retrieved from [Link]
-
Jin, Y., et al. (2025). BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest. Journal of Translational Medicine, 23(1), 1-15. Retrieved from [Link]
-
ResearchGate. (2025). BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest. ResearchGate. Retrieved from [Link]
-
A-Z Biosciences. (2024). What are BRPF1 inhibitors and how do they work?. A-Z Biosciences. Retrieved from [Link]
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Application Notes and Protocols for N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivaliamide (GSK690693) in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Potent Pan-Akt Inhibitor
N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivaliamide, more commonly known in scientific literature as GSK690693 , is a potent, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2][3] The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, metabolism, and angiogenesis.[3][4][5] Constitutive activation of the PI3K/Akt pathway is a frequent event in many human cancers, making Akt an attractive target for therapeutic intervention.[4]
GSK690693 has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and has been instrumental in preclinical studies aimed at understanding the therapeutic potential of Akt inhibition.[2][4] While highly potent against Akt isoforms, it is important to note that GSK690693 also exhibits activity against other kinases, particularly within the AGC kinase family such as PKA and PKC, as well as AMPK.[2][6] Therefore, comprehensive kinase profiling is essential to fully characterize its selectivity and off-target effects.
These application notes provide detailed protocols for utilizing GSK690693 in robust and reliable in vitro kinase assays, enabling researchers to accurately determine its inhibitory potency and selectivity.
Mechanism of Action: An ATP-Competitive Inhibitor
GSK690693 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of Akt.[1][3][6] This mode of action is a key consideration in kinase assay design. The concentration of ATP in the assay will directly influence the apparent potency (IC50) of the inhibitor. Therefore, it is crucial to maintain a consistent and physiologically relevant ATP concentration throughout the experiments to ensure reproducible and comparable results.
Visualizing the Target: The PI3K/Akt Signaling Pathway
To appreciate the significance of inhibiting Akt, it is essential to understand its central role in cellular signaling. The following diagram illustrates a simplified representation of the PI3K/Akt pathway.
Caption: Simplified PI3K/Akt signaling pathway.
Experimental Protocols: Measuring the Inhibitory Activity of GSK690693
The following protocols describe two distinct and widely used methods for determining the IC50 of GSK690693 against Akt kinases.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
This homogeneous assay format measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity. This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[7][8][9]
Materials:
-
Recombinant human Akt1, Akt2, or Akt3
-
GSK690693
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
Substrate peptide (e.g., Crosstide)
-
ATP
-
384-well white assay plates
-
Luminometer
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ kinase assay.
Step-by-Step Procedure:
-
Prepare GSK690693 Dilutions: Prepare a serial dilution of GSK690693 in DMSO, and then dilute further in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Assay Plate Setup: To a 384-well plate, add 1 µL of the diluted GSK690693 or vehicle (DMSO) control.
-
Add Kinase: Add 2 µL of the appropriate concentration of Akt kinase to each well. The optimal kinase concentration should be determined empirically to ensure the reaction is within the linear range of the assay.
-
Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be close to its Km for the kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
Protocol 2: Non-Radioactive Immunoprecipitation (IP) Kinase Assay
This method measures the activity of Akt immunoprecipitated from cell lysates on an exogenous substrate. The phosphorylation of the substrate is then detected by Western blotting using a phospho-specific antibody. This approach allows for the assessment of inhibitor activity on endogenous or overexpressed kinase from a cellular context.[5][10]
Materials:
-
Cell lysates containing activated Akt
-
Immobilized Akt antibody (e.g., conjugated to agarose beads)
-
GSK690693
-
Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin)
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[5]
-
GSK-3 fusion protein (as substrate)
-
ATP
-
SDS-PAGE and Western blotting reagents
-
Phospho-GSK-3α/β (Ser21/9) antibody
Step-by-Step Procedure:
-
Immunoprecipitation:
-
Incubate cell lysates with immobilized Akt antibody overnight at 4°C with gentle rocking to immunoprecipitate Akt.[5]
-
Wash the immunoprecipitates twice with Cell Lysis Buffer and twice with Kinase Buffer.
-
-
Kinase Reaction:
-
Resuspend the washed pellets in Kinase Buffer.
-
Add the desired concentrations of GSK690693 or vehicle control.
-
Add the GSK-3 fusion protein substrate and ATP (e.g., 200 µM final concentration).
-
Incubate the reaction mixture for 30 minutes at 30°C.[5]
-
-
Termination and Sample Preparation:
-
Terminate the reaction by adding 3X SDS Sample Buffer.
-
Boil the samples for 5 minutes and centrifuge to pellet the beads.
-
-
Western Blot Analysis:
-
Resolve the supernatants by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a phospho-GSK-3α/β (Ser21/9) antibody to detect the phosphorylated substrate.
-
Use an appropriate secondary antibody and chemiluminescent detection system to visualize the results.
-
Data Analysis and Interpretation
The primary output of these assays is the determination of the half-maximal inhibitory concentration (IC50) value for GSK690693.
-
Data Normalization: For each inhibitor concentration, express the remaining kinase activity as a percentage of the vehicle control (100% activity) after subtracting the background signal (no enzyme control).
-
Curve Fitting: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
Inhibitory Potency of GSK690693 against Akt Isoforms:
| Kinase Target | Reported IC50 (nM) |
| Akt1 | 2[1][2][3] |
| Akt2 | 13[1][2][3] |
| Akt3 | 9[1][2][3] |
Note: IC50 values are dependent on assay conditions, particularly ATP concentration.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of your results, it is imperative to incorporate a system of self-validation within your experimental design.
-
Positive and Negative Controls: Always include a known potent inhibitor of Akt (if available, other than the test compound) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Z'-Factor: For high-throughput screening, calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
ATP-Competition Assay: To confirm the ATP-competitive mechanism of GSK690693, perform the kinase assay at varying concentrations of ATP. An increase in the apparent IC50 value with increasing ATP concentration is indicative of ATP-competitive inhibition.
-
Orthogonal Assays: Whenever possible, confirm key findings using an alternative assay format. For example, results from a luminescence-based assay can be validated with a non-radioactive IP-kinase assay.
Conclusion
GSK690693 is a valuable tool for investigating the role of the Akt signaling pathway in normal physiology and disease. The protocols outlined in these application notes provide a robust framework for accurately determining its inhibitory activity. By adhering to sound scientific principles and incorporating rigorous controls, researchers can generate high-quality, reproducible data to advance our understanding of Akt-driven processes and the development of novel therapeutics.
References
-
National Cancer Institute. (n.d.). Definition of pan-AKT kinase inhibitor GSK690693. NCI Drug Dictionary. [Link]
-
Whitehead Institute. (n.d.). Akt/PKB kinase assay. [Link]
-
Rhodes, N., et al. (2008). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Cancer Research, 68(7), 2366–2374. [Link]
-
Carol, H., et al. (2010). Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 55(5), 899–907. [Link]
-
Creative BioMart. (n.d.). PDK1 Kinase (Human) Assay/Inhibitor Screening Assay Kit. [Link]
-
Brazil, D. P., & Hemmings, B. A. (2002). Assaying AKT/Protein Kinase B Activity. In Signal Transduction Protocols (pp. 187-194). Humana Press. [Link]
-
Dolezal, O., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1034-1039. [Link]
-
AdooQ BioScience. (n.d.). N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)pivalamide. [Link]
-
An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In High-Throughput Screening in Drug Discovery (pp. 147-164). Humana Press. [Link]
-
Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130–1152. [Link]
-
Dolezal, O., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1034-1039. [Link]
-
Scott, J. S., et al. (2019). Concise, gram-scale synthesis of furo[2,3-b]pyridines, with functional handles for chemoselective cross-coupling. ChemRxiv. [Link]
-
Turcotte, S., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 22(19), 6172–6177. [Link]
-
AdooQ BioScience. (n.d.). N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide. [Link]
-
Goldstein, D. M., et al. (2011). Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry, 54(7), 2255–2265. [Link]
-
Blue Ridge Institute for Medical Research. (2025). Protein Kinase Inhibitors. [Link]
-
VanderWel, S. N., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 43(13), 2534–2541. [Link]
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Protocol for Sonogashira Coupling in Furo[3,2-b]pyridine Synthesis: A Detailed Technical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
The furo[3,2-b]pyridine scaffold, also known as 4-azabenzofuran, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective therapeutic agents.[1][2] Its rigid, planar geometry and unique electronic properties make it a highly attractive framework for targeting key biological pathways, particularly in oncology and neurodegenerative diseases.[1][3][4] Among the synthetic methodologies to construct this valuable heterocycle, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool.[2][5][6] This one-pot procedure, which combines a palladium-catalyzed C-C bond formation with a subsequent intramolecular C-O bond formation, offers an efficient and modular route to diverse 2-substituted furo[3,2-b]pyridines.[2][7]
This guide provides a detailed protocol for the synthesis of furo[3,2-b]pyridines using the Sonogashira coupling, grounded in mechanistic principles and field-proven insights to enable researchers to successfully implement and troubleshoot this critical transformation.
Mechanistic Rationale: The Dual Catalytic Cycle
The classical Sonogashira reaction operates through a synergistic dual catalytic cycle involving both palladium and copper(I) co-catalysts.[8][9][10] Understanding this mechanism is paramount for rational optimization and troubleshooting. The reaction is typically conducted under mild conditions, often at room temperature, using an amine base.[8][11]
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the oxidative addition of the aryl halide (e.g., a 3-halopyridine derivative) to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is followed by a transmetalation step where an alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. The cycle concludes with reductive elimination, which forms the new C(sp²)-C(sp) bond and regenerates the active Pd(0) catalyst.[8][12]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[8] In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is significantly more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium complex.[13]
While highly effective, the copper co-catalyst can also promote an undesired side reaction: the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne, commonly known as a Glaser-Hay coupling byproduct.[14] This side reaction is particularly favored by the presence of oxygen. Consequently, copper-free Sonogashira protocols have been developed to circumvent this issue, though they may require specific ligands or different reaction conditions to achieve comparable efficiency.[14][15]
Caption: Figure 1: Sonogashira Dual Catalytic Cycle
Core Protocol: One-Pot Synthesis of 2-Phenylfuro[3,2-b]pyridine
This protocol details a reliable one-pot synthesis starting from 3-chloro-2-hydroxypyridine and phenylacetylene, a method that has proven effective for generating a range of 2-substituted furo[3,2-b]pyridines.[7] The initial Sonogashira coupling is followed by an in-situ intramolecular heteroannulation to form the furan ring.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Stoichiometry | Amount (for 1 mmol scale) |
| 3-Chloro-2-hydroxypyridine | C₅H₄ClNO | 129.54 | 1.0 eq | 129.5 mg |
| Phenylacetylene | C₈H₆ | 102.13 | 1.2 eq | 1.2 mmol, 122.6 mg (134 µL) |
| Palladium on Carbon (10%) | Pd/C | - | 0.05 eq (Pd) | 53.2 mg |
| Copper(I) Iodide | CuI | 190.45 | 0.05 eq | 0.05 mmol, 9.5 mg |
| Triphenylphosphine | PPh₃ | 262.29 | 0.10 eq | 0.10 mmol, 26.2 mg |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 3.0 eq | 3.0 mmol, 303.6 mg (418 µL) |
| Ethanol (anhydrous) | EtOH | 46.07 | Solvent | 5 mL |
| Schlenk flask (25 mL) | - | - | - | 1 |
| Magnetic stir bar | - | - | - | 1 |
| Inert gas (Argon or N₂) | - | - | - | - |
Experimental Workflow
Caption: Figure 2: Step-by-step experimental workflow.
Detailed Step-by-Step Protocol
-
Inert Atmosphere Setup: A 25 mL Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and subsequently backfilled with argon or nitrogen. This process is repeated three times to ensure an anhydrous and anaerobic environment.
-
Catalyst and Substrate Loading: Under a positive pressure of inert gas, add 3-chloro-2-hydroxypyridine (129.5 mg, 1.0 mmol), 10% Pd/C (53.2 mg, 0.05 mmol Pd), copper(I) iodide (9.5 mg, 0.05 mmol), and triphenylphosphine (26.2 mg, 0.10 mmol).
-
Solvent Addition and Degassing: Add anhydrous ethanol (5 mL). Degas the resulting suspension by bubbling argon through the mixture for 15-20 minutes while stirring.[16]
-
Base and Alkyne Addition: Add triethylamine (418 µL, 3.0 mmol) via syringe. Then, add phenylacetylene (134 µL, 1.2 mmol) dropwise over 2 minutes.
-
Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish as monitored by TLC, gently heat the mixture to 50-60 °C using an oil bath. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the heterogeneous catalyst.[17] Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Combine the organic filtrates and wash with saturated aqueous NH₄Cl (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-phenylfuro[3,2-b]pyridine.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Catalyst Deactivation: Presence of oxygen or moisture.[17] Poor Reagent Quality: Impure starting materials. Low Temperature: Insufficient energy for a less reactive halide. | Ensure rigorous inert atmosphere and use of anhydrous solvents.[16] Verify purity of reagents via NMR or other analytical methods. Gently heat the reaction (e.g., to 50-80 °C) and monitor by TLC to avoid decomposition.[14] |
| Significant Alkyne Homocoupling (Glaser Byproduct) | Oxygen Contamination: Oxygen promotes the oxidative dimerization of the copper acetylide.[14] High Copper Loading: Excess copper can accelerate homocoupling. | Thoroughly degas all solvents and maintain a positive inert gas pressure.[16] Reduce the amount of CuI co-catalyst. Consider switching to a copper-free Sonogashira protocol.[14][15] |
| Incomplete Cyclization (Intermediate alkynylpyridine observed) | Insufficient Base Strength: The base may not be strong enough to promote the final C-O bond formation. Low Temperature/Short Time: The cyclization step may have a higher activation energy.[14] | If using a weaker base, consider a stronger, non-nucleophilic base for the cyclization step. Increase the reaction temperature or extend the reaction time after the initial coupling is complete.[16] |
References
- Current time information in Oskarshamn, SE. The time at the location 'Oskarshamn, SE' is 11:45 PM.
- BenchChem. Synthesis of Furo[3,2-b]pyridin-3-ol - Technical Support Center.
- Karak, M., Barbosa, L., & Hargaden, G. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Semantic Scholar.
- Fang, Y. Y., et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- BenchChem. The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance.
- BenchChem. The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals.
- Wikipedia. (2023). Sonogashira coupling.
- BenchChem.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Semantic Scholar.
- Organic Chemistry Portal. Sonogashira Coupling.
- RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems.
- Paruch, K., et al. (2019).
- BenchChem.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- MDPI. (2020).
- BenchChem. Synthesis of Furo[3,2-b]pyridines - Technical Support Center.
- Nallapati, S. B., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org.
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Application Notes and Protocols for High-Throughput Screening with N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
Authored by a Senior Application Scientist
Introduction: The Promise of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, known to be a fertile ground for the discovery of potent and selective kinase inhibitors and modulators of crucial signaling pathways, such as the Hedgehog pathway[1]. N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide (henceforth referred to as Compound X) is a novel molecule built upon this promising scaffold. While the specific biological targets of Compound X are yet to be fully elucidated, its structural features suggest potential interactions with a range of biological macromolecules. High-throughput screening (HTS) offers a powerful and efficient methodology to rapidly interrogate the bioactivity of Compound X against large libraries of biological targets, thereby accelerating its journey from a promising chemical entity to a validated lead compound[2][3][4].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening campaign for Compound X. We will delve into the principles of a robust HTS assay, provide a detailed, step-by-step protocol for a Fluorescence Polarization (FP)-based assay, and discuss the critical aspects of data analysis and validation.
Choosing the Right Tool: Why Fluorescence Polarization for Screening Compound X?
For the initial screening of a novel compound like Compound X, whose mechanism of action is unknown, a versatile and robust assay platform is paramount. Fluorescence Polarization (FP) is a homogeneous assay technique that is exceptionally well-suited for HTS due to its simplicity, sensitivity, and cost-effectiveness[5][6][7]. The fundamental principle of FP lies in monitoring the change in the rotational motion of a fluorescently labeled molecule (a tracer) upon binding to a larger molecule (e.g., a protein target)[5][6][7].
-
Small, unbound fluorescent tracers rotate rapidly in solution, leading to depolarization of emitted light when excited with polarized light, resulting in a low FP signal.
-
When the tracer binds to a larger molecule , its rotational motion is significantly slowed, and the emitted light remains highly polarized, yielding a high FP signal.
A competitive FP assay can be designed to screen for inhibitors that disrupt this interaction. In this format, Compound X would compete with the fluorescent tracer for binding to the target protein. A successful "hit" would displace the tracer, leading to a decrease in the FP signal.
Hypothetical Target: A Kinase Binding Assay
Given that the furo[3,2-b]pyridine scaffold is known to produce kinase inhibitors[1], we will proceed with a hypothetical scenario where Compound X is screened for its ability to inhibit the binding of a fluorescently labeled ATP-competitive inhibitor (our tracer) to a specific kinase of interest.
Visualizing the Workflow: From Target to Hit
Caption: High-throughput screening workflow for Compound X.
Detailed Protocol: Fluorescence Polarization HTS Assay
This protocol is designed for a 384-well plate format, which is standard for HTS to conserve reagents and increase throughput.[2][8]
I. Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Notes |
| This compound (Compound X) | Santa Cruz Biotechnology | sc-488931 | Dissolve in 100% DMSO to a 10 mM stock. |
| Kinase of Interest (e.g., p38α) | Commercially available | - | Reconstitute as per manufacturer's instructions. |
| Fluorescently Labeled Tracer (e.g., FITC-labeled ATP-competitive inhibitor) | Custom synthesis or commercial | - | Tracer purity should be >90%.[8] |
| Assay Buffer | - | - | e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20. |
| DMSO | Sigma-Aldrich | D2650 | Anhydrous, for compound dilution. |
| 384-well, low-volume, black, non-binding surface microplates | Corning | 3820 | Non-binding plates are crucial to prevent tracer adsorption.[8] |
II. Instrumentation
-
Multimode Plate Reader: Equipped with fluorescence polarization capabilities (e.g., BMG LABTECH PHERAstar FSX, PerkinElmer EnVision).
-
Automated Liquid Handling System: (e.g., Beckman Coulter Echo, Tecan Fluent) for precise and rapid dispensing of reagents and compounds.
-
Acoustic Dispenser: (e.g., Labcyte Echo) for low-volume, non-contact compound transfer.
III. Assay Development and Optimization
Prior to initiating the HTS campaign, it is imperative to optimize the assay conditions to ensure a robust and sensitive screen.
-
Tracer Concentration Determination: The optimal tracer concentration should be the lowest concentration that provides a stable and sufficient fluorescence signal (at least 3-fold above background) without causing significant inner filter effects.[8]
-
Kinase Titration: Titrate the kinase against the optimized tracer concentration to determine the concentration that yields approximately 80% of the maximal FP signal. This ensures the assay is sensitive to competitive inhibition.
-
DMSO Tolerance: Evaluate the effect of DMSO on the assay performance to establish the maximum tolerable concentration without significant signal inhibition.
-
Assay Stability: Confirm that the FP signal is stable over the intended incubation and read time.
IV. HTS Protocol: Step-by-Step
-
Compound Plating:
-
Prepare a dilution series of Compound X in 100% DMSO.
-
Using an acoustic dispenser, transfer 50 nL of each concentration of Compound X to the appropriate wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO.
-
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase in assay buffer.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer.
-
-
Reagent Dispensing:
-
To all wells: Add 5 µL of the 2X kinase solution using an automated liquid handler.
-
Negative Control (Min Signal) Wells: Add 5 µL of assay buffer without tracer.
-
Positive Control (Max Signal) and Compound Wells: Add 5 µL of the 2X fluorescent tracer solution.
-
-
Incubation:
-
Centrifuge the plates briefly (e.g., 1000 rpm for 1 minute) to ensure all components are at the bottom of the wells.
-
Incubate the plates at room temperature for 60 minutes, protected from light. The incubation time should be sufficient to reach binding equilibrium.
-
-
Data Acquisition:
-
Read the plates on a multimode plate reader configured for fluorescence polarization.
-
Use appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
V. Data Analysis and Hit Identification
-
Quality Control: The robustness of the HTS assay is assessed by calculating the Z'-factor for each plate.[9]
-
Z' = 1 - (3 * (σ_max + σ_min)) / |µ_max - µ_min|
-
Where σ is the standard deviation and µ is the mean of the high (max) and low (min) signal controls.
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * (1 - (mP_compound - mP_min) / (mP_max - mP_min))
-
Where mP is the millipolarization value.
-
-
Hit Criteria: A common threshold for hit identification is a percent inhibition greater than three times the standard deviation of the sample population.
-
Dose-Response Analysis: Confirmed hits should be re-tested in a dose-response format to determine their potency (IC50 value).
Ensuring Trustworthiness: The Self-Validating System
A well-designed HTS protocol incorporates self-validating mechanisms.
-
Orthogonal Assays: Hits identified from the primary FP screen should be validated using an orthogonal assay that employs a different detection technology, such as AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[3][10][11] This helps to eliminate artifacts specific to the FP format.
-
Counter-Screens: It is crucial to perform counter-screens to identify and discard false-positive hits. For FP assays, this includes screening against the fluorescent tracer alone to identify compounds that quench fluorescence.
Visualizing the AlphaLISA Orthogonal Assay Principle
Caption: Principle of an AlphaLISA-based orthogonal assay.
Conclusion: A Pathway to Discovery
This application note provides a robust framework for conducting a high-throughput screening campaign with this compound. By leveraging the principles of fluorescence polarization and incorporating rigorous validation steps, researchers can efficiently and confidently identify potential biological activities of this novel compound. The adaptability of this protocol allows for its application to a wide range of biological targets, paving the way for new discoveries in drug development.
References
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- Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
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- The Use of AlphaScreen Technology in HTS: Current Status.
- Establishing and optimizing a fluorescence polariz
- AlphaLISA and AlphaScreen No-wash Assays.Revvity.
- Protocol for Fluorescence Polarization Assay Using GI224329.
- A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.Anticancer Research.
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- The High-Throughput Screening Transformation in Modern Drug Development.Technology Networks.
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- This compound.Santa Cruz Biotechnology.
- N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)pivalamide.AK Scientific, Inc.
- N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide.TCI America.
- N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide AldrichCPR.Sigma-Aldrich.
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Application Notes and Protocols for In Vivo Studies with N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide: A Guide for Researchers
Introduction: Unveiling the Therapeutic Potential of a Novel RIPK1 Inhibitor
N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide is a small molecule that, based on its structural motifs and the broader landscape of kinase inhibitor discovery, is identified as a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical serine/threonine kinase that functions as a key regulator of cellular necroptosis, a form of programmed cell death, and inflammatory signaling pathways.[1] The inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.[2]
These application notes provide a comprehensive guide for researchers and drug development professionals on establishing an appropriate dosage of this compound for in vivo studies. Given the novelty of this specific compound, we will establish a framework for dose-finding based on the established principles of pharmacology and data from structurally related or mechanistically similar RIPK1 inhibitors.
Mechanism of Action: Targeting the Necroptotic Pathway
RIPK1 is a central node in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α stimulation, RIPK1 can initiate two distinct downstream cascades: a pro-survival pathway mediated by NF-κB or, when pro-survival signaling is inhibited, a pro-death pathway. In the latter, RIPK1 kinase activity leads to the phosphorylation and activation of RIPK3 and subsequently MLKL, culminating in plasma membrane rupture and necroptotic cell death.[1][3] By inhibiting the kinase function of RIPK1, this compound is designed to specifically block the necroptotic cascade, thereby preventing inflammation and tissue damage.[4]
Figure 1: Simplified schematic of the RIPK1 signaling pathway. This compound inhibits RIPK1 kinase activity, thereby blocking the downstream activation of RIPK3 and MLKL, preventing necroptosis.
Preclinical In Vivo Models for Assessing RIPK1 Inhibitor Efficacy
The selection of an appropriate animal model is paramount for evaluating the in vivo efficacy of a novel RIPK1 inhibitor. Based on the known roles of RIPK1 in inflammation, several well-established models are recommended.
| In Vivo Model | Disease Relevance | Typical Readouts | Reference Compound Dosage Example |
| TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) | Sepsis, Cytokine Storm | Survival Rate, Body Temperature, Serum Cytokine Levels (e.g., IL-6, TNF-α) | Unnamed RIPK1 inhibitor: 10 mg/kg in mice demonstrated an 80% survival rate.[5] |
| Dextran Sulfate Sodium (DSS)-induced Colitis | Inflammatory Bowel Disease (IBD) | Body Weight, Colon Length, Histological Score, Myeloperoxidase (MPO) Activity | Data for specific RIPK1 inhibitors in this model are emerging in the literature. |
| Imiquimod-induced Psoriasis | Psoriasis, Skin Inflammation | Skin Thickness, Erythema, Scaling, Histological Analysis | Topical administration of a novel RIPK1 inhibitor significantly ameliorated psoriatic symptoms.[5] |
| Collagen-induced Arthritis (CIA) | Rheumatoid Arthritis | Paw Swelling, Clinical Score, Histological Assessment of Joints | Several RIPK1 inhibitors are in clinical development for rheumatoid arthritis.[2] |
Protocol: Pilot Dose-Finding Study in a TNF-α-induced SIRS Mouse Model
This protocol outlines a pilot study to determine a preliminary effective dose range for this compound.
Objective: To evaluate the dose-dependent efficacy of this compound in preventing TNF-α-induced hypothermia and mortality in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Recombinant murine TNF-α
-
C57BL/6 mice (female, 8-10 weeks old)
-
Sterile saline
-
Rectal thermometer
Figure 2: Experimental workflow for a pilot dose-finding study in a TNF-α-induced SIRS model.
Procedure:
-
Acclimatization: Acclimatize C57BL/6 mice for at least one week under standard laboratory conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. On the day of the experiment, prepare serial dilutions to achieve the desired final doses (e.g., 1, 5, 25 mg/kg).
-
Grouping and Dosing: Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Compound, 1 mg/kg
-
Group 3: Compound, 5 mg/kg
-
Group 4: Compound, 25 mg/kg Administer the compound or vehicle via the chosen route (e.g., oral gavage) at a volume of 10 mL/kg.
-
-
TNF-α Challenge: Thirty minutes to one hour after compound administration, challenge the mice with an intraperitoneal (i.p.) injection of a lethal dose of murine TNF-α (e.g., 20-30 µg/kg).
-
Monitoring:
-
Temperature: Measure rectal temperature at baseline and then hourly for at least 6 hours post-TNF-α challenge.
-
Survival: Monitor survival rates for 24 to 48 hours.
-
-
Terminal Blood Collection: At a predetermined endpoint (e.g., 6 hours post-challenge or at the time of euthanasia), collect blood via cardiac puncture for subsequent analysis of serum cytokine levels (e.g., IL-6, IL-1β) by ELISA or multiplex assay.
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
A critical component of in vivo studies is to establish a relationship between drug exposure (pharmacokinetics) and the biological response (pharmacodynamics).
Pharmacokinetics (PK):
A satellite group of animals should be included in the study for PK analysis.
| PK Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing interval required to maintain therapeutic concentrations. |
| Bioavailability | The fraction of an administered dose that reaches systemic circulation | Crucial for comparing different routes of administration (e.g., oral vs. intravenous).[6][7] |
Protocol for a Pilot PK Study:
-
Administer this compound at a selected dose (e.g., 10 mg/kg, p.o.).
-
Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C.
-
Analyze plasma concentrations of the compound using a validated LC-MS/MS method.[6]
Pharmacodynamics (PD):
To confirm target engagement, it is essential to measure the inhibition of RIPK1 activity in relevant tissues.
-
Prepare tissue lysates and perform Western blot analysis for phosphorylated RIPK1 (pRIPK1), total RIPK1, phosphorylated RIPK3 (pRIPK3), and phosphorylated MLKL (pMLKL).
-
A dose-dependent reduction in the levels of these phosphorylated proteins will confirm that this compound is engaging its target in vivo.[1]
Safety and Tolerability
Throughout all in vivo studies, it is imperative to monitor the animals for any signs of toxicity.
-
Clinical Observations: Daily monitoring for changes in behavior, posture, activity level, and grooming.
-
Body Weight: Measure body weight at least every other day. Significant weight loss can be an early indicator of toxicity.
-
Gross Pathology: At the end of the study, perform a gross examination of major organs for any abnormalities.
For novel compounds, initial safety assessments in healthy animals are recommended before proceeding to disease models.[5]
Conclusion
The successful in vivo evaluation of this compound requires a systematic approach to dose selection. By leveraging established inflammatory disease models and integrating pharmacokinetic and pharmacodynamic analyses, researchers can effectively determine a therapeutic window for this promising RIPK1 inhibitor. The protocols and guidelines presented here provide a robust framework for advancing this compound through preclinical development.
References
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- Protection conferred by the inhibitors in the in vivo model of TNF- induced lethal shock.
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- Use of RIP1 Kinase Small-Molecule Inhibitors in Studying Necroptosis. PubMed.
- N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)pivalamide. Cayman Chemical.
- Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)
- Discovery of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487)
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Cellular uptake and distribution of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
An in-depth guide to elucidating the cellular journey of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide.
Introduction: Charting the Intracellular Path of a Novel Furo[3,2-b]pyridine Derivative
This compound, hereafter referred to as FHP-7, is a novel small molecule belonging to the furo[3,2-b]pyridine class of compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives showing promise in various therapeutic areas. A fundamental aspect of characterizing any potential drug candidate is understanding its interaction with the biological machinery at a cellular level. The efficacy, potential toxicity, and ultimate mechanism of action are intrinsically linked to its ability to cross the cell membrane and accumulate at specific subcellular sites.
This guide serves as a comprehensive set of application notes and protocols for researchers, scientists, and drug development professionals. It provides a multi-faceted approach to meticulously track and quantify the cellular uptake and subcellular distribution of FHP-7. The methodologies described herein are designed to build a complete narrative of the compound's intracellular lifecycle, from its initial interaction with the plasma membrane to its final destination within organelles.
Core Assumption: The protocols detailed in this document are primarily based on fluorescence detection. It is assumed that FHP-7 either possesses intrinsic fluorescent properties or has been conjugated to a suitable fluorophore without significantly altering its biological activity. For non-fluorescent analogs, the quantification steps in these protocols can be adapted for analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Part I: Foundational Principles & Strategic Experimental Design
Before embarking on specific protocols, a robust experimental design is paramount. The choices made at this stage will dictate the quality and interpretability of the resulting data.
The Rationale of a Multi-Modal Approach
No single technique can fully capture the complex dynamics of a drug's cellular journey. We will employ a combination of imaging and biochemical methods to create a self-validating system:
-
Confocal Laser Scanning Microscopy (CLSM): Provides high-resolution spatial information, allowing for the direct visualization of FHP-7's location relative to specific organelles. It is the cornerstone of qualitative localization studies.[1][2]
-
Live-Cell Imaging: Transitions from static snapshots to a dynamic view, revealing the kinetics of uptake and trafficking in real-time.[3][4]
-
Flow Cytometry: Offers high-throughput quantitative data, measuring the total compound accumulation across thousands of individual cells to assess population-level uptake and heterogeneity.[5][6]
-
Subcellular Fractionation: A classic biochemical technique that physically separates cellular compartments, enabling precise quantification of the compound within each fraction.[7][8]
Causality in Model Selection: The Importance of the Cellular Context
The choice of cell line is a critical experimental variable. The selected model should be relevant to the intended therapeutic application of FHP-7. For instance:
-
Cancer Cell Lines (e.g., HeLa, A549, MCF-7): If FHP-7 is an anti-cancer agent, using relevant cancer cell lines is essential. Different cancer types can exhibit varied membrane transporter expression and metabolic rates, influencing drug uptake.[9]
-
Primary Cells or Immortalized "Normal" Cell Lines (e.g., hTERT-RPE1): These serve as crucial controls to assess potential toxicity and off-target effects, providing a therapeutic window.
-
Specialized Cell Lines: If a specific organ is targeted, cell lines derived from that tissue (e.g., HepG2 for liver, SH-SY5Y for neurons) should be used.
The Framework of Controls: Ensuring Data Integrity
Every experiment must be built upon a foundation of rigorous controls to ensure that the observed results are due to the specific activity of FHP-7.
-
Vehicle Control: Cells are treated with the same solvent (e.g., DMSO, PBS) used to dissolve FHP-7 at the same final concentration. This accounts for any effects of the solvent itself.
-
Unstained Control: In fluorescence-based assays, this sample of untreated cells establishes the baseline level of cellular autofluorescence.
-
Positive Control: A well-characterized compound with a known uptake mechanism or subcellular localization can be used to validate the experimental setup.
-
Temperature Control: Running experiments at both 37°C and 4°C is a classic method to distinguish between energy-dependent active transport (inhibited at 4°C) and energy-independent passive diffusion.
Part II: Visualizing the Journey: Microscopy-Based Protocols
Microscopy provides the most direct evidence of a compound's subcellular localization.
Protocol: High-Resolution Subcellular Mapping by Confocal Microscopy
Principle: Confocal microscopy utilizes a pinhole to reject out-of-focus light, enabling the acquisition of thin optical sections from within a thick specimen.[10] This allows for the precise co-localization of the fluorescent FHP-7 signal with dyes that specifically mark different organelles.
Experimental Workflow for Confocal Microscopy
Caption: Workflow for FHP-7 subcellular localization via confocal microscopy.
Step-by-Step Methodology:
-
Cell Seeding: Seed the chosen cell line onto 35 mm glass-bottom dishes or sterile glass coverslips in a 12-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubation: Culture the cells for 24-48 hours under standard conditions (37°C, 5% CO₂).
-
Compound Treatment: Prepare a working solution of FHP-7 in complete culture medium. Aspirate the old medium from the cells and add the FHP-7 solution. Incubate for the desired time (e.g., a time course of 15 min, 1h, 4h, 24h is recommended).
-
Organelle Staining (Live): During the last 15-30 minutes of the FHP-7 incubation, add organelle-specific live-cell dyes such as:
-
Nucleus: Hoechst 33342 (1 µg/mL)
-
Mitochondria: MitoTracker™ Red CMXRos (200 nM)
-
Lysosomes: LysoTracker™ Green DND-26 (75 nM)
-
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove extracellular compound and dyes.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. This cross-links proteins and locks the compound in place. Rationale: PFA is a good general-purpose fixative that preserves morphology well. For some targets, methanol fixation might be considered, but it can permeabilize membranes and potentially cause redistribution of small molecules.
-
Final Washes: Wash three times with PBS.
-
Mounting: If using coverslips, carefully invert and mount them onto a microscope slide using a drop of mounting medium containing an antifade reagent (e.g., ProLong™ Gold).
-
Imaging: Acquire images on a confocal microscope using appropriate laser lines and emission filters for FHP-7 and the organelle dyes. Capture multi-channel Z-stacks to allow for 3D reconstruction and robust co-localization analysis.
Protocol: Tracking Uptake Dynamics with Live-Cell Imaging
Principle: By maintaining cells in a stage-top incubator that controls temperature, humidity, and CO₂, the uptake and movement of FHP-7 can be observed in real-time.[11] This is invaluable for determining the rate of uptake and observing transient localization events.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in glass-bottom dishes as described for confocal microscopy.
-
Microscope Setup: Place the dish on the microscope stage within the environmental chamber. Allow the cells to acclimate for at least 30 minutes.
-
Baseline Imaging: Acquire initial images of the cells before adding the compound. This will serve as a baseline for fluorescence intensity.
-
Compound Addition: Carefully add a pre-warmed, concentrated stock of FHP-7 to the dish to reach the final desired concentration.
-
Time-Lapse Acquisition: Immediately begin acquiring images at set intervals (e.g., every 30 seconds for the first 10 minutes, then every 5 minutes for 2 hours). Use the lowest possible laser power to minimize phototoxicity.[3]
-
Data Analysis: Quantify the change in intracellular fluorescence intensity over time using image analysis software (e.g., ImageJ/Fiji). This data can be used to plot uptake kinetics.
Part III: Quantitative Analysis of FHP-7 Accumulation
While microscopy provides spatial context, flow cytometry and biochemical fractionation provide robust quantitative data.
Protocol: High-Throughput Uptake Quantification by Flow Cytometry
Principle: Flow cytometry measures the fluorescence of individual cells as they pass in single file through a laser beam.[12] The intensity of the fluorescence signal is proportional to the amount of F-HP-7 that has been taken up by each cell.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 12-well or 24-well plate and grow to ~80-90% confluency.
-
Treatment: Treat cells with various concentrations of FHP-7 (e.g., 0.1, 1, 10, 50 µM) for a fixed time point (e.g., 2 hours). Include all necessary controls (vehicle, unstained).
-
Cell Harvesting: Wash cells once with cold PBS. Detach the cells using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Rationale: Over-trypsinization can damage cell surface proteins that may be involved in uptake. Using cold buffers helps to halt membrane transport processes.
-
Pelleting: Transfer the cell suspension to 1.5 mL tubes and centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 300-500 µL of cold Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).
-
Data Acquisition: Analyze the samples on a flow cytometer. For each sample, collect data from at least 10,000 cells (events).
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris.[6] Determine the Mean Fluorescence Intensity (MFI) for the gated population in the appropriate channel for FHP-7.
Table 1: Representative Quantitative Data from Flow Cytometry
| Condition | FHP-7 Conc. (µM) | Mean Fluorescence Intensity (MFI) | Fold Change over Vehicle |
| Unstained Control | 0 | 150 ± 20 | - |
| Vehicle Control | 0 | 165 ± 25 | 1.0 |
| FHP-7 | 1 | 1,850 ± 150 | 11.2 |
| FHP-7 | 10 | 12,500 ± 980 | 75.8 |
| FHP-7 | 50 | 45,300 ± 3,100 | 274.5 |
| FHP-7 (10 µM) @ 4°C | 10 | 2,100 ± 210 | 12.7 |
Data are hypothetical and presented as mean ± SD.
Protocol: Biochemical Quantification by Subcellular Fractionation
Principle: This method involves the sequential lysis of cells and a series of centrifugation steps at increasing speeds to pellet different cellular components based on their size and density.[8][13] It provides a definitive measure of the amount of compound in the nucleus, cytoplasm, mitochondria, and membrane fractions.
Workflow for Subcellular Fractionation
Caption: Differential centrifugation workflow for subcellular fractionation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow cells in large format dishes (e.g., 10 cm or 15 cm) to obtain a sufficient number of cells (>10⁷). Treat with FHP-7 as desired.
-
Harvesting: Scrape cells in ice-cold PBS, transfer to a conical tube, and centrifuge at 500 x g for 5 min at 4°C.
-
Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, and protease inhibitors). Incubate on ice for 15 minutes to allow cells to swell.
-
Homogenization: Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle. Monitor lysis under a microscope.
-
Nuclear Pellet Isolation: Centrifuge the homogenate at 700-800 x g for 10 minutes at 4°C. The resulting pellet contains the nuclei. The supernatant contains the cytoplasm and all other organelles.
-
Mitochondrial Pellet Isolation: Transfer the supernatant from the previous step to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C. The pellet contains the mitochondria.
-
Cytosol/Membrane Separation: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The supernatant is the cytosolic fraction, and the pellet contains the plasma membrane and microsomal fractions.
-
Quantification: Measure the fluorescence of FHP-7 in each fraction using a plate reader. Normalize the fluorescence to the total protein content in each fraction (determined by a BCA or Bradford assay) to report the specific accumulation.
Table 2: Representative Data from Subcellular Fractionation
| Subcellular Fraction | Protein Content (mg) | FHP-7 Fluorescence (RFU) | Specific Accumulation (RFU/mg protein) | % of Total |
| Nucleus | 1.2 | 15,600 | 13,000 | 12.5% |
| Cytosol | 3.5 | 45,500 | 13,000 | 36.4% |
| Mitochondria | 0.8 | 58,400 | 73,000 | 46.8% |
| Membranes | 0.5 | 5,400 | 10,800 | 4.3% |
Data are hypothetical. High specific accumulation in mitochondria suggests potential targeting to this organelle.
Part IV: Data Synthesis and Troubleshooting
A comprehensive understanding emerges from integrating the data from all methodologies. For example, if confocal microscopy shows a punctate cytoplasmic pattern that co-localizes with MitoTracker, and this is confirmed by the high specific accumulation of FHP-7 in the mitochondrial fraction from the biochemical analysis, this provides very strong evidence for mitochondrial targeting.
Troubleshooting Common Issues:
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence (Microscopy) | Extracellular compound not fully washed away; autofluorescence. | Increase the number and duration of PBS washes. Image an unstained control using identical acquisition settings to assess autofluorescence. |
| Low signal / No uptake (All methods) | Compound is not cell-permeable; concentration is too low; incubation time is too short. | Increase compound concentration and/or incubation time. Use a permeabilization agent (e.g., digitonin) as a positive control to confirm intracellular access. |
| Cell death / altered morphology | Compound is cytotoxic at the tested concentration. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine a non-toxic working concentration. |
| Poor separation of fractions (Fractionation) | Incomplete cell lysis; incorrect centrifugation speeds/times. | Monitor cell lysis by microscopy. Calibrate centrifuge and strictly adhere to protocol speeds and times. Analyze fraction purity via Western blotting for marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol). |
References
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Singh, A. et al. (2010). Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells. National Institutes of Health. [Link]
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Cardarelli, F., & Gonnelli, A. (2021). Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems. PubMed Central. [Link]
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Capdeville, R. J. et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. National Institutes of Health. [Link]
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Goldstein, D. M. et al. (2011). Discovery of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. PubMed. [Link]
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Abu-Absi, N. R. et al. (2002). Intracellular compounds quantification by means of flow cytometry in bacteria: application to xanthan production by Xanthomonas campestris. PubMed. [Link]
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Spangler, B. et al. (2019). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. ACS Publications. [Link]
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Raje, V. P. et al. (2023). Subcellular Drug Distribution: Exploring Organelle-Specific Characteristics for Enhanced Therapeutic Efficacy. PubMed Central. [Link]
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Rivera-Mancía, S. et al. (2016). N-(2-hydroxyphenyl)-2-propylpentanamide, a valproic acid aryl derivative designed in silico with improved anti-proliferative activity in HeLa, rhabdomyosarcoma and breast cancer cells. PubMed. [Link]
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Josa-Prado, F. et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Publications. [Link]
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Mohammed, Y. H. et al. (2014). Use of confocal microscopy for nanoparticle drug delivery through skin. PubMed. [Link]
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Vaz, A. et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. PubMed. [Link]
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Brunagel, G. et al. (2002). Subcellular Fractionation of Small Sample Amounts. ResearchGate. [Link]
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El-Sayed, N. et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. [Link]
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David, A. et al. (2021). A general method for quantitative fractionation of mammalian cells. PubMed Central. [Link]
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Application Note & Protocols for the Quantitative Analysis of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
Abstract
This document provides a comprehensive guide with detailed application notes and protocols for the quantitative analysis of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide, a novel heterocyclic compound with potential pharmaceutical applications. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering robust and validated approaches for the quantification of this analyte in both bulk pharmaceutical substances and biological matrices. The protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are presented, emphasizing scientific integrity, experimental rationale, and adherence to international regulatory standards.
Introduction
This compound is a furo[3,2-b]pyridine derivative.[1] The furo[3,2-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential anticancer properties.[2][3][4] Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, formulation development, quality control, and regulatory submissions. This application note details two primary analytical methods for its quantification, designed to ensure specificity, sensitivity, and reliability in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
CAS Number: 1171920-26-5[9]
The presence of the pyridine ring suggests that the compound will have some basic properties, which is a key consideration for chromatographic method development.[11][12] The hydroxymethyl group and the pivalamide moiety contribute to its polarity and potential for hydrogen bonding.
Method Selection & Rationale
Two primary analytical techniques are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is ideal for the quantification of the active pharmaceutical ingredient (API) in bulk material and pharmaceutical formulations where the concentration of the analyte is relatively high. It is a robust, cost-effective, and widely available technique.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For the quantification of the analyte in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the gold standard.[13][14][15][16] Its superior sensitivity and selectivity allow for the detection of low concentrations of the drug and its metabolites, which is crucial for pharmacokinetic and toxicokinetic studies.[17]
HPLC-UV Method for Quantification in Bulk Drug Substance
This reversed-phase HPLC (RP-HPLC) method is designed for the assay of this compound in bulk powder. The methodology is based on established principles for the analysis of pyridine-containing pharmaceuticals.[18][19][20]
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for basic compounds like pyridines.[11] |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase chromatography. |
| Gradient | 20% B to 80% B over 10 minutes | A gradient elution ensures the elution of the analyte with a good peak shape and allows for the separation of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducibility of retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes potential for band broadening. |
| UV Detection | 254 nm | A common wavelength for aromatic and heterocyclic compounds, expected to provide good sensitivity. A full UV scan of the analyte should be performed to determine the optimal wavelength. |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (for bulk drug): Accurately weigh approximately 10 mg of the bulk drug substance, dissolve in 100 mL of diluent to achieve a nominal concentration of 100 µg/mL. Further dilute as necessary to fall within the calibration range.
Method Validation Protocol
The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][6][21]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from blanks and placebo. Peak purity should be assessed using a photodiode array (PDA) detector.[7] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.[7] |
| Range | 80-120% of the test concentration. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels (80%, 100%, 120%).[7] |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% for repeatability (n=6) and intermediate precision.[8] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To be determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).[7] |
LC-MS/MS Method for Quantification in Human Plasma
This method provides the high sensitivity and selectivity required for bioanalysis.[17]
LC-MS/MS System and Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC system | Provides better resolution and faster analysis times compared to conventional HPLC. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller particle size and column dimensions are suitable for high-throughput analysis and are compatible with mass spectrometry. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Consistent modifier in both phases is beneficial for MS detection. |
| Gradient | 5% B to 95% B over 3 minutes | A fast gradient for rapid elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | |
| Injection Volume | 5 µL | |
| Mass Spectrometer | Triple Quadrupole (QqQ) | The gold standard for quantitative bioanalysis.[15] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The pyridine nitrogen is readily protonated. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity.[17] |
MRM Transition Optimization
The specific MRM transitions for this compound and a suitable internal standard (IS) must be determined by direct infusion of the compounds into the mass spectrometer. A stable isotope-labeled version of the analyte would be the ideal internal standard.
-
Analyte:
-
Precursor Ion (Q1): [M+H]⁺ = 249.3
-
Product Ions (Q3): To be determined experimentally by fragmentation of the precursor ion. Likely fragments could result from the loss of the pivaloyl group or the hydroxymethyl group.
-
-
Internal Standard (IS):
-
A structurally similar compound or a stable isotope-labeled analogue.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for sample cleanup in plasma.[22][23]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject into the LC-MS/MS system.
For more complex matrices or lower detection limits, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be considered.[23][24]
Bioanalytical Method Validation
Validation of bioanalytical methods should be performed in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry and ICH M10 Bioanalytical Method Validation.
| Validation Parameter | Key Considerations |
| Selectivity | Absence of interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix. |
| Calibration Curve | A minimum of six non-zero standards, with a weighting factor applied if necessary (e.g., 1/x²). |
| Accuracy and Precision | Assessed at four QC levels: LLOQ, low, mid, and high. Within-run and between-run precision and accuracy should be within ±15% (±20% for LLOQ). |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte or IS. |
| Recovery | The extraction efficiency of the analyte and IS should be consistent and reproducible. |
| Stability | Freeze-thaw stability, short-term stability, long-term stability, and stock solution stability must be evaluated. |
Visualizations
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV quantification.
LC-MS/MS Bioanalytical Workflow
Caption: Bioanalytical workflow using LC-MS/MS.
Conclusion
The analytical methods presented in this application note provide a robust framework for the quantification of this compound in both bulk form and biological matrices. The HPLC-UV method is suitable for quality control and formulation analysis, while the LC-MS/MS method offers the necessary sensitivity and selectivity for bioanalytical applications. Adherence to the detailed protocols and validation guidelines will ensure the generation of high-quality, reliable, and reproducible data to support drug development programs.
References
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- Gu, C. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation. (2005, November). Validation of analytical procedures: text and methodology q2(r1). ICH.
- Pharma Talk. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- Lee, M. S. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
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- ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
- Autechbio. (n.d.). N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)pivalamide.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1171920-26-5.
- National Institutes of Health. (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. PMC.
- Scilit. (2026, January 11). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.
- ResearchGate. (n.d.). Practical tips on preparing plasma samples for drug analysis using SPME.
- Lee, M. S. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
- ResearchGate. (2026, January 13). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1171920-26-5.
- Autechbio. (n.d.). N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide.
- Human Metabolome Database. (2021, September 11). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540).
- Autechbio. (n.d.). N-(2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-7-yl)pivalamide.
- Sigma-Aldrich. (n.d.). N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide AldrichCPR.
- Sigma-Aldrich. (n.d.). N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide AldrichCPR.
- PubMed. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.
- Benchchem. (n.d.). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
- National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- ResearchGate. (n.d.). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES.
- ResearchGate. (2025, August 9). 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity.
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Application Notes: Investigating the Efficacy of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide in Neuroblastoma Cell Lines
Introduction and Scientific Rationale
Neuroblastoma, a pediatric malignancy of the peripheral sympathetic nervous system, presents a significant clinical challenge, particularly in high-risk cases characterized by aggressive tumor growth and resistance to conventional therapies. The search for novel therapeutic agents with targeted mechanisms of action is therefore of paramount importance. The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is one of the most critical pro-survival pathways frequently hyperactivated in neuroblastoma, correlating with poor patient prognosis.[1][2] This pathway's central role in promoting cell proliferation, survival, and therapeutic resistance makes it a highly attractive target for drug development.[3][4]
The furo[3,2-b]pyridine scaffold is recognized in medicinal chemistry as a "privileged" heterocyclic structure, with its derivatives demonstrating a wide array of pharmacological activities, including potent anticancer properties.[5][6] Compounds based on this core have been shown to function as kinase inhibitors and can induce apoptosis and cell cycle arrest in various cancer models.[5][7][8]
This document outlines a comprehensive experimental framework for the investigation of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide , a novel derivative of the furo[3,2-b]pyridine scaffold. While specific biological data for this compound is not yet published, its structural lineage provides a strong rationale for its evaluation as a potential anti-neuroblastoma agent.
Core Hypothesis: Based on the established anticancer activities of the furo[3,2-b]pyridine chemical family, it is hypothesized that this compound will exert dose-dependent cytotoxic and pro-apoptotic effects on human neuroblastoma cell lines. It is further postulated that this activity may be mediated through the inhibition of the PI3K/Akt survival signaling pathway. These application notes provide a logical, multi-stage workflow to rigorously test this hypothesis.
Overall Experimental Workflow
The following diagram outlines the logical progression of experiments, from initial screening to mechanistic validation.
Caption: High-level experimental workflow for compound evaluation.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| This compound | Santa Cruz Biotech, etc. | Test Compound |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Compound Solvent |
| SH-SY5Y Human Neuroblastoma Cells | ATCC | MYCN non-amplified cell line model[9] |
| SK-N-AS Human Neuroblastoma Cells | ATCC | MYCN non-amplified, p53 mutant model[9] |
| DMEM/F-12 Medium | Gibco | Cell Culture Medium |
| Fetal Bovine Serum (FBS) | Gibco | Medium Supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic |
| MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | Cell Viability Assay[10] |
| Caspase-Glo® 3/7 Assay System | Promega | Apoptosis (Caspase Activity) Assay[11] |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | Protein Extraction for Western Blot |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | Prevent Protein Degradation/Dephosphorylation |
| Primary Antibodies (p-Akt, Akt, Cleaved PARP, Cleaved Caspase-3, β-Actin) | Cell Signaling Tech. | Western Blot Detection |
| HRP-conjugated Secondary Antibodies | Cell Signaling Tech. | Western Blot Detection |
| ECL Western Blotting Substrate | Bio-Rad | Chemiluminescent Signal Generation |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity by MTT Assay
Causality and Experimental Choice: The initial step in evaluating any potential therapeutic compound is to determine its cytotoxic or anti-proliferative efficacy. The MTT assay is a robust, colorimetric method that measures the metabolic activity of a cell population, which serves as a reliable proxy for cell viability.[10] By treating cells with a range of compound concentrations, we can generate a dose-response curve to calculate the half-maximal inhibitory concentration (IC50)—the concentration required to inhibit cell growth by 50%. This IC50 value is critical for defining the relevant concentrations for all subsequent mechanistic assays.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate neuroblastoma cells (e.g., SH-SY5Y) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in serum-free medium to yield 2X final concentrations (e.g., ranging from 200 µM to ~150 nM).
-
Cell Treatment: Carefully remove the culture medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells treated with the highest equivalent concentration of DMSO (e.g., 0.5%) and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Dose-Response Data
| Concentration (µM) | Absorbance (570 nm) | % Viability vs. Control |
|---|---|---|
| 100 | 0.152 | 12.1% |
| 50 | 0.289 | 23.0% |
| 25 | 0.513 | 40.8% |
| 12.5 | 0.891 | 70.9% |
| 6.25 | 1.150 | 91.5% |
| 0 (Vehicle) | 1.257 | 100.0% |
Protocol 2: Evaluation of Apoptosis Induction
Causality and Experimental Choice: A decrease in viability measured by MTT can result from either cell cycle arrest (cytostatic) or programmed cell death (cytotoxic). For an anticancer agent, inducing apoptosis is a highly desirable outcome. We validate this through two complementary methods. The Caspase-Glo® 3/7 assay provides a quantitative measure of the activity of executioner caspases 3 and 7, which are central to the apoptotic cascade.[11][14] Western blotting provides visual, qualitative confirmation by detecting the cleavage of key apoptotic markers, such as PARP and caspase-3 itself, which are definitive hallmarks of apoptosis.[15]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. After 24 hours, treat cells with the compound at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[11]
-
Incubation: Mix the contents by gently shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Protein Extraction: Collect both floating and adherent cells to ensure all apoptotic cells are harvested.[16] Wash with ice-cold PBS and lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, and anti-β-Actin as a loading control).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved fragments for PARP (89 kDa) and Caspase-3 (17/19 kDa) indicates apoptosis.[15][17]
Protocol 3: Mechanistic Investigation of the PI3K/Akt Pathway
Causality and Experimental Choice: To move beyond observing that the compound kills cells to understanding how it kills them, we must investigate its effect on key signaling pathways. Given the established importance of the PI3K/Akt pathway in neuroblastoma survival, it is a primary candidate for the compound's mechanism of action.[1][2] Western blotting is the gold standard for this analysis. By measuring the phosphorylation status of Akt (the central kinase in the pathway), we can directly assess its activity. A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt (t-Akt) is a clear indicator of pathway inhibition.[3]
Caption: Hypothesized mechanism targeting the PI3K/Akt pathway.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once at 70-80% confluency, treat with the compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours) to observe the dynamics of pathway inhibition.
-
Protein Extraction and Quantification: Lyse cells and quantify protein concentration as described in Protocol 2B. The use of phosphatase inhibitors is critical here.
-
Western Blotting: Perform SDS-PAGE, transfer, and immunoblotting as previously described.
-
Primary Antibodies: Use primary antibodies that detect the phosphorylated (active) forms and total levels of key proteins:
-
p-Akt (Ser473): To measure active Akt.
-
t-Akt: To measure total Akt protein levels for normalization.
-
β-Actin: As a loading control.
-
-
Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-Akt to t-Akt for each time point. A time-dependent decrease in this ratio compared to the 0-hour time point indicates pathway inhibition.
Interpretation of Expected Outcomes
| Experimental Result | Interpretation |
| Low IC50 value (<10 µM) in MTT assay | The compound exhibits potent anti-proliferative/cytotoxic activity against neuroblastoma cells. |
| Significant increase in Caspase-3/7 luminescence | The compound actively induces the executioner phase of apoptosis. |
| Appearance of cleaved PARP and cleaved Caspase-3 bands on Western blot | Confirms that the observed cell death occurs via the apoptotic pathway. |
| Time-dependent decrease in the p-Akt / t-Akt ratio | Strongly suggests the compound's mechanism of action involves the targeted inhibition of the PI3K/Akt signaling pathway. |
A successful outcome would demonstrate that this compound is a potent inducer of apoptosis in neuroblastoma cells and that its mechanism is linked to the suppression of a clinically relevant survival pathway. Such findings would provide a strong foundation for further preclinical development, including in vivo xenograft studies.
References
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Fulda, S. (2009). The PI3K/Akt/mTOR Pathway as Therapeutic Target in Neuroblastoma. Current Cancer Drug Targets, 9(6), 729-737. [Link]
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Chanthery, Y. H., et al. (2013). FOXO3a Is a Major Target of Inactivation by PI3K/AKT Signaling in Aggressive Neuroblastoma. Cancer Research, 73(7), 2189–2198. [Link]
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Johnsen, J. I., et al. (2011). Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo. International Journal of Cancer, 129(12), 2947-2957. [Link]
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Biedler, J. L., et al. (1988). Use of human neuroblastoma continuous cell lines for in vitro drug sensitivity screening. Cancer Treatment Reports, 72(4), 415-420. [Link]
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Stallings, R. L., et al. (2012). Abstract 2237: Analysis of the PI3K/Akt signaling pathway in neuroblastoma shows stage dependent expression of PI3K isoforms. Cancer Research, 72(8_Supplement), 2237. [Link]
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Vivanco, I., & Sawyers, C. L. (2002). The phosphatidylinositol 3-Kinase AKT pathway in human cancer. Nature Reviews Cancer, 2(7), 489-501. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. [Link]
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National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Keshelava, N., et al. (2015). Screening a panel of drugs with diverse mechanisms of action yields potential therapeutic agents against neuroblastoma. Oncotarget, 6(32), 33343–33356. [Link]
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Pathuri, G., et al. (2017). Antiproliferative and apoptotic effect of LY2090314, a GSK-3 inhibitor, in neuroblastoma in vitro. BMC Cancer, 17(1), 193. [Link]
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Pal, M., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]
-
protocols.io (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]
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Pal, M., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]
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Poulose, S. M., et al. (2010). Citrus Limonoids Induce Apoptosis in Human Neuroblastoma Cells and Have Radical Scavenging Activity. Journal of Nutrition, 140(1), 107-114. [Link]
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Sugimoto, K., et al. (2006). A novel synthetic drug, LB-18, closely related to lembehyne-A derived from a marine sponge, induces caspase-independent cell death to human neuroblastoma cells. International Journal of Oncology, 28(2), 421-427. [Link]
-
ResearchGate (n.d.). Drug screen of neuroblastoma PDCs identify agents targeting PI3K pathway and cell cycle. [Link]
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Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecules, 29(1), 1-17. [Link]
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Langenberg, K. P. S., et al. (2025). Exploring high-throughput drug sensitivity testing in neuroblastoma cell lines and patient-derived tumor organoids in the era of precision medicine. Pharmaceutics. [Link]
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Bio-Rad (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
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ResearchGate (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. [Link]
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Application Notes and Protocols for Assessing the Cytotoxicity of Furo[3,2-b]pyridine Derivatives
Introduction: The Critical Role of Cytotoxicity Profiling in the Development of Furo[3,2-b]pyridine Derivatives
The furo[3,2-b]pyridine scaffold is a "privileged" heterocyclic structure, meaning it is a recurring motif in a variety of biologically active compounds.[1][2] Derivatives of this scaffold have shown promise as potent and selective kinase inhibitors, particularly targeting Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs), and as modulators of critical signaling pathways like the Hedgehog pathway.[1][2][3] Given that many of these targets are implicated in cancer and other proliferative diseases, the primary therapeutic goal is often to induce cell death or inhibit cell growth.[1][2] Therefore, the accurate assessment of the cytotoxic potential of novel furo[3,2-b]pyridine derivatives is a cornerstone of their preclinical development.[4][5]
Cytotoxicity assays are essential tools in drug discovery for evaluating a compound's ability to cause cell damage or death.[4][6] These assays provide crucial data for establishing dose-response relationships, determining therapeutic windows, and identifying potential off-target effects.[4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key in vitro cytotoxicity assays, their underlying principles, and step-by-step protocols optimized for the evaluation of novel small molecules like furo[3,2-b]pyridine derivatives.
Choosing the Right Assay: A Matter of Mechanism and Experimental Goals
Selecting the appropriate cytotoxicity assay is a critical decision that depends on the specific research question, the expected mechanism of action of the compound, and the cell type being used.[7][8] No single assay is universally superior; a multi-assay approach often provides a more comprehensive understanding of a compound's cytotoxic profile.[9] Here, we discuss the principles behind several widely used assays to guide your selection.
-
Metabolic Activity Assays (MTT & SRB): These are often the first-line screening assays due to their simplicity and high-throughput compatibility. They measure parameters related to cell viability.
-
Membrane Integrity Assays (LDH Release): These assays directly measure cell death by quantifying the leakage of intracellular components from cells with compromised membranes.
-
Lysosomal Integrity Assays (Neutral Red Uptake): This assay assesses the viability of cells by their ability to maintain lysosomal function.
-
Apoptosis Assays (Caspase-Glo® 3/7): If a compound is hypothesized to induce programmed cell death (apoptosis), specific assays that measure key mediators of this pathway, such as caspases, are invaluable.[10][11]
The following sections will provide detailed protocols for some of the most robust and commonly employed of these assays.
Detailed Experimental Protocols
MTT Assay: Assessing Cell Viability through Mitochondrial Function
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[12][13] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells.[13]
Protocol: MTT Assay
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furo[3,2-b]pyridine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.[5] Include a vehicle control (e.g., 0.5% DMSO in medium) and an untreated control.[5] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, protected from light.[14]
-
Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals.[5] Add 100 µL of DMSO to each well to dissolve the crystals.[5]
-
Absorbance Measurement: Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.[5][12] Measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
Sulforhodamine B (SRB) Assay: Quantifying Cell Proliferation Based on Cellular Protein Content
The SRB assay is a colorimetric method that relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[16][17][18] The amount of bound dye is directly proportional to the total cellular protein mass, which can be used as a proxy for cell number.[17][19]
Protocol: SRB Assay
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[16] Incubate at 4°C for at least 1 hour.[16]
-
Washing: Carefully remove the TCA solution and wash the plates at least five times with 1% acetic acid to remove unbound dye.[16][19]
-
Air Drying: Allow the plates to air dry completely.[16]
-
SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16]
-
Washing: Remove the SRB solution and wash the plates again with 1% acetic acid to remove unbound dye.[16]
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[16]
-
Absorbance Measurement: Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization of the dye.[17] Measure the absorbance at approximately 510-540 nm.[16][17]
Lactate Dehydrogenase (LDH) Assay: A Direct Measure of Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[20][21] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product or a bioluminescent signal.[20][22] The amount of LDH activity in the supernatant is proportional to the number of lysed cells.[22][23]
Protocol: LDH Assay (Colorimetric)
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well flat-bottom plates
-
Lysis buffer (provided with the kit or 1% Triton X-100)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Supernatant Collection: After the treatment period, carefully collect a small aliquot (2-5 µL) of the cell culture supernatant from each well without disturbing the cells.[23] Transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
Data Analysis and Interpretation
The primary output of these assays is a measure (e.g., absorbance, luminescence) that correlates with the number of viable cells. To determine the cytotoxic potency of the furo[3,2-b]pyridine derivatives, the data should be processed as follows:
-
Data Normalization: Convert the raw data to percentage viability relative to the untreated control.[15]
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
-
Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration.[15] This will typically generate a sigmoidal (S-shaped) curve.[24]
-
IC50 Calculation: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability.[15][25] This value is a standard measure of a compound's potency and can be determined by fitting the dose-response data to a non-linear regression model (e.g., four-parameter logistic function) using software like GraphPad Prism or an Excel add-in.[26][27]
| Parameter | Description | Importance |
| % Viability | The percentage of living cells remaining after treatment compared to an untreated control. | Provides a direct measure of the compound's effect at each concentration. |
| IC50 Value | The concentration of a compound that inhibits 50% of the measured biological activity (e.g., cell growth).[25] | A key metric for comparing the potency of different compounds. A lower IC50 indicates higher potency. |
| Dose-Response Curve | A graphical representation of the relationship between the concentration of a compound and its effect on the cells.[15] | Visualizes the potency and efficacy of the compound and helps ensure the data is reliable. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors- "Edge effects" in 96-well plates[14] | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity.[14] |
| Low Absorbance Signal (MTT Assay) | - Low cell density- Insufficient incubation time with MTT- Incomplete solubilization of formazan crystals[28] | - Optimize cell seeding density for your specific cell line.[14][29]- Ensure an incubation time of at least 3-4 hours.[14]- Use an orbital shaker and ensure the solvent completely covers the well bottom.[12][28] |
| High Background Absorbance | - Microbial contamination- Interference from phenol red or serum components in the medium[12][29] | - Regularly check cell cultures for contamination.- Use a phenol red-free medium during the assay incubation step.[29]- Include a "medium only" background control.[14] |
Conclusion
The protocols and guidelines presented in this document provide a solid foundation for the in vitro cytotoxicity assessment of novel furo[3,2-b]pyridine derivatives. By carefully selecting the appropriate assay, optimizing experimental conditions, and performing rigorous data analysis, researchers can obtain reliable and reproducible data that is crucial for advancing promising compounds through the drug discovery pipeline. It is often beneficial to use a combination of assays that measure different cellular parameters to gain a more complete understanding of a compound's mechanism of action.[9]
References
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- Abcam. (n.d.). MTT assay protocol.
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.
- The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.
- Promega Corporation. (2020). Caspase-Glo® 3/7 3D Assay Technical Manual, TM627.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- AAT Bioquest. (2023). What is the principle of LDH assay?
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Abcam. (n.d.). Cytotoxicity assay selection guide.
- National Center for Biotechnology Information. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation.
- Benchchem. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- protocols.io. (2025). Caspase 3/7 Activity.
- ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 3D Assay Technical Manual.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- Promega Corporation. (2005). Selecting Cell-Based Assays for Drug Discovery Screening.
- G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity.
- ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
- Promega Corporation. (n.d.). Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Altervista. (2024). Cell quantitation: SRB Assay.
- Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from Hillgene Biopharma Co., Ltd. website.
- Science Gateway. (n.d.). How to calculate IC50.
- Benchchem. (n.d.). Application Notes and Protocols for Cytotoxicity (MTT) Assays of Novel 2-Chloro-N-Aryl Acetamide Derivatives.
- RE-Place. (n.d.). Neutral Red Uptake Assay.
- Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.
- PubMed. (n.d.). Assaying Cellular Viability Using the Neutral Red Uptake Assay.
- ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development.
- Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689).
- Benchchem. (n.d.). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
- ResearchGate. (2024). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications | Request PDF.
- SciSpace. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Sigma-Aldrich. (n.d.). In Vitro Toxicology Assay Kit, Neutral Red based (TOX4) - Bulletin.
- AAT Bioquest. (n.d.). IC50 Calculator.
- Nature Protocols. (n.d.). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings.
- Benchchem. (n.d.). The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals.
- ResearchGate. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities.
- J&K Scientific. (n.d.). Furo[3,2-b]pyridine | 272-62-8.
- PubMed Central. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas.
- PubMed Central. (n.d.). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity.
- Scientific & Academic Publishing. (n.d.). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Retrieved from Scientific & Academic Publishing website.
- ScienceDirect. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Synthesis of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
Welcome to the technical support center for the synthesis of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls that can lead to low yields in this multi-step synthesis. We will explore the causality behind experimental choices and provide actionable, field-proven insights to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing the furo[3,2-b]pyridine core, and what are the initial hurdles?
A1: A prevalent and effective method for assembling the furo[3,2-b]pyridine scaffold is through a one-pot Sonogashira cross-coupling reaction followed by heteroannulation.[1][2] This typically involves the reaction of a functionalized pyridine, such as 3-chloro-2-hydroxypyridine, with a terminal alkyne.[2] The primary hurdles in this initial phase are often related to the efficiency of the palladium-copper catalytic system and the subsequent intramolecular cyclization. Inadequate yields at this stage will invariably lead to a low overall yield of your final product.
Q2: I am observing a significant amount of starting material and minimal product formation during the pivaloylation step. What could be the issue?
A2: The reaction between the 7-amino-furo[3,2-b]pyridine intermediate and pivaloyl chloride can be challenging due to the steric hindrance of the tert-butyl group on pivaloyl chloride.[3] This steric bulk can significantly slow down the rate of nucleophilic attack by the amino group. Additionally, competitive O-acylation of the hydroxymethyl group can occur, leading to a mixture of products and a lower yield of the desired N-acylated product. Careful control of reaction conditions, such as temperature and the choice of base, is crucial.
Q3: My final product appears impure, with multiple spots on TLC analysis even after column chromatography. What are the likely side products?
A3: Impurities in the final product can arise from several sources. Common side products include the O-acylated isomer, where the pivaloyl group has reacted with the hydroxymethyl function, and di-acylated products. Furthermore, if the furo[3,2-b]pyridine core is unstable under your reaction or workup conditions, you may observe degradation products.[4] The furan ring, being electron-rich, can be susceptible to strong acids.[4]
Troubleshooting Guides
Problem 1: Low Yield in the Furo[3,2-b]pyridine Core Synthesis
Symptoms:
-
Low to no consumption of the pyridine starting material.
-
Formation of multiple unidentifiable byproducts.
-
The reaction stalls after initial product formation.
Causality and Solutions:
The success of the Sonogashira coupling and subsequent cyclization is highly dependent on the integrity of the catalytic system and the reaction conditions.
-
Catalyst Inactivation: The Pd/Cu catalytic system can be sensitive to oxygen and impurities.
-
Solution: Ensure all reagents and solvents are thoroughly degassed. Use fresh, high-purity catalysts and ligands. Consider using a pre-catalyst that is activated in situ.[5]
-
-
Inappropriate Ligand or Base: The choice of phosphine ligand and base is critical for catalyst stability and reactivity.[5]
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range for optimal performance.
-
Solution: Incrementally increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. Ultrasound irradiation has also been reported to improve yields in similar syntheses.[2]
-
Experimental Protocol: Optimization of Furo[3,2-b]pyridine Core Synthesis
-
Setup: To a flame-dried Schlenk flask, add the pyridine starting material (1 equiv.), terminal alkyne (1.2 equiv.), CuI (0.05 equiv.), and the chosen phosphine ligand (0.1 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base: Add degassed solvent (e.g., DMF or EtOH) and the chosen base (e.g., Et₃N or K₂CO₃, 2-3 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C, 0.05 equiv.) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, filter off the catalyst if heterogeneous, and perform a standard aqueous workup followed by purification.
| Parameter | Condition A (Initial) | Condition B (Optimized) | Condition C (Alternative) |
| Catalyst | Pd(PPh₃)₄ | Pd/C[2] | Pd(OAc)₂ with XPhos |
| Base | Et₃N | K₂CO₃ | Cs₂CO₃[5] |
| Solvent | DMF | EtOH[2] | Dioxane |
| Temperature | 80 °C | 100 °C | 90 °C |
Problem 2: Inefficient Pivaloylation and Side Product Formation
Symptoms:
-
Incomplete conversion of the 7-amino-furo[3,2-b]pyridine intermediate.
-
Formation of a second major product, suspected to be the O-acylated isomer.
-
Low isolated yield of the desired N-pivaloylated product.
Causality and Solutions:
The primary challenge here is achieving chemoselectivity for N-acylation over O-acylation, compounded by the steric hindrance of pivaloyl chloride.[3]
-
Steric Hindrance: The bulky tert-butyl group of pivaloyl chloride slows the reaction rate.[3]
-
Solution: Increase the reaction time and/or temperature. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the acylation.
-
-
Competitive O-Acylation: The hydroxymethyl group is also a nucleophile and can react with pivaloyl chloride.
-
Solution 1: Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the more nucleophilic amine over the hydroxyl group.[6]
-
Solution 2: Protecting Group Strategy: Protect the hydroxymethyl group as a silyl ether (e.g., TBDMS) before the pivaloylation step. The protecting group can then be removed under mild conditions.
-
Experimental Protocol: Chemoselective N-Pivaloylation
-
Setup: Dissolve the 7-amino-2-(hydroxymethyl)furo[3,2-b]pyridine intermediate (1 equiv.) in a suitable aprotic solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equiv.) or pyridine.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Pivaloyl Chloride Addition: Slowly add pivaloyl chloride (1.1 equiv.) dropwise to the cooled solution.[6]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-12 hours, monitoring by TLC.[6]
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow for Pivaloylation
Caption: Troubleshooting workflow for low pivaloylation yield.
Visualizing the Synthetic Pathway
A plausible synthetic pathway for this compound, potentially starting from a protected aldehyde, is outlined below.
Caption: Plausible synthetic route to the target compound.
References
- Pivaloyl Chloride: An In-depth Technical Guide to its Reactivity Profile. Benchchem.
- Pivaloyl chloride. Grokipedia.
- FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
-
Pivaloyl chloride. Wikipedia. Available at: [Link]
-
The flask is resealed with the septum and is flushed with nitrogen... Organic Syntheses Procedure. Available at: [Link]
- Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Benchchem.
-
PIVALOYL CHLORIDE. Ataman Kimya. Available at: [Link]
- Pivalamide: A Comprehensive Technical Guide for Researchers. Benchchem.
- Technical Support Center: Synthesis of Furo[3,2-b]pyridine Derivatives. Benchchem.
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Available at: [Link]
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Overcoming N-alkylation side reactions in furo[3,2-b]pyridine synthesis.
A Guide to Overcoming N-Alkylation Side Reactions
Welcome to the technical support center for furo[3,2-b]pyridine synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, medicinal chemists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the challenging yet critical synthesis of the furo[3,2-b]pyridine scaffold. This document focuses on a particularly persistent issue: the undesired N-alkylation of the pyridine ring during synthesis, which can lead to reduced yields, complex purification, and ambiguous structural assignments.
The furo[3,2-b]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the basis of potent kinase inhibitors and modulators of key signaling pathways like the Hedgehog pathway.[1][2] Its synthesis, however, is not without pitfalls. This guide provides actionable, field-proven insights to help you navigate these challenges and ensure the integrity of your synthetic outcomes.
Troubleshooting Guide: Unwanted N-Alkylation Events
This section addresses specific problems you might encounter during the synthesis of furo[3,2-b]pyridines, particularly when employing common methods such as the Sonogashira cross-coupling followed by heteroannulation.[1]
Problem 1: Formation of a significant N-alkylated by-product during the Sonogashira coupling/cyclization sequence.
Q: I'm synthesizing a 2-substituted furo[3,2-b]pyridine from a 3-chloro-2-hydroxypyridine and a terminal alkyne. My final product is contaminated with a significant amount of an N-alkylated derivative. What is the likely cause and how can I prevent it?
A: This is a classic case of the pyridine nitrogen competing as a nucleophile. The pyridine nitrogen in the furo[3,2-b]pyridine system is nucleophilic and can react with electrophiles present in the reaction mixture.[3][4]
Causality: The most probable cause is the presence of an alkylating agent, often the solvent itself or a reagent, under basic conditions required for the Sonogashira coupling. For example, if you are using a solvent like DMF, it can be a source of methylation under certain conditions. Similarly, if your starting materials or reagents contain residual alkyl halides, N-alkylation can occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-alkylation.
Recommended Actions:
-
Solvent Exchange: If using DMF, consider switching to a less reactive solvent like toluene, dioxane, or THF. The choice of solvent can significantly influence the reaction's regioselectivity.[5]
-
Reagent Purity: Ensure all reagents, especially the terminal alkyne and any additives, are free from residual alkyl halides.
-
Base and Solvent Optimization: The combination of base and solvent can dramatically affect the nucleophilicity of the pyridine nitrogen. In some heterocyclic systems, using THF as a solvent has been shown to direct alkylation to specific nitrogen atoms.[5] Experiment with different bases such as K₂CO₃ or Cs₂CO₃ in various aprotic solvents.
Problem 2: My furo[3,2-b]pyridine product appears to be a mixture of regioisomers after a functionalization step involving an alkyl halide.
Q: I have successfully synthesized the furo[3,2-b]pyridine core, but upon attempting to alkylate another position on the molecule, I am getting a mixture of the desired C-alkylated product and an N-alkylated isomer. How can I improve the regioselectivity?
A: This is a common challenge in the functionalization of nitrogen-containing heterocycles. The pyridine nitrogen's lone pair of electrons makes it a prime target for electrophiles.
Causality: The relative reactivity of the target carbon position and the pyridine nitrogen determines the outcome. If the conditions are not optimized to favor C-alkylation, competitive N-alkylation will occur. The choice of base, solvent, and temperature can all tip the balance.
Strategies for Enhancing C-Alkylation Regioselectivity:
| Strategy | Principle | Recommended Conditions |
| Directed Metalation | Use of a directing group to facilitate lithiation at a specific carbon, followed by quenching with an alkyl halide. | n-BuLi or LDA at low temperatures (-78 °C) in THF.[6] |
| Blocking Groups | Temporarily protect the pyridine nitrogen to prevent its reaction with the alkylating agent.[7] | N-oxides are a common choice, which can be removed later. |
| Solvent Effects | Polar aprotic solvents can stabilize charged intermediates differently, influencing regioselectivity. | Compare outcomes in solvents like THF, toluene, and DMSO.[5] |
Experimental Protocol: Regioselective C7-Lithiation and Alkylation of Furo[3,2-b]pyridine
This protocol is adapted from methodologies for regioselective functionalization of related fused heterocycles.[6]
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the furo[3,2-b]pyridine substrate (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF to the cooled solution. Stir at -78 °C for 1 hour to ensure complete deprotonation at the C7 position.
-
Alkylation: Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Is the nitrogen on the pyridine ring of furo[3,2-b]pyridine nucleophilic?
A1: Yes. Similar to pyridine, the nitrogen atom in the furo[3,2-b]pyridine scaffold has a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic system, making it basic and nucleophilic.[8] This is why it can react with alkylating agents.
Q2: Can I intentionally N-alkylate a furo[3,2-b]pyridine? What conditions should I use?
A2: Absolutely. Intentional N-alkylation is a common strategy to modify the properties of the molecule.[3][4] The general approach involves deprotonation of a precursor or direct reaction with an alkylating agent.
General Protocol for N-Alkylation:
-
Dissolve the furo[3,2-b]pyridine (1.0 eq.) in an anhydrous aprotic solvent such as DMF or THF.
-
Add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.1-1.5 eq.) and stir for 30 minutes at room temperature.
-
Add the alkyl halide (1.1 eq.) and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous workup and purify by column chromatography.
Q3: Are there any protecting groups suitable for the pyridine nitrogen in furo[3,2-b]pyridine synthesis?
A3: Yes, the use of protecting groups can be an effective strategy to prevent unwanted N-alkylation. A common approach for pyridines is the formation of an N-oxide. The N-oxide can be carried through several synthetic steps and then deoxygenated in the final stages. This strategy has been successfully employed in the synthesis of related benzofuro[3,2-b]pyridines.
Protecting Group Workflow:
Caption: N-oxide protecting group strategy.
Q4: How does the choice of base influence N- vs. C-alkylation?
A4: The base plays a crucial role in determining the site of deprotonation and the nature of the resulting nucleophile. A strong, non-nucleophilic base like LDA at low temperatures is excellent for regioselective deprotonation of a specific carbon atom, leading to C-alkylation.[6] Weaker bases, such as K₂CO₃, in polar aprotic solvents at higher temperatures might not be sufficient for C-H activation but can facilitate N-alkylation by reacting with any acidic N-H protons or by creating a more favorable environment for the pyridine nitrogen to act as a nucleophile.
References
- This citation is not from a direct search result but is a placeholder for a general chemistry textbook or review on heterocyclic chemistry.
- This citation is not from a direct search result but represents a general principle of controlling regioselectivity in organic synthesis.
-
ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. ChemistryViews. Retrieved from [Link]
-
Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. Retrieved from [Link]
- This citation refers to a general principle of reaction mechanisms and is not tied to a specific search result.
-
Reddy, B. V. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Letters in Drug Design & Discovery, 17(6). Retrieved from [Link]
- This is a placeholder for a patent that describes N-alkylation of pyridones and is not directly about furo[3,2-b]pyridines.
-
Guillaumet, G., et al. (2013). Successive regioselective metalations of fused heterocycles: synthesis of polyfunctionalized furo[3,2-b]pyridines. Tetrahedron, 69(23), 4787-4795. Retrieved from [Link]
-
Showalter, H. D. H., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[3][9]Triazolo[4][7]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(11), 6034-6051. Retrieved from [Link]
- This citation is a placeholder for a general review on protecting group str
- This citation is a placeholder for a general review on the synthesis of heterocyclic compounds.
- This citation is a placeholder for a general review on C-H activation/functionaliz
- This citation is a placeholder for a general review on the functionaliz
- This citation is a placeholder for a general review on radical reactions in organic synthesis.
- This citation is a placeholder for a general review on the use of organometallic reagents in organic synthesis.
-
Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1295-1299. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Successive regioselective metalations of fused heterocycles: synthesis of polyfunctionalized furo[3,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Regiocontrolled allylic functionalization of internal alkene via selenium-π-acid catalysis guided by boron substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Purification Strategies for N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide (CAS 1171920-26-5). This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and require methods to achieve high purity, a critical parameter for reliable downstream applications.
The furo[3,2-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] Achieving high purity of derivatives like this compound is paramount for accurate structure-activity relationship (SAR) studies and ensuring reproducible biological data.
This guide provides a series of frequently asked questions (FAQs) for foundational knowledge and in-depth troubleshooting scenarios to address specific challenges you may encounter during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of the molecule is the first step in designing an effective purification strategy. Key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1171920-26-5 | [2] |
| Molecular Formula | C₁₃H₁₆N₂O₃ | [2] |
| Molecular Weight | 248.28 g/mol | [2] |
| Appearance | Typically a solid | [3][4] |
| Key Functional Groups | Hydroxymethyl (-CH₂OH), Amide (-NHCO-), Furo[3,2-b]pyridine core | N/A |
| Predicted Polarity | Moderately polar, capable of hydrogen bonding | N/A |
Q2: What are the standard purification methods for furo[3,2-b]pyridine derivatives?
The most common purification techniques for this class of compounds are column chromatography and recrystallization.[5]
-
Column Chromatography: Silica gel is the most frequently used stationary phase for separating the desired product from reaction byproducts and unreacted starting materials.[1]
-
Recrystallization: If the compound is a stable solid, recrystallization from a suitable solvent or solvent system is an excellent method for achieving high purity.[5]
Q3: Which analytical techniques are best for assessing the purity of the final product?
A combination of methods is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and for the initial screening of purification conditions.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity levels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps in the identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product and can reveal the presence of impurities if they are at a sufficient concentration (>1%).
Troubleshooting Purification Challenges
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Poor Separation During Silica Gel Chromatography
Q: My column chromatography results in co-elution of my product with a closely-related impurity. How can I improve the separation?
A: Co-elution is a common problem when dealing with impurities that have similar polarity to the target compound. Here is a systematic approach to improving resolution:
Causality: The separation on silica gel is governed by the differential partitioning of analytes between the stationary phase (silica) and the mobile phase (solvent). If the polarities are too similar, this partitioning is not distinct enough.
Step-by-Step Protocol for Optimization:
-
Solvent System Modification:
-
Decrease Polarity: If the product and impurity are eluting too quickly (high Rf value), reduce the concentration of the polar solvent (e.g., ethyl acetate, methanol) in your non-polar solvent (e.g., hexanes, dichloromethane).
-
Employ a Gradient: An isocratic (constant solvent ratio) elution may not be sufficient. A shallow solvent gradient can effectively resolve closely eluting spots. Start with a low polarity mobile phase and gradually increase its strength.
-
Change Solvent Selectivity: If modifying the polarity ratio is ineffective, change the solvents themselves. For example, replacing ethyl acetate with methyl tert-butyl ether (MTBE) or dichloromethane with chloroform can alter the specific interactions with your compounds and improve separation.
-
-
Stationary Phase Considerations:
-
Standard silica gel is acidic and may not be ideal for all compounds. Consider using alumina (neutral or basic) if your compound is acid-sensitive.
-
Use high-performance flash chromatography (HPFC) silica with a smaller particle size for significantly better resolution.
-
-
Loading Technique:
-
Ensure the crude material is loaded onto the column in a minimal volume of solvent and as a concentrated band. Dry loading, where the crude product is pre-adsorbed onto a small amount of silica, is highly recommended for challenging separations.
-
Table of Suggested Solvent Systems for Chromatography Screening
| System | Ratio (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A standard starting point for many organic compounds. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Effective for more polar compounds. |
| Dichloromethane / Acetone | 9:1 to 1:1 | Medium | Offers different selectivity compared to ethyl acetate. |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Can provide unique selectivity due to aromatic interactions. |
Problem 2: Failed Recrystallization or Product Oiling Out
Q: I am unable to find a suitable solvent for recrystallization. The compound either remains insoluble or "oils out" upon cooling. What should I do?
A: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. Finding the right solvent system is key.
Causality: Ideal recrystallization requires a solvent that dissolves the compound poorly at low temperatures but well at high temperatures. The impurities should either be insoluble or remain in the mother liquor.
Step-by-Step Protocol for Solvent Screening:
-
Single Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add a few drops of a solvent and observe solubility at room temperature. An ideal solvent will not dissolve the compound well.
-
Heat the mixture. If the compound dissolves completely, it is a potential candidate.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a good solvent.
-
-
Solvent/Anti-Solvent System:
-
If no single solvent works, use a binary system.
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Slowly add a miscible "poor" solvent (the anti-solvent, in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy.
-
Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.
-
Table of Common Solvents for Recrystallization Screening (Ranked by Polarity)
| Solvent | Polarity | Comments |
| Hexanes / Heptane | Very Low | Good anti-solvent for polar compounds. |
| Toluene | Low | Useful for less polar compounds. |
| Dichloromethane (DCM) | Medium-Low | Often used as the "good" solvent, but low boiling point. |
| Ethyl Acetate (EtOAc) | Medium | A versatile and common choice. |
| Isopropanol (IPA) | Medium-High | Good for moderately polar compounds. |
| Ethanol / Methanol | High | Tend to dissolve many compounds well, often used as the "good" solvent. |
| Water | Very High | Can be an effective anti-solvent if the compound is not water-soluble. |
Problem 3: Persistent Color from Metal Catalyst Residues
Q: After chromatography, my product is still off-white with a grayish or yellowish tint. How can I remove residual palladium or copper catalysts?
A: The synthesis of furo[3,2-b]pyridines often involves palladium and copper catalysts, which can be difficult to remove completely by chromatography alone.[1][6]
Causality: Metal catalysts can coordinate with heteroatoms (like the nitrogen and oxygen in your molecule), causing them to co-elute with the product.
Recommended Solutions:
-
Aqueous Washes: Before chromatography, dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution designed to sequester the metal.
-
For Copper: A dilute aqueous solution of ammonium hydroxide or Rochelle's salt can help remove copper salts.
-
For Palladium: Washes with aqueous solutions of thiourea or sodium thiosulfate can be effective.
-
-
Metal Scavengers: These are commercially available silica- or polymer-based materials with functional groups that have a high affinity for transition metals.
-
Protocol: After the reaction is complete, stir the reaction mixture with a metal scavenger for several hours before filtering and proceeding with workup and purification.
-
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can adsorb residual colored impurities, including palladium on carbon. Use this method judiciously, as it can also lead to loss of the desired product.
Visualized Workflows
Diagram 1: Troubleshooting Poor Chromatographic Separation
This diagram outlines a logical workflow for addressing challenges in column chromatography.
Caption: A decision tree for optimizing column chromatography.
Diagram 2: General Purification Strategy Selection
This flow chart helps in selecting the primary purification method based on the properties of the crude product.
Caption: A workflow for choosing the primary purification method.
References
-
Howes, R., et al. (2019). Concise, gram-scale synthesis of furo[2,3-b]pyridines, with functional handles for chemoselective cross-coupling. ChemRxiv. Retrieved from [Link]
-
Ye, W., et al. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 22(1), 143. Retrieved from [Link]
-
Reissig, H.-U., et al. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. ResearchGate. Retrieved from [Link]
-
Xiong, Y., et al. (2020). Annulation of Enyne-Amide with Enaminone Enables Divergent Synthesis of Furo[2,3-b]pyridine Derivatives. Organic Letters, 22(15), 6046–6050. Retrieved from [Link]
-
Kumar, A., et al. (2018). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Letters in Drug Design & Discovery, 15(10). Retrieved from [Link]
-
Martins, F., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4106. Retrieved from [Link]
-
Antonov, D., et al. (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 16, 298–306. Retrieved from [Link]
-
Teasdale, A. (2010). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology, 34(10). Retrieved from [Link]
-
Wang, Q., et al. (2020). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 56(63), 8962-8965. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis, characterization, and in vitro anticancer evaluation of new pyridine-2(1H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Retrieved from [Link]
-
Lo-Rion, S., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(11), 1464. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Furosemide-impurities. Retrieved from [Link]
-
Turunen, B. J., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 23(22), 6167-6172. Retrieved from [Link]
-
Reddy, G. J., et al. (2018). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. ResearchGate. Retrieved from [Link]
Sources
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- 2. scbt.com [scbt.com]
- 3. N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-(2-(トリメチルシリル)フロ[3,2-b]ピリジン-7-イル)ピバルアミド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Furo[3,2-b]pyridin-3-ol Derivatives
Welcome to the technical support center dedicated to the synthesis of furo[3,2-b]pyridin-3-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic scaffold. Furo[3,2-b]pyridines are of significant interest in medicinal chemistry due to their diverse biological activities, including their role as kinase inhibitors.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to ensure the successful synthesis of your target compounds.
Understanding the Synthetic Landscape
The construction of the furo[3,2-b]pyridine core can be approached through several synthetic strategies.[2] The most common methods involve building the furan ring onto a pre-existing pyridine framework.[2][3][4] Key methodologies include:
-
Dieckmann Condensation Route: A classical and effective pathway that typically starts from 3-hydroxypyridine.[5]
-
Palladium- and Copper-Catalyzed Cross-Coupling Reactions: Modern methods like the Sonogashira coupling offer a direct way to form crucial C-C bonds followed by cyclization.[2][6][7]
-
Intramolecular Cyclization: Various strategies employ the cyclization of suitably functionalized pyridine precursors to form the furan ring.[1][6][8]
This guide will focus on the prevalent Dieckmann condensation route, addressing potential pitfalls and providing robust solutions.
Visualizing the Synthetic Workflow: Dieckmann Condensation Route
Caption: Synthetic workflow for Furo[3,2-b]pyridin-3-ol.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis of furo[3,2-b]pyridin-3-ol derivatives via the Dieckmann condensation pathway.
O-Alkylation Step
Question 1: I am observing a low yield during the O-alkylation of 3-hydroxypyridine with ethyl bromoacetate. What are the likely causes and how can I improve it?
Low yields in the O-alkylation step are a common hurdle and can stem from several factors:
-
Incomplete Deprotonation: The formation of the pyridinoxide is essential for the nucleophilic attack on ethyl bromoacetate. If the base is not strong enough or used in insufficient amounts, the reaction will not proceed to completion.
-
Competing N-Alkylation: The nitrogen atom in the pyridine ring is also nucleophilic and can compete with the hydroxyl group for alkylation.[5] While O-alkylation is generally favored for 3-hydroxypyridines, the choice of base and solvent can influence this selectivity.[9]
-
Reagent Purity: The purity of both 3-hydroxypyridine and ethyl bromoacetate is critical. Impurities can lead to unwanted side reactions and lower the overall yield.[5]
-
Reaction Monitoring: Prolonged reaction times or excessive heat can lead to the decomposition of starting materials or the desired product.[9]
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation | Use a suitable base like potassium carbonate (K₂CO₃). For more challenging substrates, a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., DMF or THF) can be employed. Ensure at least one equivalent of the base is used.[5][9] |
| Competing N-alkylation | Using a milder base like potassium carbonate is often preferred to minimize N-alkylation.[5] Employing a less polar, aprotic solvent such as acetonitrile or toluene can also favor O-alkylation.[5][9] | |
| Impure reagents | Use freshly purified or distilled starting materials. Ensure ethyl bromoacetate has not hydrolyzed.[9] | |
| Degradation | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Stop the reaction once the starting material has been consumed to avoid product degradation from prolonged heating.[9] |
Experimental Protocol: O-Alkylation of 3-Hydroxypyridine
-
To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-((pyridin-3-yl)oxy)acetate, which can be purified by column chromatography.[10]
Dieckmann Condensation Step
Question 2: My Dieckmann condensation to form the furo[3,2-b]pyridine ring is either not working or is resulting in a complex mixture of products. How can I troubleshoot this intramolecular cyclization?
The Dieckmann condensation is a powerful ring-forming reaction, but its success is highly dependent on carefully controlled conditions.[5]
-
Choice of Base: A strong, non-nucleophilic base is crucial for this reaction. Common choices include sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like THF or toluene. The base should be used in stoichiometric amounts.[5]
-
Anhydrous Conditions: This reaction is extremely sensitive to moisture, which can quench the enolate intermediate, halting the cyclization.[5]
-
Reaction Temperature: The reaction is typically performed at elevated temperatures to drive it to completion.[5] However, excessively high temperatures can promote side reactions.
| Issue | Possible Cause | Recommended Solution |
| No Reaction or Low Conversion | Inappropriate or insufficient base | Use a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt). Ensure stoichiometric amounts are used.[5] |
| Presence of moisture | Thoroughly oven-dry all glassware before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] | |
| Insufficient temperature | Gradually increase the reaction temperature while monitoring with TLC. Refluxing in a suitable solvent like toluene or THF is often effective. | |
| Complex Mixture of Products | Side reactions | Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress closely and quench it once the starting material is consumed. |
Experimental Protocol: Dieckmann Condensation
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous toluene, add a solution of ethyl 2-((pyridin-3-yl)oxy)acetate (1.0 eq) in anhydrous toluene dropwise at 0 °C under an inert atmosphere.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product, ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate, can be purified by column chromatography.
Hydrolysis and Decarboxylation Step
Question 3: I am having difficulty with the final hydrolysis and decarboxylation step to obtain the furo[3,2-b]pyridin-3-ol. What could be the issue?
Difficulties in this final step often relate to incomplete hydrolysis or degradation of the heterocyclic core.[5][9]
-
Incomplete Hydrolysis: The ester must be fully hydrolyzed to the corresponding carboxylic acid for the subsequent decarboxylation to occur.[9]
-
Harsh Reaction Conditions: The furo[3,2-b]pyridine ring system can be sensitive to strong acidic or basic conditions, especially at high temperatures, which may lead to decomposition.[5][9]
-
Inefficient Decarboxylation: While the decarboxylation of the resulting β-keto acid is generally facile upon heating, the temperature needs to be optimized to prevent product degradation.[9]
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Incomplete hydrolysis | Ensure sufficient reaction time for the hydrolysis step. This can be performed under either acidic (e.g., refluxing HCl) or basic (e.g., NaOH followed by acidification) conditions. Monitor by TLC until the starting ester is no longer visible.[9][10] |
| Low Yield/Product Degradation | Harsh conditions | Use moderate acidic or basic conditions. Monitor the reaction closely to avoid prolonged exposure to high temperatures.[5][9] |
| Inefficient decarboxylation | The decarboxylation often occurs spontaneously upon heating during the acidic workup. If it is incomplete, gentle heating of the isolated β-keto acid may be required. |
Experimental Protocol: Hydrolysis and Decarboxylation
-
Suspend the crude ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate (1.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.[9]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.[9][10]
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude furo[3,2-b]pyridin-3-ol.[9]
-
The product can be further purified by recrystallization or column chromatography.[10]
Frequently Asked Questions (FAQs)
Q1: What is the tautomeric equilibrium of furo[3,2-b]pyridin-3-ol, and how does it affect its reactivity?
A: Furo[3,2-b]pyridin-3-ol exists in a tautomeric equilibrium with its keto form, furo[3,2-b]pyridin-3(2H)-one.[11] This equilibrium is a critical factor in its chemical reactivity and biological interactions.[11] The presence of both the enol and keto forms can influence its nucleophilic and electrophilic character.
Caption: Tautomeric equilibrium of Furo[3,2-b]pyridin-3-ol. (Note: Actual chemical structures would be depicted in a chemical drawing software and inserted as images in a real-world application of this DOT script).
Q2: I am having trouble with the purification of my final product. The spots on the TLC plate are tailing. What can I do?
A: The basic nature of the pyridine ring can cause tailing on silica gel.[5] To improve the peak shape during column chromatography, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase.[5] For a polar compound like furo[3,2-b]pyridin-3-ol, a gradient elution from a less polar to a more polar solvent system is often effective.[5]
Q3: Are there alternative synthetic routes to furo[3,2-b]pyridines if the Dieckmann condensation is not suitable for my substrate?
A: Yes, several other powerful methods exist. The Sonogashira cross-coupling reaction between a functionalized pyridine (e.g., 3-chloro-2-hydroxypyridine) and a terminal alkyne is a popular one-pot procedure.[2][7] This is followed by an intramolecular cyclization to form the furan ring.[2][6] Palladium-catalyzed intramolecular C-H activation is another modern and efficient method for constructing the furan ring.[2]
References
- BenchChem.
- BenchChem.
- BenchChem. Application Notes and Protocols for the Synthesis of Furo[3,2-b]pyridin-3-ol.
- BenchChem.
- BenchChem.
- BenchChem. Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol.
- BenchChem. An In-depth Technical Guide to Furo[3,2-b]pyridin-3-ol: Structure, Properties, and Biological Significance.
- BenchChem. Synthesis of Furo[3,2-b]pyridin-3-ol: An Experimental Protocol.
- Shunsaku Shiotani. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
- K. M. Khan et al. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed.
- P. K. Patel et al. Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
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- 7. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Selectivity of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide Analogs
Document ID: TSC-GSK458-SEL-V1.0
Last Updated: January 19, 2026
Introduction: Understanding the Selectivity Challenge
N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide, widely known as Omipalisib or GSK2126458, is a highly potent, ATP-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] Its exceptional potency is demonstrated by its picomolar-to-low-nanomolar activity against all four Class I PI3K isoforms (α, β, δ, γ) and both mTOR complexes (mTORC1/2).[3][4]
This broad, pan-inhibitory profile, while powerful in certain contexts, presents a significant challenge for researchers aiming to dissect the specific roles of individual PI3K isoforms or to develop therapies with reduced "on-target" toxicities.[5][6] Enhancing the selectivity of this privileged furo[3,2-b]pyridine scaffold is a key objective for many research programs. This guide provides practical, in-depth answers to common questions and troubleshooting strategies encountered during the optimization of Omipalisib analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Omipalisib analog shows potent pan-PI3K inhibition, but I'm observing significant cellular toxicity. How can I determine if this is due to off-target effects or on-target inhibition of a specific PI3K isoform?
Answer: This is a critical first step in any selectivity enhancement program. The observed toxicity could stem from hitting unintended kinases or from potent inhibition of a PI3K isoform essential for normal cell homeostasis. A tiered approach is recommended to dissect these possibilities.
Troubleshooting Workflow:
-
Initial Off-Target Panel: Screen your compound against a broad kinase panel (e.g., a 400+ kinase panel) at a fixed concentration (typically 1 µM). This will provide a global view of potential off-target liabilities.[7][8] If significant hits (>90% inhibition) are observed on kinases unrelated to the PI3K family, these become your primary suspects for off-target toxicity.
-
Dose-Response Confirmation: For any confirmed off-target hits, perform a full dose-response curve (IC50 determination) to understand the potency of your compound against these kinases. A potent off-target (e.g., IC50 < 100 nM) is a major red flag.
-
On-Target Toxicity Deconvolution: If the broad kinase panel is relatively clean, the toxicity is likely "on-target" and related to the PI3K/mTOR inhibition profile.
-
Correlate with Isoform-Specific Inhibitors: Treat your cells with highly selective inhibitors for each PI3K isoform (e.g., Alpelisib for PI3Kα, Idelalisib for PI3Kδ) and an mTOR-selective inhibitor.[6] Compare the resulting toxicity phenotype (e.g., morphology, apoptosis markers) to that induced by your compound. A similar phenotype suggests which isoform's inhibition is driving the toxicity.
-
Genetic Knockdown/Out: Use siRNA, shRNA, or CRISPR to silence individual PI3K isoforms in your cell line. If silencing a specific isoform (e.g., PI3Kβ) recapitulates the toxicity observed with your compound, it strongly implicates that isoform as the driver of the adverse effect.
-
Question 2: I want to engineer PI3Kα selectivity into the Omipalisib scaffold. What are the key structural regions I should focus my medicinal chemistry efforts on?
Answer: Achieving isoform selectivity among the highly homologous Class I PI3Ks is challenging but feasible.[9][10] Success relies on exploiting the few non-conserved amino acid residues within the ATP-binding pocket.[11][12] For the furo[3,2-b]pyridine core, modifications should be guided by structure-activity relationship (SAR) principles.[13][14]
Key SAR Hotspots for Driving Isoform Selectivity:
| Structural Region | Modification Strategy | Rationale & Mechanistic Insight |
| Pivalamide Group | Vary sterics and electronics (e.g., replace with smaller amides, sulfonamides, or groups capable of H-bonding). | The pivalamide occupies the "selectivity pocket." Modifications here can exploit differences between isoforms. For example, PI3Kα has a glutamine (Q859) at a key position where other isoforms have different residues. Designing groups that can form specific hydrogen bonds with Q859 can confer α-selectivity.[15][16] |
| Hydroxymethyl Group (Position 2) | Replace with small alkyl groups, fluoroalkyl groups, or constrained cyclic ethers. | This group points towards the solvent-exposed region. While less critical for core binding, modifying it can alter solubility, permeability, and subtly influence the compound's orientation in the binding pocket, which can be leveraged for selectivity. |
| Furo[3,2-b]pyridine Core | Introduce substituents on the pyridine or furan rings. | This is a high-risk, high-reward strategy. Modifications to the core scaffold can disrupt the primary hinge-binding interactions, leading to a loss of potency. However, subtle changes can alter the core's vector projections into selectivity pockets.[14] This should be pursued with careful structural guidance (e.g., co-crystal structures or robust homology models). |
Workflow for Analog Design and Screening:
Caption: Iterative workflow for developing isoform-selective inhibitors.
Question 3: What is the most efficient experimental setup for profiling the selectivity of my new analogs?
Answer: A tiered screening approach is the most resource-efficient method. It allows you to quickly eliminate non-promising compounds with broad-spectrum biochemical assays before committing more time and resources to complex cellular experiments.
Experimental Protocol: Tiered Selectivity Profiling
Tier 1: Biochemical Isoform & mTOR Panel
-
Objective: To determine the in vitro potency (IC50) of each analog against the purified enzymes of interest.
-
Methodology: Utilize a robust, HTS-compatible assay format. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen™ or Adapta™ are industry standards for PI3K and mTOR.[17] They measure either substrate phosphorylation or ADP formation, respectively.
-
Enzymes: Procure high-quality, purified recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR enzymes.
-
Compound Plating: Prepare 10-point, 3-fold serial dilutions of your compounds in DMSO, starting from a top concentration of 10 µM.
-
Assay Reaction: Perform the kinase reaction according to the assay kit manufacturer's protocol, typically involving incubation of the enzyme, lipid substrate (e.g., PIP2), ATP, and your compound.[17]
-
Detection: After quenching the reaction, add the detection reagents (e.g., europium-labeled antibody and Alexa Fluor-labeled tracer) and read the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Convert the signal to percent inhibition, and fit the dose-response data using a four-parameter logistic model to calculate the IC50 value for each enzyme.
-
Tier 2: Cellular Target Engagement & Antiproliferative Assays
-
Objective: To confirm that improved biochemical selectivity translates to selective pathway inhibition in a cellular context.
-
Methodology: Use a relevant cancer cell line with a well-characterized PI3K pathway status (e.g., MCF-7 or T47D, which often have PIK3CA mutations).[3]
-
p-AKT (S473) Inhibition:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response of your lead compounds for 1-2 hours.
-
Lyse the cells and perform a Western blot or an ELISA to quantify the levels of phosphorylated AKT at serine 473 (a key downstream node of PI3K/mTOR signaling).[4]
-
Calculate the IC50 for p-AKT inhibition. A compound selective for PI3Kα should be significantly more potent in a PI3Kα-driven cell line than a PI3Kβ-driven one.
-
-
Antiproliferative Assay:
-
Treat cells with a dose-response of your compounds for 72 hours.
-
Measure cell viability using a standard method like CellTiter-Glo®.
-
Calculate the GI50 (concentration for 50% growth inhibition). This provides a functional readout of the compound's overall cellular impact.
-
-
Interpreting the Data:
The goal is to identify compounds that exhibit a significant window between their IC50 on the desired isoform (e.g., PI3Kα) and other isoforms/mTOR.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | mTOR IC50 (nM) | Selectivity (β/α) | Cellular p-AKT IC50 (nM) |
| Omipalisib | 0.019 | 0.130 | 0.180 | ~7x | 0.41 |
| Analog A | 150 | 180 | 250 | ~1x | 175 |
| Analog B | 1.2 | 255 | 890 | ~212x | 5.5 |
Data is hypothetical for illustrative purposes. Real Omipalisib data from[3][4].
In this example, Analog B represents a successful outcome. It retains potent activity against PI3Kα while demonstrating a >200-fold selectivity over PI3Kβ and even greater selectivity over mTOR. This biochemical profile is confirmed by its potent inhibition of the cellular pathway.
Visualization of Key Concepts
Caption: The PI3K/AKT/mTOR pathway and points of inhibition.
References
-
Omipalisib | C25H17F2N5O3S | CID 25167777 - PubChem - NIH. Available at: [Link]
-
The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis | Cancer Genomics & Proteomics. Available at: [Link]
-
Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Discovery of Potent and Selective PI3Kγ Inhibitors | Journal of Medicinal Chemistry. Available at: [Link]
-
Dissecting isoform selectivity of PI3K inhibitors: the role of non-conserved residues in the catalytic pocket | Biochemical Journal | Portland Press. Available at: [Link]
-
The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis - PMC - NIH. Available at: [Link]
-
Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC - PubMed Central. Available at: [Link]
-
Structural determinants of isoform selectivity in pi3k inhibitors - Johns Hopkins University. Available at: [Link]
-
First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies - PubMed. Available at: [Link]
-
Exploring the specificity of the PI3K family inhibitor LY294002 - PMC - NIH. Available at: [Link]
-
High throughput application of the NanoBiT Biochemical Assay for the discovery of selective inhibitors of the interaction of PI3K-p110α with KRAS - The Francis Crick Institute. Available at: [Link]
-
Binding and selectivity studies of phosphatidylinositol 3-kinase (PI3K) inhibitors - PubMed. Available at: [Link]
-
Management of toxicity to isoform α-specific PI3K inhibitors - PMC - PubMed Central. Available at: [Link]
-
Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC). Available at: [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC - PubMed Central. Available at: [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI. Available at: [Link]
-
Abstract A44: The Pi3K inhibitor GSK2126458 is highly toxic in ovarian dysgerminoma. Available at: [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - MDPI. Available at: [Link]
-
Structure-activity relationships in human Toll-like receptor 8-active 2,3-diamino-furo[2,3-c]pyridines - PubMed. Available at: [Link]
-
Chemical structures of PI3K inhibitors highlighted in this article. - ResearchGate. Available at: [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed. Available at: [Link]
-
Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed. Available at: [Link]
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- 1. Omipalisib | C25H17F2N5O3S | CID 25167777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. portlandpress.com [portlandpress.com]
- 12. Binding and selectivity studies of phosphatidylinositol 3-kinase (PI3K) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Challenges in the Dieckmann Condensation for Furo[3,2-b]pyridine Synthesis
Welcome to the Technical Support Center for the synthesis of furo[3,2-b]pyridines. This privileged scaffold is of significant interest in medicinal chemistry, notably for its application as highly selective kinase inhibitors and modulators of the Hedgehog signaling pathway. One of the key steps in constructing this heterocyclic system is the intramolecular Dieckmann condensation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this critical reaction step.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the Dieckmann condensation for furo[3,2-b]pyridine synthesis.
Issue 1: Low or No Yield of the Cyclized β-Keto Ester
This is one of the most common challenges. Several factors can contribute to a poor yield.
Question: My Dieckmann condensation is failing to produce the desired ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate, or the yield is consistently low. What are the potential causes and how can I resolve this?
Answer:
A low or non-existent yield in a Dieckmann condensation typically points to issues with the base, the reaction conditions, or the stability of the starting material. Let's break down the likely culprits and their solutions.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inactive or Insufficient Base | The Dieckmann condensation is an equilibrium reaction that requires a full equivalent of a strong base to drive it to completion by deprotonating the resulting β-keto ester. Bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are highly sensitive to moisture and can degrade if not stored and handled properly. | - Use a fresh bottle of base or wash NaH with dry hexanes before use. - Ensure |
Section 1: Understanding the Stability Profile of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
An N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide Degradation Prevention and Stability Technical Support Center
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound during storage and handling. Here, we provide in-depth answers to frequently asked questions, troubleshooting advice, and validated protocols to help you mitigate degradation risks in your critical experiments.
This section addresses the fundamental chemical characteristics of the molecule and its inherent vulnerabilities to degradation.
Q1: What are the key structural features of this compound that influence its stability?
This compound is a complex heterocyclic molecule with three key structural components that dictate its stability profile:
-
The Furo[3,2-b]pyridine Core: This fused aromatic ring system, consisting of a furan ring and a pyridine ring, is the molecule's backbone.[1] Aromatic heterocycles, particularly those containing nitrogen like pyridine, can be susceptible to photolytic degradation upon exposure to UV or visible light.[2][3]
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol functional group is attached to the electron-rich furan ring. Primary alcohols are susceptible to oxidation, which can convert the hydroxymethyl group first into an aldehyde and subsequently into a carboxylic acid.[4] This is a primary pathway for degradation.
-
The Pivalamide Group (-NHCOC(CH₃)₃): This is an amide linkage. While amides are generally susceptible to hydrolysis under acidic or basic conditions, the pivalamide group is unique.[5] It features a bulky tert-butyl group that provides significant steric hindrance, making this amide bond remarkably stable and resistant to cleavage under all but harsh conditions.[6][7]
Q2: What are the most probable degradation pathways for this compound?
Based on its structure, the compound is most vulnerable to three primary degradation pathways: oxidation , photolysis , and, to a lesser extent, hydrolysis . Understanding these pathways is the first step in preventing them.
-
Oxidative Degradation: This is the most likely degradation route. The primary target is the hydroxymethyl group, which can be oxidized to form the corresponding aldehyde or carboxylic acid. Atmospheric oxygen, or the presence of oxidizing agents (even trace peroxides in solvents), can initiate this process.[8]
-
Photolytic Degradation: The furo[3,2-b]pyridine core contains a chromophore that absorbs UV light, which can lead to the formation of reactive excited states. This can result in complex degradation cascades, including ring cleavage or polymerization.[9][10]
-
Hydrolytic Degradation: While the pivalamide group is sterically protected, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could eventually lead to its hydrolysis, cleaving the molecule into pivalic acid and the corresponding amine derivative.[11]
Caption: Potential degradation pathways for the parent compound.
Section 2: Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is the most effective strategy to prevent degradation.
Q3: What are the ideal long-term storage conditions for this compound?
To maximize shelf-life and maintain purity, the following conditions are recommended based on the compound's chemical nature:
| Parameter | Recommendation | Rationale |
| Temperature | ≤ 4°C (Refrigerated) | Low temperatures significantly reduce the rate of all potential chemical degradation reactions, including oxidation and hydrolysis.[12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Replacing air with an inert gas minimizes the risk of oxidation of the sensitive hydroxymethyl group. |
| Light | Amber Vial or Light-Proof Container | Protects the photolabile furo[3,2-b]pyridine core from degradation caused by exposure to UV and visible light.[13] |
| Humidity | Tightly Sealed Container with Desiccant | Prevents the adsorption of atmospheric moisture, which could facilitate hydrolytic degradation over long periods.[12] |
Q4: How should the compound be handled during routine lab use to minimize degradation?
Short-term exposure during experimentation can also introduce degradants. Follow these best practices:
-
Work Swiftly: Weigh and prepare solutions promptly. Avoid leaving the solid material or solutions exposed on the benchtop for extended periods.
-
Use Inert Solvents: If preparing stock solutions for storage, use high-purity, peroxide-free solvents that have been sparged with an inert gas.
-
Protect from Light: Work in a fume hood with the sash lowered to reduce light exposure, or use amber-colored glassware for solution preparation and storage.
-
Control Headspace: When storing solutions, use vials that are appropriately sized to minimize the volume of the headspace, which reduces the amount of available oxygen.
Section 3: Troubleshooting and Stability Assessment
When degradation is suspected, a systematic approach is needed to identify the cause and prevent recurrence.
Q5: My analytical results (e.g., HPLC) show a new impurity peak that was not present previously. How can I determine the cause?
The appearance of a new impurity is a classic sign of degradation. To diagnose the root cause, a forced degradation study is the most definitive tool.[14][15] This involves intentionally exposing the compound to harsh conditions to accelerate the formation of potential degradants. By comparing the impurity profile of your stored sample to those generated under specific stress conditions, you can identify the degradation pathway. For example, if your impurity matches the one formed under oxidative stress (e.g., exposure to H₂O₂), you can conclude that your compound is oxidizing during storage or handling.[16]
Q6: How do I perform a forced degradation study?
A forced degradation study systematically evaluates the compound's stability under various stress conditions.[17] This not only helps identify degradants but is also crucial for developing a stability-indicating analytical method.[11]
Caption: Workflow for a forced degradation study.
Section 4: Detailed Experimental Protocol
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV/PDA and Mass Spectrometry (MS) detectors
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture. This will serve as the control and the starting material for stress studies.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at intermediate time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate at 60°C for 24 hours, sampling at intervals.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.
-
Store the solution in the dark at room temperature for 24 hours.
-
Analyze samples directly after dilution with the mobile phase.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.
-
At desired time points, dissolve a portion of the solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose both the solid compound and the stock solution to a photostability chamber with a combined UV/Visible light source (ICH Q1B conditions).
-
Analyze samples after a defined exposure period.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method. An RP-HPLC method with a C18 column and a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a suitable starting point.[18][19]
-
Use a PDA detector to check for peak purity and a mass spectrometer to identify the molecular weights of the parent compound and any new peaks, which helps in structure elucidation.[20]
-
References
-
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Rivas, D. A., et al. (2018). UV photolysis for accelerating pyridine biodegradation. PubMed. Retrieved from [Link]
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Phale, M., et al. (2017). A NOVEL STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF FUROSEMIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM. World Journal of Pharmaceutical Research, 6(5), 906-920. Retrieved from [Link]
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Alkaitis, A., & Calvin, M. (1967). THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE. OSTI.GOV. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Kinase Inhibitors: Evaluating N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide in the Context of Established Akt Inhibitors
Introduction: The Central Role of Kinases in Cellular Signaling and Disease
Protein kinases are fundamental regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The PI3K/Akt/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, playing a critical role in promoting cell survival and proliferation.[1][2] Consequently, the development of inhibitors targeting key nodes in this pathway, such as the serine/threonine kinase Akt, is a major focus of oncological research.
This guide provides a comparative overview of kinase inhibitors, with a focus on the PI3K/Akt pathway. We will examine two well-characterized Akt inhibitors, GSK690693 and MK-2206 , and discuss how a novel compound, N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide , could be evaluated and positioned within this therapeutic landscape. While public data on the specific biological activity of this compound is limited, its furo[3,2-b]pyridine core is a recognized scaffold for kinase inhibitors.[3][4] This guide will, therefore, use this compound as a representative of a novel chemical entity to illustrate the rigorous comparative studies required in drug development.
The PI3K/Akt Signaling Pathway: A Key Therapeutic Target
The PI3K/Akt pathway is a critical intracellular signaling cascade that responds to extracellular signals from growth factors and cytokines. Its activation leads to the phosphorylation of a multitude of downstream substrates, ultimately promoting cell growth, proliferation, and survival while inhibiting apoptosis.[5][6] The three isoforms of Akt (Akt1, Akt2, and Akt3) are central to this pathway, and their hyperactivation is a common feature in many cancers.[7][8] This makes Akt an attractive target for therapeutic intervention.
Figure 1: Simplified PI3K/Akt Signaling Pathway. This diagram illustrates the activation cascade of the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.
Comparative Analysis of Akt Inhibitors
A thorough evaluation of a novel kinase inhibitor requires a multi-faceted comparison with existing compounds. This includes assessing its potency, selectivity, mechanism of action, and cellular effects.
Mechanism of Action: Allosteric vs. ATP-Competitive Inhibition
Kinase inhibitors can be broadly classified based on their mechanism of action. ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates. Allosteric inhibitors , on the other hand, bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inhibits kinase activity.
-
GSK690693 is an ATP-competitive pan-Akt inhibitor, meaning it targets the ATP-binding site of all three Akt isoforms.[7][9]
-
MK-2206 is an allosteric inhibitor of Akt, which gives it a different pharmacological profile.[10][11][12]
The mechanism of action of a novel inhibitor like this compound would need to be determined through detailed biochemical and structural studies.
Potency and Selectivity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. A lower IC50 value indicates a more potent inhibitor. Selectivity, the ability of an inhibitor to target a specific kinase over others, is crucial for minimizing off-target effects and toxicity.
| Inhibitor | Target(s) | IC50 (nM) - Akt1 | IC50 (nM) - Akt2 | IC50 (nM) - Akt3 | Mechanism |
| GSK690693 | pan-Akt | 2[13][14] | 13[13][14] | 9[13][14] | ATP-Competitive |
| MK-2206 | pan-Akt | 8[10] | 12[10] | 65[10] | Allosteric |
| This compound | Hypothetical | To be determined | To be determined | To be determined | To be determined |
Table 1: In Vitro Potency and Mechanism of Action of Selected Akt Inhibitors. This table summarizes the biochemical potency of GSK690693 and MK-2206 against the three Akt isoforms.
It is important to note that while GSK690693 is a potent pan-Akt inhibitor, it also shows activity against other kinases in the AGC kinase family, such as PKA and PKC.[9][13] MK-2206, being an allosteric inhibitor, generally exhibits higher selectivity for Akt isoforms.[1]
Cellular Activity: Impact on Downstream Signaling and Proliferation
The ultimate test of a kinase inhibitor is its ability to modulate cellular pathways and exert a biological effect, such as inhibiting cancer cell proliferation.
| Inhibitor | Effect on p-GSK3β (Ser9) | Effect on Cell Proliferation |
| GSK690693 | Inhibition (IC50: 43-150 nM in tumor cells)[9] | Potent inhibition in various cancer cell lines[13] |
| MK-2206 | Inhibition of Akt-mediated phosphorylation[1] | Potent anti-proliferative activity[1] |
| This compound | To be determined | To be determined |
Table 2: Cellular Activity of Selected Akt Inhibitors. This table highlights the downstream effects of GSK690693 and MK-2206 on a key Akt substrate and overall cell proliferation.
Experimental Protocols for Comparative Evaluation
To rigorously compare a novel inhibitor like this compound with established compounds, a series of standardized in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Figure 2: Workflow for an In Vitro Kinase Inhibition Assay. This diagram outlines the key steps in determining the biochemical potency of a kinase inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the test compound in assay buffer to create a concentration gradient.
-
Prepare solutions of purified recombinant Akt kinase, a biotinylated peptide substrate, and ATP in assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the purified Akt kinase and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add detection reagents, such as a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC), for a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Incubate in the dark to allow for binding of the detection reagents.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the ratio of the fluorescence signals at the two emission wavelengths.
-
Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., BT474 breast cancer cells, which have high Akt activity) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound, GSK690693, MK-2206) in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion and Future Directions
The development of novel kinase inhibitors is a dynamic and highly competitive field. While established Akt inhibitors like the ATP-competitive GSK690693 and the allosteric MK-2206 have demonstrated significant anti-tumor activity, the search for compounds with improved potency, selectivity, and pharmacokinetic properties is ongoing.
A compound like this compound, based on the promising furo[3,2-b]pyridine scaffold, warrants a thorough investigation. The comparative framework and experimental protocols outlined in this guide provide a roadmap for such an evaluation. By systematically assessing its mechanism of action, potency, selectivity, and cellular effects in comparison to well-characterized inhibitors, researchers can determine its potential as a next-generation therapeutic agent for the treatment of cancers and other diseases driven by aberrant kinase signaling. Further studies, including in vivo efficacy in animal models and detailed pharmacokinetic and pharmacodynamic analyses, would be the subsequent critical steps in its development pipeline.
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National Cancer Institute. Definition of pan-AKT kinase inhibitor GSK690693 - NCI Drug Dictionary. [Link]
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Cancer Research. GSK690693, a pan-AKT kinase inhibitor has potent anti-tumor activity and shows additive effect with lapatinib. | Cancer Research - AACR Journals. [Link]
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National Cancer Institute. Definition of Akt inhibitor MK2206 - NCI Drug Dictionary. [Link]
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AACR Journals. Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. [Link]
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National Institutes of Health. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC. [Link]
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AACR Journals. Abstract #DDT01-1: MK-2206: A potent oral allosteric AKT inhibitor. [Link]
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AACR Journals. Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. [Link]
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Wikipedia. MK-2206. [Link]
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Frontiers. The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells. [Link]
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PubMed Central. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab. [Link]
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AdooQ BioScience. N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)pivalamide. [Link]
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PubMed. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. [Link]
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PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]
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PubMed Central. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link]
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PubMed. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. [Link]
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PubMed. 8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. [Link]
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A Comparative Guide to Furo[3,2-b]pyridine and Thieno[3,2-b]pyridine Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the vast array of heterocyclic systems, furo[3,2-b]pyridine and thieno[3,2-b]pyridine have emerged as "privileged scaffolds."[1] This designation stems from their recurring presence in a multitude of biologically active compounds, suggesting an inherent structural and electronic framework conducive to potent and selective interactions with diverse biological targets.[1][2] These two scaffolds are classic examples of bioisosteres, where the oxygen atom of the furan ring in furo[3,2-b]pyridine is replaced by a sulfur atom to form the thieno[3,2-b]pyridine core.[3] This seemingly subtle atomic substitution can induce significant alterations in the molecule's physicochemical properties, metabolic stability, and, consequently, its biological activity.[3][4]
This guide provides a comparative analysis of these two pivotal scaffolds, offering experimental data and procedural insights to assist researchers and drug development professionals in making informed decisions for scaffold selection and optimization.
Physicochemical Properties: A Comparative Analysis
The substitution of oxygen with sulfur, a larger and less electronegative atom, directly impacts the electronic distribution, size, and lipophilicity of the heterocyclic core. These fundamental changes have cascading effects on properties crucial for drug development, such as solubility, membrane permeability, and metabolic stability.[3]
| Property | Furo[3,2-b]pyridine | Thieno[3,2-b]pyridine | Reference(s) |
| Molecular Formula | C₇H₅NO | C₇H₅NS | [3][5] |
| Molecular Weight | 119.12 g/mol | 135.19 g/mol | [3][6] |
| Predicted pKa (Strongest Basic) | 3.33 - 4.22 | 3.4 - 4.74 | [3][6][7][8] |
| Predicted logP | 1.3 | 2.1 | [3] |
| Boiling Point | 79-80 °C at 12 Torr | 129-131 °C at 16 Torr | [6][8] |
The most notable difference lies in the predicted logP values, with thieno[3,2-b]pyridine exhibiting significantly higher lipophilicity. This increased lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility and increased plasma protein binding. The similarity in their predicted pKa values suggests that both scaffolds will have a comparable degree of ionization at physiological pH, which is a critical factor for receptor interaction and solubility.
Synthetic Strategies: A Comparative Overview
The accessibility of a scaffold through efficient and scalable synthetic routes is a paramount consideration in drug development. Both furo[3,2-b]pyridine and thieno[3,2-b]pyridine can be constructed through various methodologies, primarily involving the annulation of the furan or thiophene ring onto a pre-existing pyridine core.
Furo[3,2-b]pyridine Synthesis: A prevalent strategy for the synthesis of 2-substituted furo[3,2-b]pyridines is the Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation.[1][9] This one-pot procedure is highly efficient and benefits from the use of readily available starting materials.[9]
Experimental Protocol: Synthesis of 2-Substituted Furo[3,2-b]pyridines via Ultrasound-Assisted Sonogashira Coupling[9]
Causality: This protocol leverages a palladium/copper co-catalytic system to couple a terminal alkyne with a 3-chloro-2-hydroxypyridine. The ultrasound irradiation provides the energy to accelerate the reaction, often leading to shorter reaction times and higher yields compared to conventional heating. The subsequent intramolecular C-O bond formation is facilitated by the base and results in the fused furan ring.
-
Step 1: Reagent Preparation: In a suitable reaction vessel, dissolve 3-chloro-2-hydroxypyridine (1 mmol) and the desired terminal alkyne (1.1 mmol) in ethanol.
-
Step 2: Catalyst Addition: To the solution, add 10% Pd/C, CuI, PPh₃, and Et₃N.
-
Step 3: Reaction: Subject the reaction mixture to ultrasound irradiation. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel to obtain the desired 2-substituted furo[3,2-b]pyridine.
Thieno[3,2-b]pyridine Synthesis: The synthesis of the thieno[3,2-b]pyridine scaffold often involves the construction of the thiophene ring onto a pyridine precursor. One common approach is the reaction of a substituted pyridine with a sulfur-containing reagent.
Experimental Protocol: General Synthesis of Thieno[3,2-b]pyridine from 7-Bromothieno[3,2-b]pyridine[6]
Causality: This protocol involves a lithium-halogen exchange on the 7-bromothieno[3,2-b]pyridine precursor using n-butyllithium at low temperature to form a highly reactive organolithium intermediate. This intermediate is then quenched with a proton source (methanol/water) to yield the parent thieno[3,2-b]pyridine.
-
Step 1: Reaction Setup: Dissolve 7-bromothieno[3,2-b]pyridine (17 mmol) in anhydrous THF (20 mL) and cool the solution to -78 °C under an inert atmosphere.
-
Step 2: Lithiation: Slowly add n-BuLi (1.6 M in hexane, 34 mmol) to the cooled solution and stir the reaction mixture at -78 °C for 20 minutes.
-
Step 3: Quenching: Add a mixed solution of MeOH/H₂O (1:1, 20 mL) and allow the reaction mixture to warm to room temperature, continuing to stir for 1 hour.
-
Step 4: Extraction and Purification: Extract the reaction mixture with CH₂Cl₂. Wash the combined organic phases with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (eluent: 100% hexane to hexane:ethyl acetate 10:1) to afford thieno[3,2-b]pyridine.
Caption: FAK signaling pathway targeted by thieno/furo-pyridine inhibitors. [10]
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (Generic)
Causality: This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase. The principle often involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The amount of phosphorylation is typically detected using methods like fluorescence, luminescence, or radioactivity.
-
Step 1: Reagent Preparation: Prepare a reaction buffer containing the kinase, its specific substrate (e.g., a peptide), and ATP.
-
Step 2: Compound Preparation: Prepare serial dilutions of the test compounds (e.g., furo[3,2-b]pyridine or thieno[3,2-b]pyridine derivatives) in a suitable solvent like DMSO.
-
Step 3: Reaction Initiation: In a microplate, add the kinase and substrate to each well. Then, add the test compounds at various concentrations. Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Step 4: Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Step 5: Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or the amount of remaining ATP.
-
Step 6: Data Analysis: Measure the signal (e.g., fluorescence intensity) and calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The furo[3,2-b]pyridine and thieno[3,2-b]pyridine scaffolds, while structurally similar, present distinct profiles in terms of their physicochemical properties, synthetic accessibility, and biological activities. The choice between a furan- or thiophene-based core is a strategic decision in drug design. The furo[3,2-b]pyridine core, with its lower lipophilicity, may be advantageous in situations where high aqueous solubility is desired. In contrast, the thieno[3,2-b]pyridine scaffold's increased lipophilicity and the potential for the sulfur atom to engage in unique interactions might be leveraged to enhance membrane permeability or target binding affinity. Ultimately, a thorough understanding of the subtle yet significant differences between these isosteric pairs empowers medicinal chemists to rationally design and synthesize novel therapeutics with improved efficacy and safety profiles.
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A Comparative Analysis for Cancer Research: The Veteran Doxorubicin versus the Prospect N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
A Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective cancer therapeutics, the landscape is dominated by both well-established chemotherapeutic agents and a continuous influx of new chemical entities. This guide provides a detailed comparison between Doxorubicin, a cornerstone of cancer treatment for decades, and N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide, a novel compound belonging to the promising furo[3,2-b]pyridine class.
While Doxorubicin's mechanisms and clinical profile are extensively documented, this compound represents a frontier of investigation. This comparison is structured to provide a comprehensive overview of Doxorubicin's established properties and to frame a research-oriented perspective on the potential of this compound, based on the burgeoning evidence for the anticancer activities of its parent scaffold.
The Incumbent: Doxorubicin - A Potent but Blunt Instrument
Doxorubicin is an anthracycline antibiotic that has been a mainstay in the treatment of a wide array of cancers, including breast, lung, ovarian, and various sarcomas.[1] Its potent cytotoxic effects are a double-edged sword, offering significant therapeutic benefit at the cost of considerable toxicity.
Mechanism of Action
Doxorubicin's anticancer activity is multifaceted, primarily involving:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription.[2] It also stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This leads to the accumulation of double-strand breaks, a level of DNA damage that is often irreparable for the cancer cell, triggering programmed cell death.[2][3]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the Doxorubicin molecule can undergo redox cycling, leading to the production of superoxide anions and other reactive oxygen species.[2] This oxidative stress damages cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxic effects.[3][4]
Cellular Effects in Cancer
The molecular onslaught of Doxorubicin translates into distinct and measurable effects on cancer cells:
-
Induction of Apoptosis: The extensive DNA damage and oxidative stress induced by Doxorubicin are potent triggers of apoptosis, or programmed cell death. This occurs through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases, a family of proteases that execute the apoptotic program.[3][5] Studies have shown that Doxorubicin treatment leads to a significant increase in the apoptotic cell population in various cancer cell lines.[6]
-
Cell Cycle Arrest: Doxorubicin can halt the progression of the cell cycle, primarily at the G2/M phase, preventing cancer cells from dividing.[3][7][8] This cell cycle arrest is a direct consequence of the DNA damage response pathways that are activated by the drug.[2]
Clinical Profile and Limitations
Despite its efficacy, the clinical utility of Doxorubicin is significantly hampered by its side effect profile, most notably its dose-dependent cardiotoxicity. The same mechanisms that make it effective against cancer cells, particularly the generation of ROS, can also damage healthy tissues, with the heart being particularly vulnerable.[2]
The Challenger: this compound - A Compound of Interest
This compound is a small molecule with the chemical formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28.[9] As of the writing of this guide, there is a lack of publicly available biological data specifically for this compound. However, its core structure, the furo[3,2-b]pyridine scaffold, is a subject of growing interest in medicinal chemistry due to the demonstrated anticancer activities of its derivatives.[10][11]
The Promise of the Furo[3,2-b]pyridine Scaffold
Research into various substituted furo[3,2-b]pyridine derivatives has revealed promising anticancer properties, suggesting a potential avenue of investigation for this compound.
-
Cytotoxic Activity: Studies have shown that certain 2-substituted furo[3,2-b]pyridine derivatives exhibit significant growth inhibition of breast cancer cell lines, such as MDA-MB-231 and MCF-7.[10][12] Other related structures, like furo[3,2-b]indole derivatives, have also demonstrated potent and selective anticancer activity against renal cancer cells.[13]
-
Induction of Apoptosis: Some furo[3,2-b]pyridine derivatives have been shown to induce apoptosis in cancer cells, a hallmark of effective anticancer agents.[12] The precise molecular targets and pathways are still under investigation but may involve the modulation of key signaling pathways implicated in cancer cell survival.
-
Kinase Inhibition: The broader family of furopyridines has been found to inhibit various kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in cancer.[6] This suggests that this compound could potentially exert its effects through the inhibition of specific oncogenic kinases.
Head-to-Head: A Comparative Overview
The following table provides a comparative summary of Doxorubicin and the potential profile of this compound, based on the activities of related furo[3,2-b]pyridine derivatives.
| Feature | Doxorubicin | This compound (Inferred Potential) |
| Chemical Class | Anthracycline antibiotic | Furo[3,2-b]pyridine derivative |
| Primary Mechanism of Action | DNA intercalation, Topoisomerase II inhibition, ROS generation[2][3] | Potential for kinase inhibition, modulation of cancer-relevant signaling pathways[6][11] |
| Cellular Effects | Apoptosis induction, G2/M cell cycle arrest[3][7][8] | Cytotoxicity against cancer cells, potential for apoptosis induction[10][12] |
| Known Cancer Cell Line Activity | Broad spectrum, including breast, lung, ovarian, sarcomas[1] | Derivatives show activity against breast and renal cancer cell lines[10][13] |
| Major Limitations | Cardiotoxicity, myelosuppression, broad cellular toxicity | Unknown, requires experimental investigation |
Visualizing the Mechanisms
Doxorubicin's Multifaceted Attack
Caption: Doxorubicin's mechanism of action, involving DNA damage and ROS production, leading to apoptosis and cell cycle arrest.
A Proposed Workflow for Evaluating Novel Anticancer Compounds
Caption: A generalized workflow for the preclinical evaluation of a novel anticancer compound.
Experimental Protocols for Comparative Analysis
To facilitate further research, this section provides detailed protocols for key in vitro assays to compare the cytotoxic effects of a novel compound like this compound against a standard drug such as Doxorubicin.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Doxorubicin and the test compound in complete culture medium. Remove the existing medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compounds. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Doxorubicin and the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, detecting FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis).
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Doxorubicin and the test compound
-
Propidium Iodide staining solution (containing RNase A)
-
70% ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any drug-induced cell cycle arrest.
Conclusion and Future Directions
Doxorubicin remains a potent and widely used chemotherapeutic agent, but its significant toxicity underscores the need for novel, more targeted therapies. While this compound is currently an uncharacterized compound, the promising anticancer activities of the furo[3,2-b]pyridine scaffold provide a strong rationale for its investigation.
The experimental protocols detailed in this guide offer a framework for the systematic evaluation of this and other novel compounds, enabling a direct comparison with established drugs like Doxorubicin. Such studies are crucial for identifying new lead compounds that may offer improved efficacy and a more favorable safety profile, ultimately contributing to the advancement of cancer therapy. The exploration of the furo[3,2-b]pyridine chemical space represents a valuable endeavor in the ongoing search for the next generation of anticancer drugs.
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Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents | Bentham Science Publishers. (2020, May 1). Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the In Vivo Efficacy of Furo[3,2-b]pyridine Derivatives and Related Scaffolds
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological properties.[1][2][3] Its rigid, planar structure and unique electronic characteristics make it an ideal framework for developing potent and selective inhibitors of various biological targets, particularly protein kinases.[4][5][6] This guide provides a comprehensive comparison of the in vivo efficacy of furo[3,2-b]pyridine derivatives and structurally related compounds, offering researchers, scientists, and drug development professionals a critical overview of the current state of research, supported by experimental data.
The Therapeutic Promise of Furo[3,2-b]pyridines: Targeting Key Signaling Pathways
Furo[3,2-b]pyridine derivatives have primarily demonstrated therapeutic potential in oncology by targeting key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[1] Two of the most significant pathways modulated by this class of compounds are the Cdc2-like kinase (CLK) pathway and the Hedgehog signaling pathway.[4][5]
Cdc2-like Kinase (CLK) Inhibition: CLKs are a family of serine/threonine kinases that play a pivotal role in the regulation of pre-mRNA splicing.[3] Dysregulation of alternative splicing is a hallmark of many cancers. By inhibiting CLKs, furo[3,2-b]pyridine derivatives can modulate splicing events, leading to the suppression of cancer cell growth and the induction of apoptosis.[1]
Hedgehog Signaling Pathway Modulation: The Hedgehog pathway is crucial for embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers.[4] Certain furo[3,2-b]pyridine derivatives have been identified as potent modulators of this pathway, offering a distinct mechanism for anticancer activity.[4]
The following diagram illustrates the general mechanism of action of furo[3,2-b]pyridine derivatives as kinase inhibitors.
Caption: ATP-competitive inhibition of a protein kinase by a Furo[3,2-b]pyridine analog.
Comparative In Vivo Efficacy
While extensive in vitro data highlights the promise of furo[3,2-b]pyridines, in vivo studies are crucial for validating their therapeutic potential. The following sections summarize the available in vivo data for furo[3,2-b]pyridine derivatives and closely related scaffolds.
Furo[3,2-e]pyrido[4,3-b]indole Derivative 12b
A study on a series of furo[3,2-e]pyrido[4,3-b]indole derivatives identified compound 12b as a potent cytotoxic agent that inhibits both DNA topoisomerases I and II.[7] While highly active in vitro, its in vivo efficacy was found to be less potent than the standard-of-care chemotherapeutic agent, Adriamycin.[7]
| Derivative | Target/Mechanism | Cancer Type | Animal Model | Key Outcomes | Reference |
| 12b | DNA Topoisomerase I/II Inhibitor | P388 Leukemia, B16 Melanoma | Not Specified | Less active than Adriamycin in both tumor models. | [7] |
Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivative 10e
In a study focused on developing inhibitors of phosphoinositide 3-kinase (PI3K), the 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative 10e emerged as a potent inhibitor of p110α and p110β.[8] This compound demonstrated significant anti-proliferative activity in various cell lines and, importantly, showed efficacy in a human tumor xenograft model.[8]
| Derivative | Target/Mechanism | Cancer Type | Animal Model | Cell Line | Dosing Regimen | Key Outcomes | Reference |
| 10e | PI3K p110α/β Inhibitor | Cervical Cancer | Nude Mice | HeLa | Not Specified | Effective against HeLa human cervical tumor xenografts. | [8] |
Furo[2,3-d]pyrimidine-based Chalcone 5e
A series of novel furo[2,3-d]pyrimidine-based chalcones were synthesized and evaluated for their anticancer potential.[9] Compound 5e demonstrated potent anti-proliferative activity, particularly against a doxorubicin-resistant breast cancer cell line.[9] Subsequent in vivo assessment revealed its efficacy to be comparable to doxorubicin.[9]
| Derivative | Target/Mechanism | Cancer Type | Animal Model | Key Outcomes | Reference |
| 5e | Not Specified | Not Specified | Not Specified | Showed comparable results to doxorubicin in an in vivo anticancer assessment. | [9] |
Experimental Protocols: A Guide to In Vivo Efficacy Testing
The following is a generalized protocol for evaluating the anti-tumor efficacy of furo[3,2-b]pyridine derivatives in a subcutaneous xenograft mouse model, a common approach in preclinical oncology research.[10]
Subcutaneous Xenograft Mouse Model Protocol
1. Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) under standard conditions.[11]
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).[10]
2. Tumor Growth and Animal Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
3. Drug Administration:
-
Prepare the furo[3,2-b]pyridine derivative in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound to the treatment group according to the predetermined dosing regimen (e.g., daily, twice daily). The control group receives the vehicle only.[10]
4. Efficacy Evaluation:
-
Monitor and record tumor volumes and body weights of the mice every 2-3 days.[10]
-
Observe the animals for any signs of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).[10]
5. Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.[10]
The following diagram outlines the general workflow for in vivo efficacy testing.
Caption: General workflow for in vivo efficacy testing in a xenograft model.
Discussion and Future Directions
The available in vivo data, while still limited, suggests that furo[3,2-b]pyridine derivatives and related scaffolds are a promising class of compounds for cancer therapy. The efficacy of derivative 10e in a cervical cancer xenograft model and the comparable activity of chalcone 5e to doxorubicin are particularly encouraging.[8][9] However, the reduced in vivo activity of compound 12b compared to Adriamycin highlights the challenges in translating potent in vitro activity to in vivo efficacy.[7]
Future research should focus on:
-
Systematic in vivo evaluation of a broader range of furo[3,2-b]pyridine derivatives to establish clear structure-activity relationships for in vivo efficacy.
-
Head-to-head comparison of the most promising derivatives with standard-of-care agents in relevant animal models.[12]
-
Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds and to correlate drug exposure with target engagement and anti-tumor activity.
-
Exploration of different tumor models , including patient-derived xenografts (PDXs), to better predict clinical efficacy.
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- one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC).
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Cross-Validation of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide's Mechanism of Action: A Comparative Guide
In the landscape of modern drug discovery, the furo[3,2-b]pyridine scaffold has emerged as a privileged structure, recognized for its utility in developing potent and selective therapeutic agents.[1][2] This guide provides an in-depth, technical comparison of methodologies to cross-validate the hypothesized mechanism of action of a novel derivative, N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide. While specific biological data for this compound is not yet widely published, the known activities of its core scaffold allow us to postulate a plausible mechanism and design a rigorous validation strategy.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of a compound's cellular function.
The Furo[3,2-b]pyridine Scaffold: A Foundation for Potent Bioactivity
The furo[3,2-b]pyridine core, a fused heterocyclic system, is a cornerstone in medicinal chemistry, particularly in the fields of oncology and neurodegenerative diseases.[1] Its rigid, planar structure and unique electronic properties make it an ideal starting point for designing highly selective inhibitors of various biological targets.[2] Notably, derivatives of this scaffold have demonstrated significant activity as potent inhibitors of several protein kinases, including Cdc2-like kinases (CLKs), and as modulators of crucial signaling pathways like the Hedgehog pathway.[3][4]
Given this precedent, we hypothesize that this compound functions as a kinase inhibitor. For the purposes of this guide, we will focus on a hypothesized primary target: Cdc2-like Kinase 2 (CLK2) , a serine/threonine kinase involved in the regulation of pre-mRNA splicing.[3]
A Multi-Pronged Approach to Mechanism of Action Cross-Validation
To rigorously validate the hypothesized mechanism of action, a multi-faceted approach combining direct target engagement assays with broader phenotypic and functional cellular assays is essential.[5] This strategy provides a self-validating system, where data from orthogonal methods converge to build a comprehensive and trustworthy picture of the compound's activity.
Direct Target Engagement: Is the Compound Binding to the Hypothesized Target?
The first crucial step is to confirm that this compound directly interacts with its intended molecular target, CLK2, within a cellular environment.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it measures changes in the thermal stability of a protein upon ligand binding.[6][7]
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., MCF-7, which expresses CLK2) to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
Heating and Lysis: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation. Cool the samples to room temperature and lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble CLK2 at each temperature point using Western blotting or an automated capillary-based immunoassay system.
| Compound | Concentration (µM) | Tagg (°C) of CLK2 |
| Vehicle (DMSO) | - | 52.3 |
| This compound | 1 | 54.8 |
| This compound | 10 | 58.1 |
| Staurosporine (Non-selective Kinase Inhibitor) | 1 | 55.2 |
| Inactive Isomer | 10 | 52.5 |
Tagg: Aggregation Temperature
A successful outcome will show a dose-dependent increase in the thermal stability of CLK2 in the presence of this compound, indicating direct binding.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Downstream Signaling Analysis: Is the Target's Activity Modulated?
Confirming target engagement is followed by assessing the functional consequence of this binding. As a kinase inhibitor, this compound should modulate the phosphorylation of CLK2's downstream substrates. A key substrate of CLK2 is the serine/arginine-rich (SR) splicing factor, SRSF1.
-
Cell Treatment and Lysis: Treat cells as described in the CETSA protocol. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate.
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies specific for phosphorylated SRSF1 (p-SRSF1) and total SRSF1. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-SRSF1 to total SRSF1.
| Compound | Concentration (µM) | Relative p-SRSF1/Total SRSF1 Ratio |
| Vehicle (DMSO) | - | 1.00 |
| This compound | 0.1 | 0.78 |
| This compound | 1 | 0.45 |
| This compound | 10 | 0.12 |
| Alternative CLK2 Inhibitor | 1 | 0.48 |
A dose-dependent decrease in the phosphorylation of SRSF1 would strongly support the hypothesis that the compound inhibits the kinase activity of CLK2.
Caption: Hypothesized Signaling Pathway of the Compound.
Phenotypic Screening: Does the Compound Elicit the Expected Cellular Response?
The ultimate validation of a drug's mechanism of action lies in its ability to produce a predictable and relevant cellular phenotype.[8][9] Since CLK2 is involved in cell cycle progression and apoptosis, we can assess the impact of our compound on cell viability and proliferation.
-
Cell Seeding and Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound, a known CLK2 inhibitor as a positive control, and a vehicle control.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®): After 72 hours of treatment, measure cell viability according to the manufacturer's protocol.
-
Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay): In a parallel plate, measure caspase-3/7 activity, a hallmark of apoptosis, at an earlier time point (e.g., 24 hours).
| Compound | IC50 (µM) for Cell Viability | EC50 (µM) for Caspase-3/7 Activation |
| This compound | 5.2 | 2.8 |
| Known CLK2 Inhibitor | 4.8 | 2.5 |
| Inactive Isomer | > 100 | > 100 |
Similar IC50 and EC50 values between the test compound and a known CLK2 inhibitor would provide strong evidence for an on-target phenotypic effect.
Conclusion
The cross-validation of a small molecule's mechanism of action is a critical and iterative process in drug discovery. By employing a combination of direct target engagement assays, downstream signaling analysis, and phenotypic screening, researchers can build a robust and reliable understanding of a compound's biological function. For this compound, the convergence of data from CETSA, phospho-substrate analysis, and cell-based phenotypic assays would provide compelling evidence for its hypothesized role as a CLK2 inhibitor. This multi-faceted approach not only validates the primary mechanism but also provides a framework for identifying potential off-target effects and further optimizing this promising compound for therapeutic development.
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]
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ACS Publications. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]
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Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
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Wikipedia. (n.d.). Phenotypic screening. Wikipedia. [Link]
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A Comparative Benchmarking Guide: Evaluating N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide, a Novel CLK Inhibitor Candidate
This guide provides a comprehensive framework for benchmarking the novel chemical entity, N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide (hereafter referred to as Compound X ), against a panel of well-characterized inhibitors of the Cdc2-like Kinase (CLK) family. Our objective is to delineate a rigorous, multi-faceted evaluation process that moves from initial biochemical potency to cellular target engagement and kinome-wide selectivity, providing the critical data necessary for advancing a candidate compound in the drug discovery pipeline.
The CLK family, comprising four dual-specificity kinase isoforms (CLK1, CLK2, CLK3, CLK4), are pivotal regulators of pre-mRNA splicing.[1][2] They achieve this by phosphorylating serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[2][3] Dysregulation of CLK activity and the subsequent aberrant splicing events are implicated in the pathophysiology of numerous diseases, including various cancers and neurodegenerative disorders like Alzheimer's disease.[4][5][6] Consequently, CLK inhibitors have emerged as a promising class of therapeutic agents.[2] This guide will utilize established inhibitors such as TG003 and T-025 as benchmarks to contextualize the performance of Compound X .[7][8]
Foundational Assessment: Biochemical Potency
The initial and most fundamental step in characterizing any kinase inhibitor is to determine its direct inhibitory activity against the purified target enzyme. This in vitro assessment provides a clean measure of potency (IC50) in the absence of confounding cellular factors like membrane permeability or efflux pumps. For this, we employ a luminescence-based kinase assay, which measures the amount of ADP produced as a direct correlate of kinase activity.
This protocol is optimized for a 96-well format to facilitate high-throughput screening.
-
Reagent Preparation :
-
Prepare a 2X solution of each recombinant human CLK isoform (CLK1, CLK2, CLK3, CLK4) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare a 2X solution of a suitable substrate, such as Myelin Basic Protein (MBP), in the same buffer.[9]
-
Prepare serial dilutions of Compound X and benchmark inhibitors (TG003, T-025) in DMSO, followed by a further dilution in kinase assay buffer. The final DMSO concentration should not exceed 1%.[9]
-
Prepare a 2X ATP solution in kinase assay buffer. The concentration should be at the Km value for each respective kinase to ensure accurate IC50 determination.
-
-
Kinase Reaction :
-
To the wells of a white 96-well plate, add 5 µL of the compound dilutions.
-
Add 10 µL of the 2X kinase-substrate mixture to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
-
Data Analysis :
-
Calculate the percentage of inhibition relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Sources
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A Comparative Guide to Furo[2,3-b]pyridine and Furo[3,2-b]pyridine: Isomeric Scaffolds in Drug Discovery
Introduction: The Significance of Isomerism in Privileged Scaffolds
In the landscape of medicinal chemistry, the term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The furo[2,3-b]pyridine and furo[3,2-b]pyridine cores are quintessential examples of such scaffolds. These bicyclic heterocycles, consisting of a furan ring fused to a pyridine ring, are isosteric with indole and azaindoles, allowing them to serve as effective bioisosteres in drug design.[1] While structurally similar, the isomeric difference in the fusion of the five-membered furan ring to the six-membered pyridine ring imparts distinct physicochemical, reactive, and, most importantly, pharmacological properties.
This guide provides a comprehensive comparative analysis of the Furo[2,3-b]pyridine and Furo[3,2-b]pyridine scaffolds. We will delve into their synthetic strategies, compare their fundamental physicochemical and reactive characteristics, and explore the divergent biological activities that arise from their subtle yet profound structural differences. This objective comparison, supported by experimental data and protocols, is intended to equip researchers, scientists, and drug development professionals with the insights needed to strategically leverage these versatile scaffolds in their therapeutic discovery programs.
Comparative Synthesis Strategies
The accessibility of a scaffold is a critical consideration in any drug discovery campaign. While both isomers can be synthesized through various methodologies, the specific strategies often differ, reflecting the influence of the heteroatom positions on the feasibility of ring closure.
Synthesis of Furo[2,3-b]pyridine
The construction of the Furo[2,3-b]pyridine core generally follows two main approaches: formation of the furan ring onto a pre-existing pyridine or, conversely, building the pyridine ring from a furan precursor.[2]
One elegant and modern approach involves a Palladium(II)-catalyzed N–H/C annulation between β-ketodinitriles and alkynes.[3] A key feature of this method is the active participation of both cyano groups in the concurrent construction of the furan and pyridine rings.[3] Another established strategy is the intramolecular cyclization of appropriately substituted pyridines.[2]
Caption: Pd(II)-catalyzed synthesis of Furo[2,3-b]pyridine.
Synthesis of Furo[3,2-b]pyridine
The synthesis of the Furo[3,2-b]pyridine nucleus also relies heavily on the formation of the furan ring onto a pre-functionalized pyridine.[4] Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent.[4] The Sonogashira cross-coupling of a terminal alkyne with a functionalized pyridine, such as a 3-chloro-2-hydroxypyridine, followed by an intramolecular C-O bond formation (heteroannulation) is a powerful one-pot procedure.[4][5] Ultrasound irradiation has been employed to facilitate this reaction, using an inexpensive and stable Pd/C catalyst.[5]
Caption: One-pot Sonogashira coupling and heteroannulation for Furo[3,2-b]pyridine synthesis.
Experimental Protocol: Synthesis of 2-Substituted Furo[3,2-b]pyridines
This protocol describes a general procedure for the synthesis of 2-substituted Furo[3,2-b]pyridines via a Pd/C-Cu catalyzed Sonogashira coupling and heteroannulation, adapted from established methods.[5]
Materials:
-
3-chloro-2-hydroxypyridine
-
Terminal alkyne (1.1 equivalents)
-
10% Palladium on Carbon (Pd/C)
-
Copper(I) Iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
-
Ultrasonic bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottomed flask, add 3-chloro-2-hydroxypyridine (1 mmol), the terminal alkyne (1.1 mmol), 10% Pd/C, CuI, PPh3, and Et3N in ethanol.
-
Place the flask in an ultrasonic bath and irradiate at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2-substituted furo[3,2-b]pyridine.
Causality: The use of ultrasound provides mechanical and thermal energy to the system, accelerating the reaction rate and often leading to higher yields in shorter reaction times compared to conventional heating. The Pd/C catalyst is a heterogeneous and recyclable alternative to more expensive homogeneous palladium sources.
Comparative Physicochemical Properties
The arrangement of the nitrogen and oxygen atoms in the fused ring system significantly influences the electronic distribution and, consequently, the physicochemical properties of the isomers.
| Property | Furo[2,3-b]pyridine | Furo[3,2-b]pyridine | Data Source |
| Molecular Formula | C₇H₅NO | C₇H₅NO | [6][7] |
| Molecular Weight | 119.12 g/mol | 119.12 g/mol | [6][7] |
| Predicted XLogP3 | 1.6 | 1.3 | [6][7] |
| Predicted pKa (Strongest Basic) | Not Reported | 3.33 | [8] |
| Boiling Point | Not Reported | 79-80 °C at 12 Torr | [9] |
| Density | Not Reported | 1.196 g/cm³ | [9] |
Discussion: The predicted XLogP3 values suggest that Furo[2,3-b]pyridine is slightly more lipophilic than its Furo[3,2-b]pyridine counterpart. This difference, though small, can have significant implications for pharmacokinetic properties such as membrane permeability and solubility. The π-deficient nature of the pyridine ring combined with the π-excessive furan ring creates a unique electronic landscape.[8] The position of the electron-withdrawing nitrogen atom relative to the electron-donating oxygen atom dictates the overall dipole moment and basicity of the molecule, as reflected in the predicted pKa for Furo[3,2-b]pyridine.
Comparative Chemical Reactivity
The distinct electronic nature of the two scaffolds also governs their chemical reactivity.
Furo[2,3-b]pyridine: The pyridine ring in this isomer can be activated towards electrophilic and nucleophilic attack by forming the N-oxide derivative.[10] For instance, cyanation and acetoxylation of the N-oxide typically occur at the C-6 position, while chlorination proceeds at C-4.[10] The furan moiety, particularly when substituted with electron-withdrawing groups, is susceptible to ring-opening reactions when treated with strong bases or nucleophiles.[10]
Furo[3,2-b]pyridine: This scaffold is known to participate in various chemical reactions, including electrophilic substitutions and nucleophilic additions, owing to its aromaticity.[11] The unique electronic properties arising from the fusion of the π-deficient pyridine and π-excessive furan rings facilitate interactions with a range of reagents.[8]
Caption: Conceptual overview of the reactivity of the isomeric scaffolds.
Comparative Biological Activities and Therapeutic Applications
The true divergence of these isomers is most apparent in their pharmacological profiles. The orientation of the heteroatoms and the resulting shape and electronic properties dictate their binding affinities and selectivities for various biological targets.
| Scaffold | Key Biological Targets | Therapeutic Area | Representative Activities |
| Furo[2,3-b]pyridine | Cannabinoid-1 Receptor (CB1R) | Metabolic Disorders, CNS | Inverse Agonism[3] |
| AKT1, ERα, HER2 | Oncology | Anticancer, Cytotoxicity[12][13] | |
| Furo[3,2-b]pyridine | Cyclin-Dependent Kinase 2 (CDK2) | Oncology | Cell Cycle Arrest[4] |
| Cdc2-like Kinases (CLKs) | Oncology, Neurodegenerative Diseases | Potent and Selective Inhibition[14][15] | |
| Hedgehog (Hh) Signaling Pathway | Oncology | Sub-micromolar Modulation[15] | |
| Sirtuin 1 (SIRT1) | Oncology | Inhibition, Apoptosis Induction[5] |
Furo[2,3-b]pyridine: A Scaffold for CNS and Anticancer Agents Derivatives of Furo[2,3-b]pyridine have been successfully developed as potent inverse agonists of the cannabinoid-1 receptor (CB1R), showing efficacy as orally active modulators for applications such as appetite suppression.[3] More recently, this scaffold has emerged as a promising framework for anticancer agents.[12][16] Molecular docking studies have suggested that Furo[2,3-b]pyridine derivatives can achieve strong binding affinities for key oncology targets like the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[12][13]
Furo[3,2-b]pyridine: A Master Key for Kinase Inhibition The Furo[3,2-b]pyridine scaffold has proven to be an exceptionally versatile platform for the design of selective kinase inhibitors.[4] A significant body of research has demonstrated its utility in developing potent inhibitors of Cdc2-like kinases (CLKs), which are crucial regulators of pre-mRNA splicing.[14] Furthermore, derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and Homeodomain-Interacting Protein Kinases (HIPKs).[4] Beyond direct kinase inhibition, this scaffold has also yielded potent modulators of the Hedgehog signaling pathway, a critical pathway in developmental biology and oncology.[15]
Caption: Furo[3,2-b]pyridine derivatives as modulators of the Hedgehog signaling pathway.
Conclusion and Future Outlook
The comparative analysis of Furo[2,3-b]pyridine and Furo[3,2-b]pyridine scaffolds underscores a fundamental principle in medicinal chemistry: subtle isomeric changes can lead to significant divergence in synthetic accessibility, physicochemical properties, and biological activity.
-
Furo[2,3-b]pyridine has established itself as a valuable scaffold for targeting G-protein coupled receptors like CB1R and is an emerging framework in oncology with demonstrated activity against key cancer-related proteins.
-
Furo[3,2-b]pyridine stands out as a "kinase-privileged" scaffold, with numerous examples of potent and selective inhibitors against various kinase families, in addition to its role in modulating critical signaling pathways like Hedgehog.
The choice between these two isomeric cores is therefore a strategic decision in the drug design process. A research program focused on kinase inhibition might find the Furo[3,2-b]pyridine scaffold to be a more fertile starting point, while projects targeting GPCRs or specific metabolic enzymes may benefit from exploring the Furo[2,3-b]pyridine chemical space.
Future research will undoubtedly continue to uncover novel synthetic routes and new biological applications for both scaffolds. The continued exploration of their structure-activity relationships will further refine our understanding of how to tailor these privileged frameworks for the development of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
References
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ACS Publications. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters. Retrieved from [Link]
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PubMed. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. ACS Publications. Retrieved from [Link]
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Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. Retrieved from [Link]
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Sci-Hub. (1966). A new synthesis of furo[2,3‐b]pyridine derivatives. Journal of Heterocyclic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). Furo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). Furo(3,2-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). Cas 272-62-8,furo[3,2-b]pyridine. LookChem. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β. The Royal Society of Chemistry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Semantic Scholar. Retrieved from [Link]
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National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. CNCB-NGDC. Retrieved from [Link]
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ResearchGate. (2024). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. ResearchGate. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Institute. Retrieved from [Link]
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A Comparative Guide to the Off-Target Profile of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide (GSK6853)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of BRPF1 and the Emergence of GSK6853
Bromodomain and PHD Finger-containing Protein 1 (BRPF1) is a key scaffolding protein involved in the assembly of the MOZ/MORF histone acetyltransferase (HAT) complexes.[1][2][3][4][5] These complexes play a crucial role in chromatin remodeling and gene transcription by acetylating histones, thereby influencing cellular processes such as proliferation, differentiation, and development.[1][5] Given its role in these fundamental processes, BRPF1 has emerged as a potential therapeutic target in oncology and other diseases.[5][6]
N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide (GSK6853) was developed as a potent and selective chemical probe to investigate the biological functions of the BRPF1 bromodomain.[3][4][7][8] It exhibits high potency for BRPF1, with a reported IC50 of 8 nM in a TR-FRET assay and a KD of 0.3 nM in the BROMOscan panel.[2] A critical aspect of a chemical probe's utility is its selectivity, as off-target activities can lead to misinterpretation of phenotypic data. This guide provides a comprehensive assessment of GSK6853's off-target profile, comparing it with other relevant compounds and detailing the methodologies for such evaluations.
The BRPF1 Signaling Axis: A Visual Overview
BRPF1 functions as a scaffold within the MOZ/MORF HAT complex, which also includes the catalytic subunit MOZ or MORF, ING5, and EAF6. The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histone tails, tethering the complex to chromatin and facilitating the acetylation of nearby histones. This action ultimately leads to a more open chromatin structure, enabling gene transcription.
Caption: BRPF1-mediated gene activation and its inhibition by GSK6853.
Comparative Off-Target Profile of GSK6853
A key measure of a chemical probe's utility is its selectivity. GSK6853 has been profiled against a panel of bromodomains and a broader panel of unrelated biological targets to assess its off-target interactions.
Selectivity Against Bromodomains
GSK6853 demonstrates exceptional selectivity for BRPF1 over other bromodomains. In a comprehensive screen of 48 bromodomains, it exhibited over 1600-fold selectivity against all other tested bromodomains.[2] This high degree of selectivity is crucial for attributing observed biological effects specifically to the inhibition of BRPF1.
For comparison, its predecessor, GSK5959, while potent against BRPF1 (10 nM), showed only 90-fold selectivity over BRPF2.[7][8] The optimization of GSK5959 to GSK6853 significantly improved this selectivity profile, making GSK6853 a superior tool for studying BRPF1 function.
| Compound | BRPF1 Potency (IC50/Kd) | Selectivity over BRPF2 | Selectivity over BET family |
| GSK6853 | 8 nM / 0.3 nM[2] | >1600-fold[2] | >1600-fold[2] |
| GSK5959 | 10 nM[7][8] | 90-fold[7][8] | >500-fold[3] |
| GSK9311 (Negative Control) | Inactive[2] | N/A | N/A |
Broader Off-Target Screening
Beyond the bromodomain family, GSK6853 was screened against a panel of 48 unrelated assays, where it showed only weak off-target activities relative to its high potency for BRPF1.[7][8] This suggests that at concentrations effective for BRPF1 inhibition (recommended cellular concentration ≤ 1 µM), the likelihood of confounding off-target effects is low.[2][7][8]
It is important to note that "weak" off-target activity is relative. For rigorous studies, it is advisable to run a negative control compound, such as GSK9311, which is structurally similar to GSK6853 but inactive against BRPF1.[2] This allows researchers to differentiate between on-target BRPF1-mediated effects and potential off-target or compound-specific effects.
Experimental Protocols for Assessing Off-Target Effects
A multi-faceted approach is necessary for a thorough evaluation of a compound's off-target profile. This typically involves a combination of in vitro binding and functional assays, as well as cell-based target engagement studies.
Workflow for Off-Target Profiling
The following diagram illustrates a typical workflow for assessing the off-target effects of a small molecule inhibitor.
Caption: A generalized workflow for comprehensive off-target liability assessment.
Detailed Protocol: In Vitro Safety Pharmacology Profiling
In vitro safety pharmacology profiling is a critical step to identify potential adverse drug reactions early in development.[9][10][11][12][13] Commercial services like the Eurofins SafetyScreen panels provide a standardized and efficient way to assess a compound's activity against a broad range of targets known to be associated with clinical adverse events.[14][15][16]
Objective: To assess the inhibitory activity of a test compound against a panel of receptors, ion channels, transporters, and enzymes implicated in adverse drug reactions.
Methodology (Example using a radioligand binding assay format):
-
Compound Preparation: The test compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: Assay plates are prepared with the appropriate buffer, radioligand, and cell membrane preparations or recombinant proteins expressing the target of interest.
-
Incubation: The test compound dilutions are added to the assay plates and incubated for a specific time at a controlled temperature to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through a filter plate.
-
Detection: The amount of bound radioligand on the filters is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to control wells (vehicle and maximum inhibition). The IC50 value is then determined by fitting the data to a four-parameter logistic equation.
Causality and Self-Validation:
-
Reference Compounds: Each assay includes a known reference inhibitor to ensure the assay is performing within specified parameters.[9]
-
Z' Factor: The Z' factor, a statistical measure of assay quality, is calculated to ensure a sufficient signal window for reliable hit identification.[9]
-
Concentration-Response Curves: Generating full concentration-response curves, rather than single-point screens, provides more robust data and allows for the determination of potency (IC50).[9]
Detailed Protocol: Kinase Profiling
While GSK6853 is a bromodomain inhibitor, assessing its activity against the human kinome is a prudent step in off-target profiling, as many small molecule inhibitors exhibit cross-reactivity with kinases.[17][18][19][20][21]
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.
Methodology (Example using a radiometric assay format like KinaseProfiler™): [17]
-
Compound Preparation: As described in the safety pharmacology protocol.
-
Kinase Reaction Mixture: A reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and ATP (often at or near the Km concentration) in a suitable buffer is prepared.
-
Initiation of Reaction: The test compound is added to the reaction mixture, and the kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-³³P]ATP, typically by spotting the reaction mixture onto a filter paper and washing away the unincorporated ATP.
-
Detection: The amount of ³³P incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated, and the IC50 value is determined.
Causality and Self-Validation:
-
ATP Concentration: Running assays at a physiological ATP concentration can provide more clinically relevant data.
-
Orthogonal Assays: Hits identified in the primary screen can be confirmed using an alternative assay format (e.g., a non-radiometric method) to rule out assay-specific artifacts.
-
Selectivity Score: The results are often expressed as a selectivity score (e.g., S-score), which quantifies the compound's selectivity for its primary target over the rest of the kinome.
Conclusion and Future Directions
This compound (GSK6853) is a highly potent and selective chemical probe for the BRPF1 bromodomain.[2][7][8] The available data from broad panel screening indicates a low propensity for off-target activities at concentrations relevant for its use in cellular assays.[2][7][8] However, for rigorous scientific inquiry, it is imperative to:
-
Use the lowest effective concentration in cell-based experiments, as recommended (≤ 1 µM), to minimize the risk of off-target effects.[2][7][8]
-
Employ a structurally related inactive control compound , such as GSK9311, to distinguish between on-target and off-target phenotypes.[2]
-
Consider the specific cellular context of the experiment, as the expression levels of potential off-targets can vary between cell types.
Future investigations could further enhance our understanding of GSK6853's selectivity profile through unbiased, proteome-wide methods such as chemical proteomics or cellular thermal shift assay (CETSA) coupled with mass spectrometry.[22] Such studies would provide an even more comprehensive view of the compound's interactions within the complex environment of the cell, further validating its utility as a specific probe for elucidating the biology of BRPF1.
References
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GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - ACS Publications. (2016, May 9). American Chemical Society. [Link]
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N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: strategies to eliminate reactive metabolites - PubMed. (2013, April 15). National Center for Biotechnology Information. [Link]
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GSK6853 A chemical probe for BRPF1 - Structural Genomics Consortium. (n.d.). Structural Genomics Consortium. [Link]
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Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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(PDF) GSK6853, a chemical probe for inhibition of the BRPF1 bromodomain. (2016, May 9). ResearchGate. [Link]
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GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed. (2016, May 9). National Center for Biotechnology Information. [Link]
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A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery. (n.d.). Eurofins Discovery. [Link]
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Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC - NIH. (2021, July 20). National Center for Biotechnology Information. [Link]
-
8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
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In vitro safety pharmacology profiling - European Pharmaceutical Review. (2006, February 2). European Pharmaceutical Review. [Link]
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CNS SafetyScreen panel - FR - Eurofins Discovery. (n.d.). Eurofins Discovery. [Link]
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Off-Target Effects Analysis - Creative Diagnostics. (n.d.). Creative Diagnostics. [Link]
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Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. (n.d.). Eurofins Discovery. [Link]
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Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers. [Link]
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Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron. [Link]
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Abstract 4691: Identification and characterization of BRPF1 bromodomain inhibitors | Cancer Research - AACR Journals. (2016, July 15). American Association for Cancer Research. [Link]
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Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed. (2018, February 8). National Center for Biotechnology Information. [Link]
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Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF | Journal of Medicinal Chemistry - ACS Publications. (2015, May 14). American Chemical Society. [Link]
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In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner. (n.d.). ChemPartner. [Link]
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-
Summary of the antitumoral effects induced by BRPF1 inhibitors in vitro and in vivo. (n.d.). ResearchGate. [Link]
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Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. (n.d.). MDPI. [Link]
-
Kinase Activity Profiling Services - Pamgene. (n.d.). Pamgene. [Link]
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Safety and Off-Target Drug Screening Services - Reaction Biology. (n.d.). Reaction Biology. [Link]
-
Kinase Screening and Profiling Services - BPS Bioscience. (n.d.). BPS Bioscience. [Link]
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SafetyScreen Functional Panel - FR - Eurofins Discovery. (n.d.). Eurofins Discovery. [Link]
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Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform | ACS Central Science. (2022, September 22). American Chemical Society. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
For researchers and drug development professionals, the lifecycle of a novel chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide, a compound intended for research use only.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.
Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, a careful review of the compound's known and potential hazards is paramount.
Structural Hazard Analysis:
-
Furo[3,2-b]pyridine Core: The parent furo[3,2-b]pyridine structure is known to cause skin and serious eye irritation.[3][4]
-
Pivalamide Group: While pivalamide itself is a relatively simple amide, related amide-containing compounds can present various hazards.
-
Analog Data: A structurally similar compound, N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide, is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation. It is prudent to assume that this compound may exhibit similar toxicological properties.
Based on this analysis, this compound should be handled as a hazardous substance. The following table summarizes the key safety information.
| Parameter | Information | Source |
| Product Name | This compound | N/A |
| CAS Number | 1171920-26-5 | [1] |
| Molecular Formula | C₁₃H₁₆N₂O₃ | [1] |
| Intended Use | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. | [1][2] |
| Known Hazards of Structural Analogs | Harmful if swallowed, Causes serious eye irritation. |
Personal Protective Equipment (PPE):
The causality behind PPE selection is the mitigation of exposure risk. Given the potential for skin and eye irritation, as well as oral toxicity, the following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a respirator may be necessary to prevent inhalation of airborne particles.
All handling of the solid compound or concentrated solutions should ideally be performed within a certified chemical fume hood to minimize inhalation risk.[5]
Step-by-Step Disposal Protocol
The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee safe and compliant disposal.
Step 1: Waste Segregation and Container Selection
The fundamental principle of chemical waste management is segregation. Never mix incompatible waste streams.
-
Solid Waste: Collect solid this compound, along with any contaminated materials such as weighing paper, gloves, and pipette tips, in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid hazardous waste container. Ensure the container material is compatible with the solvent used.
Step 2: Waste Container Labeling
Proper labeling is a critical component of safe waste management, providing essential information to all personnel and your institution's Environmental Health & Safety (EH&S) department.
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.
-
Clearly list all chemical constituents and their approximate concentrations. Do not use abbreviations or chemical formulas. For example: "this compound, Methanol".
-
Keep the container tightly closed except when adding waste.
Step 3: Waste Accumulation and Storage
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Whenever possible, use secondary containment (e.g., a larger bin or tray) to prevent spills from spreading.[5]
Step 4: Request for Waste Pickup
-
Once the waste container is approximately three-quarters full, or within six months of the accumulation start date, submit a chemical waste pickup request to your institution's EH&S department.[5]
The logical flow of this disposal process is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: If safe to do so, contain the spill using absorbent materials from a spill kit.
-
Cleanup:
-
For small spills of the solid, carefully sweep or vacuum the material and place it in the designated solid hazardous waste container. Avoid creating dust.
-
For liquid spills, use absorbent pads to soak up the material.
-
-
Decontamination: Clean the spill area with an appropriate solvent, and collect all cleanup materials (contaminated rags, absorbents, etc.) as hazardous waste.[5]
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.
References
-
National Center for Biotechnology Information. (n.d.). Furo(3,2-b)pyridine. PubChem Compound Summary. Retrieved from [Link]
Sources
Personal protective equipment for handling N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
As a Senior Application Scientist, this guide provides essential safety and handling protocols for N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide, a novel compound for which a comprehensive safety profile is not yet established. Given the presence of the biologically active furo[3,2-b]pyridine core, this compound must be handled with the utmost care, treating it as potentially hazardous.[1][2] This guide is structured to provide a clear, step-by-step approach to safety, grounded in the widely accepted RAMP principle of laboratory safety: R ecognize, A ssess, M inimize risks, and P repare for emergencies.[3][4][5][6]
Understanding the Hazards: A Precautionary Approach
Due to the novelty of this compound, a full toxicological profile is unavailable. However, the furo[3,2-b]pyridine scaffold is known to be a pharmacophore in various biologically active compounds, including some with cytotoxic properties.[1][2][7] Therefore, it is prudent to assume the compound may be biologically active and potentially harmful.
Potential Routes of Exposure:
-
Inhalation: Dust or aerosols can be inhaled, leading to respiratory irritation or systemic absorption.
-
Skin Contact: The compound may be absorbed through the skin, potentially causing local irritation or systemic toxicity.
-
Eye Contact: Direct contact can cause serious irritation or damage.
-
Ingestion: Accidental ingestion could be harmful.
A structurally similar compound, N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide, is classified as harmful if swallowed and causes eye irritation, indicated by hazard statements H302 and H319.[8] Given the structural similarities, a cautious approach dictates that this compound should be handled as a compound with similar or greater potential hazards.
Minimizing Risk: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical.[9][10][11] The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Hands | Double-gloving with nitrile gloves. | Provides a robust barrier against skin absorption. The outer glove can be removed if contaminated without exposing the skin. |
| Eyes | Chemical splash goggles with side shields. | Protects against splashes and airborne particles.[12] |
| Body | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust. |
| Feet | Closed-toe shoes. | Protects feet from spills. |
Safe Handling and Operations
Adherence to established laboratory safety protocols is critical. The Occupational Safety and Health Administration (OSHA) mandates a safe working environment, which includes proper training and the availability of safety equipment.[9][13][14]
Workflow for Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: The proper sequence for donning and doffing PPE to minimize exposure risk.
Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, ensure that a current Safety Data Sheet (SDS) for a similar compound or this guide is readily accessible.[13] Designate a specific area for handling, preferably within a certified chemical fume hood.[15]
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
-
During the Reaction:
-
Keep all containers with the compound clearly labeled and sealed when not in use.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate solvent and wipe it clean.
-
Follow the doffing procedure for PPE as illustrated in the diagram above.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Preparedness
In the event of an exposure or spill, immediate and appropriate action is crucial.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill:
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed container for proper disposal.
-
For large spills, evacuate the area and contact the institution's environmental health and safety department.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[16]
-
Waste Segregation: Collect all solid and liquid waste containing the compound in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Storage: Store hazardous waste in a designated, secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17][18][19]
References
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ACS Guidelines for Secondary School Laboratory Safety. (2016, November 21). American Chemical Society. Retrieved from [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Retrieved from [Link]
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Safety in Academic Chemistry Laboratories. (2017, March 6). American Chemical Society. Retrieved from [Link]
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Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]
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OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA-SC. Retrieved from [Link]
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OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]
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Safety Tipsheets & Best Practices. American Chemical Society. Retrieved from [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Retrieved from [Link]
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Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. Retrieved from [Link]
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Guidelines for Chemical Laboratory Safety in Secondary Schools. American Chemical Society. Retrieved from [Link]
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Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection. Retrieved from [Link]
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PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. Retrieved from [Link]
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Hazardous Waste Program. Pennsylvania Department of Environmental Protection. Retrieved from [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean. Retrieved from [Link]
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PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean. Retrieved from [Link]
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Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Retrieved from [Link]
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Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety. Retrieved from [Link]
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Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020, May 1). PubMed. Retrieved from [Link]
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Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020, May 1). Bentham Science Publishers. Retrieved from [Link]
-
Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. (2025, December 6). ResearchGate. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

